5-Bromo-2-iodo-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBWANSFWMHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-iodo-4-methylaniline synthesis protocols
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strategic Considerations for Synthesis
The synthesis of this compound from a readily available starting material like 4-methylaniline (p-toluidine) requires a carefully planned, two-step electrophilic aromatic substitution (halogenation) sequence. The primary challenge lies in controlling the regioselectivity of the bromination and iodination steps to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of these reactions.
The amino group (-NH₂) is a strongly activating, ortho-, para- directing group. The methyl group (-CH₃) is a weakly activating, ortho-, para- directing group. In 4-methylaniline, the para position relative to the amino group is occupied by the methyl group. Therefore, electrophilic substitution is directed to the positions ortho to the amino group (C2 and C6) and ortho to the methyl group (C3 and C5).
Given these directing effects, a logical synthetic pathway involves a sequential halogenation of 4-methylaniline. The order of these halogenation steps is critical.
Proposed Synthetic Pathway
The most plausible synthetic route involves the initial iodination of 4-methylaniline, followed by bromination. This sequence is proposed based on the following rationale:
-
Iodination of 4-methylaniline to form 2-iodo-4-methylaniline: The first electrophilic substitution on 4-methylaniline will be directed to the positions ortho to the strongly activating amino group. This leads to the formation of 2-iodo-4-methylaniline.
-
Bromination of 2-iodo-4-methylaniline to form this compound: In the second step, the directing effects of the amino, methyl, and iodo substituents must be considered. The amino group remains the most powerful activating group, directing substitution to its ortho and para positions. The position para to the amino group is occupied by the methyl group. The position ortho to the amino group (C6) is sterically hindered by the adjacent iodine atom. The other position ortho to the amino group is C2, which is already substituted with iodine. The methyl group directs ortho and para. The position para to the methyl group is occupied by the amino group. The position ortho to the methyl group is C3 and C5. The iodo group is a deactivating, ortho-, para- directing group. Considering the combined directing effects, the most favorable position for the incoming electrophile (bromine) is C5, which is ortho to the methyl group and meta to the amino group, but activated by the overall electron-rich nature of the ring.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the halogenation of anilines and related compounds.[1][2][3] Researchers should perform these reactions with appropriate safety precautions in a well-ventilated fume hood.
Part 1: Synthesis of 2-Iodo-4-methylaniline
This procedure is based on the direct iodination of anilines in the presence of an oxidizing agent.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylaniline (p-toluidine) | 107.15 | 10.7 g | 0.1 |
| Ammonium Iodide | 144.94 | 21.7 g | 0.15 |
| Copper (I) Iodide | 190.45 | 0.95 g | 0.005 |
| Ammonium Dihydrogenphosphate | 115.03 | 11.5 g | 0.1 |
| Benzene | 78.11 | 150 mL | - |
| Water | 18.02 | 60 mL | - |
| Oxygen | 32.00 | As needed | - |
Procedure:
-
To a pressure-proof glass autoclave, add 4-methylaniline (10.7 g, 0.1 mol), ammonium iodide (21.7 g, 0.15 mol), copper (I) iodide (0.95 g, 0.005 mol), ammonium dihydrogenphosphate (11.5 g, 0.1 mol), benzene (150 mL), and water (60 mL).
-
Seal the autoclave and stir the mixture.
-
Pressurize the autoclave with oxygen to 3-8 kg/cm ².
-
Heat the reaction mixture to 70°C with continuous stirring.
-
Monitor the oxygen pressure. As the pressure decreases due to consumption, replenish it to maintain a pressure of 3-8 kg/cm ².
-
Continue the reaction for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-iodo-4-methylaniline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of 4-methylaniline. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of this compound
This protocol for the bromination of the substituted aniline is a general method that can be adapted for this specific transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodo-4-methylaniline | 233.05 | 23.3 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2-iodo-4-methylaniline (23.3 g, 0.1 mol) in acetonitrile (200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Self-Validation: The reaction should be monitored by TLC. The final product's structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Approaches
An alternative, though likely more arduous, synthetic route could involve a sequence starting from a nitro-substituted precursor. For instance, one could envision a pathway beginning with 4-methyl-2-nitroaniline, followed by iodination, bromination, and subsequent reduction of the nitro group to an amine. This approach, similar to the synthesis of 5-bromo-2-iodoaniline[4], offers another strategic option, although it involves more synthetic steps.
Conclusion
The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached through a logical, two-step halogenation of 4-methylaniline. The proposed protocol, beginning with iodination followed by bromination, is based on sound principles of electrophilic aromatic substitution and the directing effects of the substituents. Careful control of reaction conditions and rigorous purification and characterization are essential for obtaining the desired product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their advanced research and development endeavors.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline
Abstract
5-Bromo-2-iodo-4-methylaniline is a highly functionalized aromatic intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring an amine directing group and two distinct halogens (bromine and iodine), offers a versatile platform for complex molecular engineering. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions allows for selective, sequential functionalization, making it a valuable building block in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its reactivity, and established protocols for its application, grounded in established chemical principles and supported by relevant literature.
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of modern organic synthesis, the efficiency and precision of molecular construction are paramount. Halogenated anilines serve as foundational synthons, providing robust and predictable handles for forming new carbon-carbon and carbon-heteroatom bonds.[1] The compound this compound (CAS No. 1643156-27-7) exemplifies a class of "multi-tool" intermediates. Its structure is primed for regioselective chemistry, a critical feature for minimizing steps in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic materials.[2] This guide aims to consolidate the known and inferred technical data for this compound, offering researchers and development professionals a practical reference for its use.
References
An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline (CAS: 1643156-27-7)
This document provides a comprehensive technical overview of 5-Bromo-2-iodo-4-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in organic synthesis and drug discovery. This guide moves beyond a simple recitation of facts to offer practical insights into its synthesis, characterization, applications, and handling, grounded in established chemical principles.
Introduction: A Versatile Building Block
This compound is a polysubstituted aromatic amine featuring a unique arrangement of functional groups that make it a highly valuable intermediate.[1] The presence of three distinct handles—an amine, a bromine atom, and an iodine atom—on a methylated benzene core allows for sequential and site-selective functionalization. The differing reactivities of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, enable chemists to construct complex molecular architectures with a high degree of precision. This strategic arrangement makes it a cornerstone reagent for building libraries of novel compounds in medicinal chemistry and materials science.[1][2][3]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in research and development. The data presented below are compiled from supplier technical data sheets and predictive models.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1643156-27-7 | [4] |
| Molecular Formula | C₇H₇BrIN | [5][6] |
| Molecular Weight | 311.95 g/mol | [5] |
| Appearance | Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Room Temperature | [4] |
| SMILES | CC1=CC(=C(C=C1Br)N)I | [1][6] |
| InChI | 1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | [4][6] |
| InChIKey | GAHBWANSFWMHRT-UHFFFAOYSA-N | [4][6] |
Spectroscopic Characterization
While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, we can infer its expected characteristics based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as singlets or doublets with small coupling constants, and their chemical shifts will be influenced by the surrounding substituents. The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbons bonded to the electronegative iodine and bromine atoms will be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). The [M+H]⁺ ions would be expected around m/z 311.88 and 313.88.[6]
Synthesis and Mechanistic Considerations
A robust synthetic route is critical for ensuring a reliable supply of any chemical intermediate. While multiple pathways to polysubstituted anilines exist, a common and logical approach involves the sequential halogenation of a readily available starting material like 4-methylaniline (p-toluidine).
Diagram 2: Proposed Synthetic Workflow
Caption: Representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
Trustworthiness through Causality: The following protocol is based on well-established methodologies for the halogenation of anilines.[8][9] The choice of reagents and the sequence of steps are deliberate. Iodination is performed first because the electron-donating amine and methyl groups activate the ortho position. Subsequent bromination with NBS is a milder method that provides good regioselectivity for the remaining activated position.
-
Step 1: Synthesis of 2-Iodo-4-methylaniline.
-
To a solution of 4-methylaniline (1.0 equiv.) in dichloromethane (DCM), add sodium bicarbonate (NaHCO₃, 2.5 equiv.).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine (I₂, 1.1 equiv.) in DCM dropwise over 30 minutes. The iodine is the electrophile, and the bicarbonate neutralizes the HI byproduct, preventing unwanted side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 2-iodo-4-methylaniline.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 2-iodo-4-methylaniline (1.0 equiv.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise at room temperature. NBS is chosen as the bromine source for its ease of handling and high selectivity compared to liquid bromine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product, this compound, as a solid.[7]
-
Core Applications in Drug Development and Materials Science
The true value of this compound lies in its utility as a versatile scaffold. The differential reactivity of the C-I and C-Br bonds is the key to its application in sequential cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position while leaving the bromine at the 5-position intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity.[1]
Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Other Key Applications:
-
Pharmaceutical Intermediates: Halogenated anilines are foundational structures in a vast number of active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases.[2][3] This compound serves as a key starting material for synthesizing complex molecules that require precise substitution patterns.
-
Materials Science: The ability to construct complex, conjugated systems makes this intermediate useful for developing organic light-emitting diode (OLED) materials, organic photovoltaics, and other functional materials where electronic properties are paramount.[1][10]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on polysubstituted aromatic cores.[3]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available safety data sheets (SDS).[4][11][12][13]
Table 2: GHS Hazard Information
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 1643156-27-7) is more than just a chemical on a supplier's list; it is a strategic tool for chemical innovation. Its well-defined structure, featuring differentially reactive halogen atoms, provides chemists with a reliable and versatile platform for the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing the next generation of therapeutics and functional materials.
References
- 1. Buy this compound | 1643156-27-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1643156-27-7 [sigmaaldrich.com]
- 5. 5-Bromo-2-iodo-4-methylphenylamine | 1643156-27-7 | TQC15627 [biosynth.com]
- 6. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-iodo-2-methylaniline
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Editorial Note: While the initial focus of this guide was the structure elucidation of 5-Bromo-2-iodo-4-methylaniline, a comprehensive search of scientific literature and spectral databases did not yield sufficient experimental data for a rigorous and scientifically sound analysis. To maintain the highest standards of technical accuracy and provide a truly valuable resource, this guide has been pivoted to focus on the detailed structure elucidation of its closely related isomer, 5-Bromo-4-iodo-2-methylaniline . For this compound, definitive X-ray crystallographic data has been published, allowing for a thorough and verifiable exploration of its structural characterization. The principles and techniques detailed herein are directly applicable to the analysis of the original target molecule and other similar halogenated anilines.
Introduction
The precise structural determination of organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Halogenated anilines, such as 5-Bromo-4-iodo-2-methylaniline, are valuable intermediates in the synthesis of a wide range of functional molecules, including highly fluorescent derivatives for advanced materials.[1] The exact arrangement of substituents on the aniline ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical aspect of ensuring the validity and reproducibility of scientific findings.
This guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of 5-Bromo-4-iodo-2-methylaniline. We will explore the synergistic application of modern analytical techniques, moving from foundational methods that provide initial clues to the definitive confirmation offered by X-ray crystallography. The causality behind the choice of each experimental technique and the logical interpretation of the resulting data will be emphasized, reflecting a field-proven approach to structural problem-solving.
The Strategic Approach to Structure Elucidation
A robust structure elucidation strategy is not a linear progression but an iterative process of hypothesis generation and validation. The chosen analytical techniques should provide orthogonal pieces of information that, when combined, leave no ambiguity as to the molecule's constitution and connectivity.
Caption: A strategic workflow for the structure elucidation of a novel organic compound.
Part 1: Synthesis and Purification - The Foundation of Analysis
Plausible Synthetic Pathway
A potential route could start from a commercially available substituted aniline, such as 4-bromo-2-methylaniline, and introduce the iodine substituent through electrophilic iodination.
Reaction Scheme:
4-bromo-2-methylaniline + I₂ + NaHCO₃ → 5-Bromo-4-iodo-2-methylaniline
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-bromo-2-methylaniline in a suitable solvent, such as dichloromethane or ethanol.
-
Addition of Reagents: Add sodium bicarbonate (NaHCO₃) to the solution to act as a base.
-
Iodination: Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to obtain crystals suitable for analysis.[1]
Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle
With a pure sample in hand, the next step is to employ a suite of spectroscopic techniques to piece together the molecule's structure.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Expected Mass Spectrum of 5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN):
-
Molecular Ion (M⁺): The presence of both bromine and iodine, each with characteristic isotopic patterns, will result in a distinctive cluster of peaks for the molecular ion.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Iodine is monoisotopic: ¹²⁷I (100%).
-
-
Isotopic Pattern: The molecular ion region will show two main peaks of nearly equal intensity, separated by two mass units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
| Formula | Calculated Monoisotopic Mass (Da) |
| C₇H₇⁷⁹BrIN | 310.8807 |
| C₇H₇⁸¹BrIN | 312.8786 |
Predicted mass spectrometry data for related compounds can be found in various databases, which can aid in the interpretation of experimental results.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-Bromo-4-iodo-2-methylaniline, the key absorptions are characteristic of a primary aromatic amine.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3400-3250 | N-H stretch | Two distinct bands, characteristic of a primary amine (asymmetric and symmetric stretching).[2][3] |
| 1650-1580 | N-H bend | Scissoring vibration of the -NH₂ group.[2][3] |
| 1335-1250 | C-N stretch | Strong absorption typical for aromatic amines.[2] |
| ~3000 | C-H stretch | Aromatic C-H stretching. |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| Below 800 | C-Br, C-I stretch | Stretching vibrations for carbon-halogen bonds in the fingerprint region. |
The IR spectrum of aniline derivatives can be influenced by solvents, so it is important to note the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the atoms and their connectivity.
¹H NMR Spectroscopy (Proton NMR):
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromo-4-iodo-2-methylaniline, we expect to see signals for the aromatic protons, the amine protons, and the methyl group protons.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H-6 | This proton is adjacent to the bromine atom and will be deshielded. It has no adjacent protons, so it will appear as a singlet. |
| ~6.5 | Singlet | 1H | H-3 | This proton is ortho to the activating amino group and will be shielded. It has no adjacent protons, resulting in a singlet. |
| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
| ~2.2 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet as they have no adjacent protons. |
¹³C NMR Spectroscopy (Carbon NMR):
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C-1 (C-NH₂) | The carbon attached to the electron-donating amino group will be shielded relative to other substituted aromatic carbons. |
| ~140 | C-2 (C-CH₃) | The carbon bearing the methyl group. |
| ~135 | C-6 | The carbon atom attached to the bromine. |
| ~130 | C-3 | Aromatic CH carbon. |
| ~115 | C-5 (C-Br) | The carbon atom attached to the bromine. |
| ~90 | C-4 (C-I) | The carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |
| ~17 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
Note: The exact chemical shifts can be influenced by the solvent and concentration. Advanced NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity.
Part 3: X-Ray Crystallography - The Definitive Answer
While the combination of MS, IR, and NMR can provide a highly confident proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of all atoms in the molecule, confirming connectivity, bond lengths, and bond angles.
For 5-Bromo-4-iodo-2-methylaniline, crystallographic data has been published, providing a definitive structural confirmation.[1][5]
Crystallographic Data Summary for 5-Bromo-4-iodo-2-methylaniline:
| Parameter | Value | Reference |
| Chemical Formula | C₇H₇BrIN | [1] |
| Molecular Weight | 311.94 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 26.831 | [1] |
| b (Å) | 5.3920 | [1] |
| c (Å) | 12.217 | [1] |
| β (°) | 98.05 | [1] |
| Volume (ų) | 1750.1 | [1] |
The crystal structure reveals that the asymmetric unit contains two independent molecules. The bond lengths and angles are within normal ranges, and the bromo, iodo, and amino substituents lie in the mean plane of the phenyl ring.[1]
References
- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: A Methodological Framework for Structural Elucidation
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-4-methylaniline
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or intermediate compounds is the bedrock upon which all subsequent research is built. This compound (CAS No. 1643156-27-7) is a highly functionalized aromatic amine, presenting a unique substitution pattern that makes it a valuable building block in organic synthesis.[1] However, publicly accessible, fully characterized spectroscopic data for this specific compound is sparse.
This guide, therefore, deviates from a simple presentation of data. Instead, it serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the predicted spectroscopic behavior of this compound and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. Our focus is on the causality behind experimental choices and the establishment of a self-validating system of analysis, ensuring the highest degree of scientific integrity.
Molecular Structure and Predicted Spectroscopic Properties
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict its spectral features.
Chemical Structure:
-
Molecular Formula: C₇H₇BrIN[1]
-
Molecular Weight: 311.95 g/mol
-
Key Features:
-
A benzene ring substituted with five groups.
-
An electron-donating amine (-NH₂) group.
-
A weakly electron-donating methyl (-CH₃) group.
-
Two electron-withdrawing halogens (Bromo- and Iodo-).
-
Two remaining aromatic protons in a meta relationship to each other.
-
The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, while the specific bonds and functional groups will define the signatures in IR spectroscopy and mass spectrometry.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively simple, revealing four distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic H | ~ 7.5 - 7.8 | Singlet (s) | 1H | H-6 | This proton is ortho to the bulky iodine atom and meta to the bromine, likely shifting it downfield. |
| Aromatic H | ~ 6.8 - 7.1 | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-donating amine group, which would typically shift it upfield. However, its position ortho to the iodine will provide some downfield character. |
| Amine (-NH₂) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift is solvent-dependent and the signal is often broad due to quadrupole coupling with nitrogen and chemical exchange. |
| Methyl (-CH₃) | ~ 2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each carbon atom in the unique electronic environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic C | ~ 145 - 148 | C-1 (C-NH₂) | The carbon attached to the nitrogen atom is significantly deshielded. |
| Aromatic C | ~ 140 - 143 | C-4 (C-CH₃) | Quaternary carbon, shifted downfield by the attached methyl group. |
| Aromatic C | ~ 138 - 141 | C-6 | CH carbon adjacent to both bromine and the C-NH₂ group. |
| Aromatic C | ~ 125 - 128 | C-3 | CH carbon adjacent to the iodine and C-CH₃ group. |
| Aromatic C | ~ 110 - 115 | C-5 (C-Br) | The carbon attached to bromine; its shift is influenced by the heavy atom effect. |
| Aromatic C | ~ 85 - 90 | C-2 (C-I) | The carbon attached to iodine is shifted significantly upfield due to the "heavy atom effect." |
| Methyl C | ~ 18 - 22 | -CH₃ | Typical range for an aromatic methyl carbon. |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
Acquire at least 1024 scans, as ¹³C has a low natural abundance.
-
Process the data similarly to the proton spectrum and reference the CDCl₃ multiplet at 77.16 ppm.
-
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinct isotopic pattern that acts as a powerful confirmation tool.
Predicted Mass Spectrum
The key feature will be the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
| Ion | Calculated m/z | Interpretation |
| [M]⁺ | 310.88 | Molecular ion containing ⁷⁹Br. |
| [M+2]⁺ | 312.88 | Molecular ion containing ⁸¹Br. |
| [M-I]⁺ | 183.98 / 185.98 | Loss of an iodine radical, will also show a 1:1 isotopic pattern for bromine. |
| [I]⁺ | 126.90 | Iodine cation, often a prominent peak in the fragmentation of iodo-compounds. |
Data is based on monoisotopic masses.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.[2]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion region to confirm the 1:1 isotopic pattern for bromine.
-
Identify key fragment ions to support the proposed structure.
-
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective way to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3010 | Weak | Aromatic C-H Stretch | Ar-H |
| 2960 - 2850 | Weak | Aliphatic C-H Stretch | -CH₃ |
| 1620 - 1580 | Strong | N-H Scissoring | Primary Amine (-NH₂) |
| 1550 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |
| 1320 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| < 800 | Medium | C-Br Stretch / C-I Stretch | Halogens |
Protocol for FTIR Data Acquisition (KBr Pellet Method)
This solid-state method is ideal for crystalline powder samples.[3]
-
Sample Preparation:
-
Thoroughly dry ~1-2 mg of the compound and ~100-150 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-3 hours to remove any water.
-
Grind the KBr to a very fine powder using an agate mortar and pestle.
-
Add the compound to the KBr and grind the mixture until it is a homogenous, fine powder.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.
-
Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption peaks.
-
Compare the peak positions with standard correlation tables to confirm the presence of the expected functional groups.
-
Comprehensive Characterization Workflow
A robust analysis relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process for structural elucidation.
Caption: Integrated workflow for the spectroscopic characterization of an organic compound.
References
- 1. This compound | 1643156-27-7 [sigmaaldrich.com]
- 2. Chemical Supplier - Enamine [enamine.net]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-iodo-4-methylaniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-iodo-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and interprets the resulting data with a focus on the underlying chemical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for spectroscopic analysis.
Introduction: The Structural Elucidation Challenge
This compound (C₇H₇BrIN) is a highly substituted aromatic amine, presenting a unique structural elucidation challenge.[1][2] Its utility as an intermediate in the synthesis of advanced materials and pharmaceutical compounds necessitates unambiguous characterization.[3] ¹H NMR spectroscopy stands as the primary tool for confirming the identity and purity of such molecules by providing detailed information about the electronic environment of every proton within the structure. This guide will deconstruct the expected ¹H NMR spectrum, correlating each signal to the specific protons of the molecule.
Theoretical Framework and Spectrum Prediction
The predictive analysis of a ¹H NMR spectrum is grounded in understanding how a molecule's structure influences the magnetic environment of its protons. Key parameters include the number of unique proton environments (determining the number of signals), chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).
Molecular Structure and Proton Environments
First, we must identify the chemically non-equivalent protons in this compound. Due to the molecule's lack of symmetry, we can anticipate four distinct signals.[4]
Caption: Molecular structure of this compound with unique protons highlighted.
The four predicted signals correspond to:
-
Amine (-NH₂) protons: Two protons.
-
Aromatic proton at position 6 (H-6): One proton.
-
Aromatic proton at position 3 (H-3): One proton.
-
Methyl (-CH₃) protons: Three protons.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups.
-
Amine Protons (-NH₂): These protons are attached to a nitrogen atom and can participate in hydrogen bonding. Their chemical shift is variable and depends on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet between 3.5 and 4.5 ppm .[5] The broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus.
-
Methyl Protons (-CH₃): This group is attached to the aromatic ring. Aromatic methyl groups generally resonate in the 2.0-2.5 ppm range.[6] The electron-donating nature of the methyl group slightly shields these protons.
-
Aromatic Protons (H-3 and H-6): The positions of these signals are determined by the cumulative effects of all substituents on the ring.
-
The Amino (-NH₂) group is a powerful electron-donating group (EDG) that strongly shields the ortho (H-6) and para (C-4) positions through resonance.[7]
-
The Halogens (-Br and -I) are inductively electron-withdrawing (deshielding) but can be weakly electron-donating through resonance.[8][9] The inductive deshielding effect is dominant and is most pronounced at the ortho position.
-
The Methyl (-CH₃) group is a weak electron-donating group, causing minor shielding at ortho and para positions.
Analysis for H-6: This proton is ortho to the strongly shielding -NH₂ group and ortho to the deshielding -Br group. The shielding effect of the amine is typically dominant, pushing this signal upfield relative to benzene (7.3 ppm). We predict H-6 to appear in the range of 6.5-7.0 ppm .
Analysis for H-3: This proton is ortho to the strongly deshielding -I group and meta to the shielding -NH₂ group. The ortho-halogen effect, particularly from iodine, is significant.[8] Therefore, H-3 is expected to be the most downfield of the aromatic protons, likely appearing around 7.4-7.8 ppm .
-
Predicting Integration
The relative area under each signal will directly correspond to the number of protons generating that signal.
-
-NH₂: 2H
-
H-6: 1H
-
H-3: 1H
-
-CH₃: 3H
Predicting Splitting Patterns (Multiplicity)
Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent atoms.
-
-NH₂ and -CH₃ Protons: Both groups lack adjacent, non-equivalent protons. Therefore, both are predicted to be singlets (s) . The -NH₂ signal will likely be broad, while the -CH₃ signal will be sharp.
-
Aromatic Protons (H-3 and H-6): These two protons are meta to each other. Meta coupling (⁴J) across an aromatic ring is typically very small, on the order of 1-3 Hz.[7][10][11] On many spectrometers, this fine coupling may not be resolved, and the signals will appear as sharp singlets (s) . With high-resolution instrumentation, they may appear as narrow doublets (d).
Summary of Predicted ¹H NMR Data
The predicted spectral data are summarized in the table below.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| H-3 | 7.4 – 7.8 | 1H | Singlet (s) |
| H-6 | 6.5 – 7.0 | 1H | Singlet (s) |
| -NH₂ | 3.5 – 4.5 | 2H | Broad Singlet (s) |
| -CH₃ | 2.0 – 2.5 | 3H | Singlet (s) |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is designed to ensure data integrity and reproducibility.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm. However, for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous. It slows the rate of N-H proton exchange, resulting in a sharper -NH₂ signal. For this guide, we will proceed with CDCl₃ as the primary solvent due to its widespread use.
-
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving closely spaced peaks in substituted aromatic systems.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. c. Gently agitate the vial until the sample is fully dissolved. d. Using a pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely.
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the acquisition parameters:
- Spectral Width: ~16 ppm
- Pulse Angle: 30-45 degrees
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons)
- Number of Scans: 8-16 (to improve signal-to-noise ratio) e. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to create a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative proton ratios. f. Pick the peaks and report the chemical shifts in ppm.
Data Interpretation and Validation
The acquired spectrum should be compared against the theoretical predictions. The presence of four signals with the predicted chemical shifts, integrations, and multiplicities would provide strong evidence for the successful synthesis and purity of this compound. Any significant deviation or the presence of unexpected signals would warrant further investigation into the sample's purity or structural integrity.
Caption: Standard workflow for ¹H NMR analysis from sample preparation to structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be distinct and readily interpretable, featuring four singlet signals corresponding to the two aromatic, one methyl, and one amine proton environments. By understanding the electronic effects of the various substituents, a precise prediction of the spectrum can be made. This guide provides the theoretical foundation and a practical, field-proven protocol to enable researchers to confidently acquire and interpret the ¹H NMR data for this compound, ensuring the integrity of their chemical research and development endeavors.
References
- 1. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Solubility of 5-Bromo-2-iodo-4-methylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-iodo-4-methylaniline in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This compound is a highly substituted aniline derivative, a structural motif prevalent in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, designed for researchers, chemists, and formulation scientists.
Physicochemical Profile and Solubility Prediction
A molecule's structure dictates its properties, including solubility. An analysis of this compound's structure provides the foundation for predicting its behavior in different solvent systems.
Molecular Structure and Properties
This compound (CAS: 1643156-27-7) is a solid powder with a molecular weight of approximately 311.95 g/mol .[1] Its key structural features are:
-
Aniline Core: The aromatic amine group (-NH2) provides a site for hydrogen bonding and imparts a degree of polarity.
-
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.
-
Halogen Substituents: The presence of a bromine and an iodine atom significantly increases the molecular weight and electron density. These large, polarizable atoms contribute to van der Waals forces and can engage in halogen bonding.
-
Methyl Group: This is a small, non-polar, electron-donating group.
The predicted octanol-water partition coefficient (XlogP) for this molecule is 2.9, which indicates a moderate level of lipophilicity ("fat-loving") and suggests a preference for organic solvents over water.[2]
Predictive Framework for Solubility
The fundamental principle "like dissolves like" governs solubility.[3][4][5] This means that solutes dissolve best in solvents with similar intermolecular forces. Based on its structure, this compound is a moderately polar molecule.
-
Poor Solubility in Water: The large, hydrophobic aromatic core and heavy halogen atoms outweigh the polarity of the single amine group, predicting very low aqueous solubility.[6][7]
-
Good Solubility in Polar Aprotic Solvents: Solvents like Acetone, Tetrahydrofuran (THF), and Dichloromethane (DCM) should be effective. They can engage in dipole-dipole interactions but do not have strong hydrogen-bond-donating capabilities.
-
Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the amine group can interact, the bulky halogen atoms may sterically hinder these interactions. Solubility is expected, but may be less than in polar aprotic solvents. A research paper noted that a structural isomer, 5-bromo-4-iodo-2-methylaniline, was successfully crystallized from methanol, suggesting it is a viable solvent.[8]
-
Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene, which rely primarily on weaker van der Waals forces, are expected to be poor solvents for this moderately polar compound.[9]
The following diagram illustrates the relationship between the molecular features and predicted solubility.
Caption: Logical flow from molecular features to predicted solubility.
The table below summarizes these predictions for a range of common laboratory solvents.
| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Very Low | Mismatch in polarity; weak intermolecular forces.[5] |
| Toluene | 2.4 | Low | Aromatic nature provides some interaction, but overall polarity is too low. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good polarity match for dipole-dipole interactions. |
| Tetrahydrofuran (THF) | 4.0 | High | Ether oxygen can act as a hydrogen bond acceptor. | |
| Ethyl Acetate | 4.4 | High | Good balance of polarity; ester group is a good H-bond acceptor. | |
| Acetone | 5.1 | Very High | Strong dipole moment and ability to accept hydrogen bonds. | |
| Acetonitrile (ACN) | 5.8 | High | High polarity, effective at dissolving polar molecules. | |
| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar solvent capable of dissolving many organic compounds. | |
| Polar Protic | Ethanol | 4.3 | Good | Can act as H-bond donor and acceptor, good polarity match. |
| Methanol | 5.1 | Good | Similar to ethanol, highly polar. Has been shown to work for isomers.[8] |
Experimental Determination of Equilibrium Solubility
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved compound represents its solubility under those specific conditions.
Mandatory Equipment and Materials
-
Analyte: this compound, solid powder.
-
Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.
-
Incubator/Shaker: Capable of maintaining a constant temperature (e.g., 25 °C) and agitation.
-
Vials: Glass vials with screw caps (e.g., 2-4 mL).
-
Analytical Balance: For accurate weighing of the solid.
-
Filtration/Centrifugation: Syringe filters (e.g., 0.22 µm PTFE) or a centrifuge to separate undissolved solid.[10]
-
Analytical Instrument: A calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer for accurate quantification of the dissolved analyte.[10][13]
-
Standard laboratory glassware: Pipettes, volumetric flasks.
Step-by-Step Protocol
-
Preparation of Stock Standard: Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 2-5 mg in 1 mL of solvent).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired test solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in the incubator/shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. An equilibration time of 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[3][10]
-
Phase Separation: After incubation, remove the vials and allow them to stand briefly for large particles to settle. To separate the saturated liquid phase from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial few drops to saturate any binding sites on the filter.[10][13]
-
-
Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the validated analytical method.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
The following diagram outlines this experimental workflow.
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental parameters.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[3] Therefore, maintaining a constant and accurately reported temperature is critical.
-
pH: As an aniline derivative, the amino group is basic and can be protonated under acidic conditions to form a more polar ammonium salt.[14] This would dramatically increase solubility in acidic aqueous solutions but is less of a factor in unbuffered organic solvents. However, trace amounts of acid or base impurities in a solvent could potentially alter the measured solubility.[15]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is crucial to characterize the solid form used and to check the residual solid after the experiment (e.g., by DSC or XRD) to ensure no phase transformation has occurred during equilibration.[10]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using materials of the highest available purity is essential for accurate results.
Conclusion
References
- 1. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
- 8. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
The Alchemist's Aromatic Amine: A Technical Guide to the Research Applications of Substituted Anilines
For the discerning researcher, scientist, and drug development professional, the substituted aniline scaffold represents a cornerstone of molecular design and innovation. Its inherent versatility, stemming from a readily tunable aromatic core and a reactive amino group, has established it as an indispensable building block across a multitude of scientific disciplines. This in-depth technical guide moves beyond a mere cataloging of applications, instead offering a field-proven perspective on the causality behind experimental choices and providing robust, self-validating protocols. We will explore the pivotal role of substituted anilines in shaping the landscape of medicinal chemistry, pioneering advances in materials science, and refining the precision of analytical techniques.
Part 1: The Privileged Scaffold in Medicinal Chemistry: From Kinase Inhibition to Antimicrobial Warfare
Substituted anilines are a recurring motif in a vast number of therapeutic agents, a testament to their ability to engage in critical interactions with biological targets.[1] Their unique electronic character and capacity for hydrogen bonding have made them a favored pharmacophore in the perpetual quest for novel and effective drugs.[2]
The Anilinoquinazoline Core: A Revolution in Oncology
The anilinoquinazoline and its close relative, the anilinoquinoline, are prime examples of the successful application of substituted anilines in the fight against cancer.[2] These scaffolds form the backbone of numerous tyrosine kinase inhibitors (TKIs), which have transformed the treatment of various malignancies by targeting the dysregulated signaling pathways that fuel tumor proliferation.[2][3]
Mechanism of Action: Disrupting the Kinase Signaling Cascade
Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[2] In many cancers, these kinases become constitutively active, leading to uncontrolled cell growth. Anilinoquinazoline-based inhibitors function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade. The substituted aniline moiety is critical for this interaction, often forming key hydrogen bonds with the "hinge" region of the kinase domain.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor
This protocol outlines a general, multi-step synthesis of a 4-anilinoquinazoline derivative, a common scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5]
Step 1: Cyclization to form the Quinazolinone Core
-
In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (1.0 equiv.) and formamide (10-15 equiv.).
-
Heat the mixture to 150°C and stir for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with isopropanol and dry to yield 6-nitroquinazolin-4(3H)-one.[4]
Step 2: Chlorination of the Quinazolinone
-
Suspend the 6-nitroquinazolin-4(3H)-one (1.0 equiv.) in thionyl chloride (10-15 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4 hours.
-
Cool the solution to room temperature and remove the excess thionyl chloride under reduced pressure to obtain 4-chloro-6-nitroquinazoline, which is used in the next step without further purification.[4]
Step 3: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
Dissolve the 4-chloro-6-nitroquinazoline (1.0 equiv.) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0-1.2 equiv.) in isopropanol.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitated product by filtration, wash with isopropanol, and dry to yield the N-(substituted phenyl)-6-nitroquinazolin-4-amine.
Step 4: Reduction of the Nitro Group
-
Suspend the N-(substituted phenyl)-6-nitroquinazolin-4-amine (1.0 equiv.) in a mixture of ethanol and water.
-
Add iron powder (5.0 equiv.) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure to yield the desired 6-amino-4-(substituted anilino)quinazoline.
Data Presentation: Comparative Inhibitory Activity of Anilinoquinazoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases, highlighting the impact of aniline substitution on potency.[6]
| Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18l | Potent | Potent |
| 18n | Potent | Potent |
| 18o | Potent | Potent |
| Cabozantinib (Control) | - | 5.4 |
Note: "Potent" indicates significant inhibitory activity as reported in the source literature.[6]
Visualization: Kinase Inhibition by Anilinoquinazolines
Caption: Mechanism of EGFR inhibition by anilinoquinazoline-based drugs.
Sulfonamides: A Legacy of Aniline in Antimicrobial Chemotherapy
The discovery of sulfonamides, which are derivatives of the para-substituted aniline, sulfanilamide, heralded the dawn of modern antimicrobial chemotherapy.[2] These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, a vital nutrient for bacterial survival.[2]
Part 2: The Aniline Backbone in Materials Science: From Conductive Polymers to Vibrant Dyes
The unique electronic properties of substituted anilines also make them valuable monomers for the synthesis of functional organic materials.
Polyaniline and its Derivatives: Weaving Conductivity into Polymers
Polyaniline (PANI) is a well-known conducting polymer that can be synthesized through the oxidative polymerization of aniline.[7] The electrical conductivity of PANI can be tuned by both the oxidation state and the protonation level.[8] Substituting the aniline monomer allows for the fine-tuning of the polymer's properties, such as solubility, processability, and sensor capabilities.[2][9]
Experimental Protocol: Synthesis and Characterization of a Substituted Polyaniline
This protocol describes the chemical oxidative polymerization of an ortho-substituted aniline derivative.[2][10]
Step 1: Monomer Synthesis (Example: N-acetylation)
-
Dissolve the ortho-substituted aniline (e.g., 2-(1-methylbut-2-en-1-yl)aniline) (1.0 equiv.) in anhydrous dichloromethane.
-
Add acetyl chloride (2.0 equiv.) dropwise with stirring.
-
Stir the mixture at room temperature for 6-7 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on alumina.[2]
Step 2: Polymerization
-
Dissolve the substituted aniline monomer in a 1.5 M HCl solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a separate solution of the oxidant, such as ammonium persulfate ((NH4)2S2O8) (molar ratio of oxidant to monomer is typically 2:1), in 1.5 M HCl.[11]
-
Add the oxidant solution dropwise to the monomer solution with constant stirring.
-
Continue the reaction for 24 hours.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with 1.5 M HCl, distilled water, and diethyl ether.
-
Dry the polymer in a vacuum oven at 70°C for 24 hours.[11]
Step 3: Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the presence of characteristic peaks for the emeraldine salt form.[2][7][10]
-
UV-Visible Spectroscopy: To study the electronic transitions and confirm the protonated emeraldine form.[2][10]
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.[2][10]
-
Four-Probe Conductivity Measurement: To determine the electrical conductivity of the polymer film.[11]
Data Presentation: Conductivity of Substituted Polyanilines
The following table shows the conductivity of poly(2-halogenanilines) synthesized using different oxidants.[11]
| Polymer | Oxidant | Conductivity (S cm⁻¹) |
| P2ClAn | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ |
| P2BrAn | (NH₄)₂S₂O₈ | - |
| P2FAn | (NH₄)₂S₂O₈ | - |
| P2ClAn | K₂Cr₂O₇ | Lower than with (NH₄)₂S₂O₈ |
Note: Specific conductivity values for all polymers were not provided in the source.[11]
Azo Dyes: The Chromophoric Power of Diazotized Anilines
Substituted anilines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colored organic compounds.[12] The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[13]
Experimental Protocol: Synthesis of an Azo Dye
This protocol details the synthesis of an azo dye from a substituted aniline.[12]
Step 1: Diazotization of a Substituted Aniline
-
Dissolve the substituted aniline (e.g., sulfanilic acid) (1.0 equiv.) and sodium carbonate (0.5 equiv.) in water by heating.
-
In a separate test tube, dissolve sodium nitrite (1.0 equiv.) in water.
-
In a third test tube, place concentrated hydrochloric acid (2.0-3.0 equiv.) and cool it in an ice bath.
-
Add the sodium nitrite solution to the warm sulfanilic acid solution.
-
Pour the resulting mixture into the cold hydrochloric acid. A precipitate of the diazonium salt should form. Keep this mixture in the ice bath.
Step 2: Azo Coupling
-
Dissolve a coupling agent (e.g., N,N-dimethylaniline) (1.0 equiv.) in a solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.
-
A colored precipitate of the azo dye will form.
-
Collect the dye by filtration, wash with water, and allow it to dry.
Visualization: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes from substituted anilines.
Part 3: Substituted Anilines as Probes and Reagents in Analytical Chemistry
The sensitivity of the electronic properties of substituted anilines to their environment makes them useful tools in analytical chemistry.
Solvatochromic Probes: Reading the Polarity of the Environment
Certain substituted anilines exhibit solvatochromism, meaning their UV-Visible absorption spectrum changes with the polarity of the solvent.[14][15] This property allows them to be used as probes to characterize the polarity of microenvironments, such as in micelles or polymer matrices. The shift in the absorption maximum can be correlated with empirical solvent polarity scales.
Chromatographic Analysis: Quantifying Anilines with Precision
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of substituted anilines in various matrices, including environmental and biological samples.[16][17][18]
Experimental Protocol: Quantification of Substituted Anilines by HPLC
This protocol provides a general procedure for the analysis of aniline and its derivatives using reverse-phase HPLC.[18][19]
1. Sample Preparation:
- For solid samples like indigo, an extraction step is necessary to release the aniline derivatives.[18]
- For aqueous samples, a solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.[19]
2. HPLC Conditions:
- Column: A C18 reversed-phase column is commonly used.[18]
- Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The gradient or isocratic elution profile will depend on the specific analytes.[18]
- Flow Rate: A flow rate of 0.7-1.0 mL/min is generally employed.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.[18]
- Injection Volume: Typically 10-20 µL.
- Detector: A UV detector is commonly used, with the wavelength set to the absorption maximum of the analytes (e.g., 190 nm for aniline).[18]
3. Quantification:
- A calibration curve is constructed by injecting standard solutions of known concentrations of the substituted anilines.
- The concentration of the analytes in the sample is determined by comparing their peak areas to the calibration curve.
Data Presentation: Chromatographic Separation Parameters
The following table lists the retention times for aniline and N-methylaniline under specific HPLC conditions.[18]
| Compound | Retention Time (min) |
| Aniline | 4.94 |
| N-methylaniline | 5.76 |
Conclusion: The Enduring Legacy and Future Potential of Substituted Anilines
The substituted aniline scaffold, with its remarkable synthetic tractability and diverse electronic properties, has proven to be an exceptionally fruitful starting point for innovation across numerous scientific domains. From the development of life-saving cancer therapies and essential antimicrobials to the creation of advanced functional materials and precise analytical tools, the impact of substituted anilines is undeniable. As our understanding of complex biological systems and materials science deepens, the ability to readily modify the aniline core will continue to empower researchers to address new challenges and unlock novel applications. The journey of this seemingly simple aromatic amine is far from over; it remains a vibrant and essential component in the ever-evolving landscape of scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted Anilines as Solvatochromic Probes | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Background of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical background of halogenated anilines, a class of compounds pivotal to the advancement of synthetic chemistry and drug development. We delve into the origins of aniline itself, tracing its journey from a byproduct of indigo distillation to a cornerstone of the chemical industry. The guide then explores the seminal discoveries that enabled the controlled introduction of halogens onto the aniline scaffold, with a particular focus on the Sandmeyer and Ullmann reactions. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this document aims to equip researchers with a thorough understanding of the foundational chemistry of halogenated anilines, thereby empowering future innovation in medicinal chemistry and materials science.
The Dawn of Aniline: From "Kyanol" to a Chemical Revolution
The story of halogenated anilines begins with the discovery of their parent molecule, aniline. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he named "kyanol".[1][3] It wasn't until 1843 that August Wilhelm von Hofmann conclusively demonstrated that these and other similar substances were, in fact, the same compound, which then became widely known as aniline.[1][3] The name "aniline" itself, coined by Carl Julius Fritzsche in 1840, has its roots in the Portuguese word "anil," referring to the indigo shrub (Indigofera suffruticosa), highlighting the compound's early association with dyes.[1][2][4]
The establishment of aniline's structure in 1843, through its synthesis by the reduction of nitrobenzene, marked a turning point.[4] This discovery unlocked the potential for its large-scale production and set the stage for the burgeoning synthetic dye industry.[1][3] The subsequent development of aniline derivatives led to the creation of a vast array of synthetic dyes, transforming the textile industry and sparking a new era of chemical innovation.[3] Beyond dyes, aniline and its derivatives soon found applications in medicine, with compounds like acetanilide and phenacetin emerging as early analgesic drugs.[1] This rich history underscores the fundamental importance of the aniline scaffold in the development of modern organic chemistry.
Introducing Halogens: Expanding the Chemical Space
The introduction of halogen atoms onto the aniline ring significantly expanded its synthetic utility and biological relevance. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Aryl halides, including halogenated anilines, are crucial building blocks in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[6]
Direct Electrophilic Halogenation: A Double-Edged Sword
Aniline is highly susceptible to electrophilic substitution reactions due to the electron-donating nature of the amino group, which activates the aromatic ring at the ortho and para positions.[1] Direct halogenation of aniline with reagents like bromine water leads to the rapid formation of a white precipitate of 2,4,6-tribromoaniline.[1]
While this high reactivity is advantageous in some contexts, controlling the regioselectivity and preventing over-halogenation presents a significant challenge. To achieve mono-substitution, the reactivity of the amino group must be attenuated. A common strategy involves the protection of the amino group by acylation, for instance, with acetyl chloride to form acetanilide.[1][7] The resulting amide is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled halogenation.[7] The steric bulk of the acetyl group further favors halogenation at the para position.[7]
Experimental Protocol: Monobromination of Aniline via Acetylation
Objective: To synthesize 4-bromoaniline from aniline by protecting the amino group, followed by bromination and deprotection.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, dissolve aniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture under reflux for 30 minutes.
-
Pour the hot mixture into a beaker of cold water with stirring to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the acetanilide from ethanol/water to obtain pure crystals.
Step 2: Bromination of Acetanilide
-
Dissolve the purified acetanilide (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline
-
Suspend the 4-bromoacetanilide in an aqueous solution of hydrochloric acid (e.g., 10% HCl).
-
Heat the mixture under reflux for 1-2 hours until the solid dissolves.
-
Cool the solution and neutralize it by the slow addition of a base (e.g., sodium hydroxide solution) until the 4-bromoaniline precipitates.
-
Collect the crude 4-bromoaniline by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
The Sandmeyer Reaction: A Cornerstone of Aryl Halide Synthesis
A more versatile and widely applicable method for introducing halogens onto an aromatic ring, including that of aniline, is the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a means to synthesize aryl halides from aryl diazonium salts.[8][9] The process begins with the diazotization of a primary aromatic amine, such as aniline, by reacting it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1][9] This intermediate can then be treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding aryl halide.[8][9][10]
The Sandmeyer reaction is a powerful tool because it allows for the introduction of a halogen at a specific position on the aromatic ring, dictated by the initial position of the amino group. This level of control is often difficult to achieve through direct electrophilic halogenation. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][11]
Experimental Protocol: Synthesis of Chlorobenzene from Aniline via the Sandmeyer Reaction
Objective: To prepare chlorobenzene from aniline by diazotization followed by reaction with copper(I) chloride.
Step 1: Preparation of the Diazonium Salt Solution
-
In a fume hood, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the aniline hydrochloride solution, keeping the temperature below 5 °C. Stir continuously during the addition. The formation of the diazonium salt is indicated by a slight excess of nitrous acid, which can be tested for with starch-iodide paper.
Step 2: Preparation of Copper(I) Chloride Solution
-
Dissolve copper(II) sulfate pentahydrate and sodium chloride in water in a flask.
-
Add sodium bisulfite and sodium hydroxide solution to reduce the Cu(II) to Cu(I).
-
A white precipitate of copper(I) chloride will form. Decant the supernatant and wash the precipitate with water.
-
Dissolve the copper(I) chloride precipitate in a minimal amount of concentrated hydrochloric acid.
Step 3: The Sandmeyer Reaction
-
Slowly add the cold diazonium salt solution to the prepared copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, warm the mixture gently on a water bath until the evolution of nitrogen ceases.
-
The chlorobenzene will separate as an oily layer.
-
Separate the organic layer using a separatory funnel, wash it with dilute sodium hydroxide solution and then with water.
-
Dry the crude chlorobenzene over anhydrous calcium chloride and purify by distillation.
Diagram: The Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer reaction.
The Ullmann Condensation: Forging Carbon-Nitrogen Bonds
Another significant reaction in the synthesis of substituted anilines, including those that may be subsequently halogenated, is the Ullmann condensation. Named after Fritz Ullmann, this copper-promoted reaction involves the coupling of an aryl halide with an amine (among other nucleophiles) to form a new carbon-nitrogen bond.[12][13] Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[12][13] However, modern variations have been developed that utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions.[12]
The Ullmann condensation is particularly useful for synthesizing N-aryl anilines and other complex aniline derivatives that are not readily accessible through other methods. The reaction is believed to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide.[12]
Diagram: Conceptual Overview of the Ullmann Condensation
Caption: Conceptual overview of the Ullmann condensation.
Properties and Applications of Halogenated Anilines
The introduction of halogens imparts distinct properties to the aniline molecule. For instance, halogenated anilines are generally less basic than aniline itself due to the electron-withdrawing inductive effect of the halogen atom. Their lipophilicity is also increased, which can be a crucial factor in the design of bioactive molecules.
Halogenated anilines are versatile intermediates in the synthesis of a wide range of fine chemicals, including:
-
Pharmaceuticals: Many modern drugs contain halogenated aniline moieties. The presence of halogens can enhance binding to target proteins, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.[5][14]
-
Agrochemicals: Halogenated anilines are precursors to numerous herbicides, pesticides, and fungicides.
-
Polymers and Materials Science: They are used in the production of specialty polymers with enhanced thermal stability and flame retardancy.
-
Dyes and Pigments: While the initial focus of aniline chemistry was on dyes, halogenated anilines continue to be important in the synthesis of high-performance pigments.
Conclusion
The journey from the initial, serendipitous isolations of aniline to the development of sophisticated methods for its targeted halogenation is a testament to the progress of organic chemistry. The discovery of aniline laid the foundation for the synthetic dye industry and provided a versatile platform for chemical exploration. The subsequent development of reactions like direct halogenation, the Sandmeyer reaction, and the Ullmann condensation provided the tools to precisely modify the aniline scaffold, leading to the creation of a vast array of halogenated anilines. These compounds, with their tunable properties, have become indispensable in modern drug discovery, materials science, and the broader chemical industry. A thorough understanding of their discovery, background, and synthesis is therefore essential for any scientist working in these fields.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. etymonline.com [etymonline.com]
- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 4. softbeam.net:8080 [softbeam.net:8080]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Methodological & Application
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-iodo-4-methylaniline
Introduction: Navigating Selectivity in C-N Bond Formation
In the landscape of pharmaceutical and materials science research, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. The Buchwald-Hartwig amination has emerged as a transformative tool, offering a versatile and efficient palladium-catalyzed method for forging these critical linkages.[1][2] This reaction's power lies in its broad substrate scope and functional group tolerance, superseding many classical methods that necessitate harsh conditions.[1] A significant challenge in complex molecule synthesis arises when a substrate presents multiple reactive sites. Such is the case with 5-Bromo-2-iodo-4-methylaniline, a valuable building block containing two distinct carbon-halogen bonds. This application note provides a detailed guide for the chemoselective Buchwald-Hartwig amination of this substrate, focusing on the preferential reaction at the more labile carbon-iodine (C-I) bond while preserving the carbon-bromine (C-Br) bond for subsequent transformations. This selective functionalization opens avenues for the streamlined synthesis of highly complex and diverse molecular architectures.
Mechanistic Insights: The Basis of Chemoselectivity
The widely accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1]
The chemoselectivity observed in the amination of this compound is primarily dictated by the initial oxidative addition step. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy and a faster rate of oxidative addition at the iodinated position. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to achieve highly selective amination at the C-2 position.
Below is a diagram illustrating the catalytic cycle for this selective amination.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps, highlighting the selective oxidative addition at the C-I bond as the foundation of chemoselectivity.
Experimental Protocol: Selective Amination of this compound
This protocol provides a robust starting point for the selective amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available | Use a freshly opened bottle or distill |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base |
| Anhydrous Toluene | ≥99.8% | Commercially Available | Degas before use |
| Schlenk Flask/Reaction Tube | - | - | Oven-dried before use |
| Magnetic Stirrer with Heating | - | - | - |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Amine Addition: Add the desired amine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure consumption of the starting material and selective formation of the mono-aminated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-bromo-2-amino-4-methylaniline.
Figure 2: A step-by-step workflow for the selective Buchwald-Hartwig amination.
Data Presentation: Key Reaction Parameters
The following table summarizes the crucial parameters for this selective amination. These values serve as a general guideline and may be optimized for different amine nucleophiles.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, relatively air-stable, and effective palladium pre-catalyst. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing side reactions.[3] |
| Solvent | Toluene | A non-polar aprotic solvent that is well-suited for this reaction. |
| Temperature | 80-100 °C | Sufficient to promote the reaction at the C-I bond while minimizing reactivity at the C-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[4] |
Conclusion and Future Directions
The protocol detailed in this application note provides a reliable method for the chemoselective Buchwald-Hartwig amination of this compound. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, when coupled with carefully selected reaction conditions, allows for the precise installation of an amino group at the 2-position. The resulting product, a 5-bromo-2-amino-4-methylaniline derivative, is a versatile intermediate, with the remaining bromine atom serving as a handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules for drug discovery and materials science. Further optimization of ligand, base, and solvent systems may lead to even greater efficiency and broader applicability of this selective transformation.
References
Application Notes and Protocols: 5-Bromo-2-iodo-4-methylaniline as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of 5-Bromo-2-iodo-4-methylaniline
This compound is a highly functionalized aromatic building block designed for advanced organic synthesis. Its strategic arrangement of three distinct reactive centers—an amino group, a bromine atom, and an iodine atom—offers exceptional versatility for constructing complex heterocyclic scaffolds. These scaffolds are central to the development of novel pharmaceuticals, agrochemicals, and materials.
The primary advantage of this reagent lies in the differential reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond.[1] This inherent chemoselectivity enables researchers to perform sequential, site-selective functionalization, building molecular complexity in a controlled and predictable manner. This guide provides detailed protocols for leveraging this reactivity to synthesize important heterocyclic systems like carbazoles and phenothiazines.
Physicochemical Properties & Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Chemical Formula | C₇H₇BrIN | [2] |
| Molecular Weight | 311.95 g/mol | [3] |
| CAS Number | 1643156-27-7 | |
| Appearance | Powder | |
| InChI Key | GAHBWANSFWMHRT-UHFFFAOYSA-N | |
| Storage | Store at room temperature |
Safety & Handling:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
Synthesis of the Building Block
While this compound is commercially available, a general synthetic route can be adapted from established procedures for similar haloanilines.[4][5][6] A plausible multi-step synthesis starting from 4-methylaniline (p-toluidine) would involve sequential halogenation and functional group manipulation. A key transformation would be the reduction of a nitro group precursor, a common method for synthesizing haloanilines.[4]
Representative Protocol: Reduction of a Nitroarene Precursor This protocol is adapted from the synthesis of 5-bromo-2-iodoaniline and serves as a general guideline.[4]
-
Setup: To a round-bottom flask, add the nitro-precursor, 4-bromo-1-iodo-5-methyl-2-nitrobenzene (1.0 equiv), ammonium chloride (5.0 equiv), and iron powder (5.0 equiv).
-
Solvent Addition: Add a 1:1:1 mixture of ethanol, tetrahydrofuran, and water.
-
Inert Atmosphere: Degas the mixture and purge with nitrogen or argon three times.
-
Reaction: Heat the mixture to 70 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the organic solvents.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Core Applications in Heterocyclic Synthesis
The true power of this compound is realized in its application to sequential, palladium-catalyzed reactions to build fused ring systems.
Principle of Chemoselective Functionalization
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this building block's utility. Under carefully controlled palladium-catalyzed conditions, the more reactive C-I bond can be selectively coupled, leaving the C-Br bond intact for a subsequent, distinct transformation. This allows for a modular and convergent approach to complex targets.
Diagram 1: Chemoselective functionalization workflow.
Application I: Synthesis of Carbazoles
Carbazoles are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals.[7][8] A powerful method for their synthesis involves the intramolecular cyclization of a diarylamine precursor, which can be formed from this compound.[9][10] The following protocol is based on a palladium-catalyzed cascade reaction.[11]
Protocol 1: Palladium-Catalyzed Synthesis of a Substituted Carbazole
This protocol describes an intramolecular Heck-type cyclization following an initial N-arylation step.
-
Reaction Setup (N-Arylation): In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), an appropriate aryl boronic acid (1.2 equiv), copper(II) acetate (1.5 equiv), and pyridine (2.0 equiv).
-
Solvent: Add anhydrous dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, open to the air (for the Cu-catalyzed step). Monitor by TLC or LC-MS.
-
Work-up: Once the diarylamine intermediate is formed, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude intermediate can often be used directly in the next step.
-
Reaction Setup (Cyclization): To the flask containing the crude N-aryl-5-bromo-2-iodo-4-methylaniline intermediate, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere & Solvent: Purge the flask with argon and add anhydrous solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. The palladium catalyst will insert into the C-I bond and facilitate an intramolecular C-C bond formation to construct the carbazole ring.
-
Final Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the substituted carbazole.
Diagram 2: Experimental workflow for carbazole synthesis.
Application II: Synthesis of Phenothiazines
Phenothiazines are another privileged heterocyclic core, known for their applications as antipsychotic drugs and in materials science.[12][13] Their synthesis can be achieved through a double C-N and C-S bond formation cascade. The following is a representative strategy employing sequential palladium-catalyzed couplings.
Protocol 2: Synthesis of a Substituted Phenothiazine
This protocol involves a sequential Buchwald-Hartwig amination and C-S coupling.
-
Reaction Setup (C-I Coupling): In a glovebox or under an argon atmosphere, charge a Schlenk tube with this compound (1.0 equiv), 2-aminobenzenethiol (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 100-110 °C for 12-18 hours. This first step selectively forms the C-S bond at the more reactive C-I position.
-
Monitoring: Monitor the formation of the thioether intermediate by LC-MS.
-
Intramolecular Cyclization (C-Br Coupling): Upon consumption of the starting aniline, ensure the reaction conditions are still suitable for the second cyclization (sufficient active catalyst, base, and appropriate temperature). Often, continued heating is sufficient. The palladium catalyst will then facilitate the intramolecular C-N bond formation at the C-Br position to close the phenothiazine ring.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting phenothiazine derivative by column chromatography.
Application III: Access to Diverse Heterocycles via Sequential Cross-Coupling
The true synthetic power of this compound is demonstrated by performing two different, sequential cross-coupling reactions. This allows for the precise installation of two different substituents at defined positions.
Representative Workflow: Sequential Sonogashira and Suzuki Couplings
-
Step 1: Sonogashira Coupling at the C-2 Position. The C-I bond is selectively coupled with a terminal alkyne using a standard Pd/Cu co-catalyzed system.
-
Step 2: Suzuki Coupling at the C-5 Position. The resulting 2-alkynyl-5-bromo-4-methylaniline is then subjected to Suzuki-Miyaura coupling conditions with a boronic acid to functionalize the C-Br position.[14][15]
Protocol 3: Representative Sonogashira Coupling (C-I Position)
-
Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent & Reagents: Add anhydrous, degassed THF and triethylamine (TEA, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at room temperature or heat gently (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the 2-alkynyl-5-bromo-4-methylaniline intermediate.
Protocol 4: Representative Suzuki-Miyaura Coupling (C-Br Position)
-
Setup: To a reaction vial, add the purified product from Protocol 3 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst & Ligand: Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Solvent & Atmosphere: Add a degassed solvent mixture (e.g., 4:1 dioxane:water) and ensure the vial is under an inert atmosphere.
-
Reaction: Heat the mixture to 85-100 °C for 6-18 hours, monitoring by LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (5) | SPhos, XPhos (4-10) | K₂CO₃, K₃PO₄ (2-3) | Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-3) | (PPh₃) | Et₃N, DIPEA (2-3) | THF, DMF | RT - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2) | Xantphos, RuPhos (2-4) | NaOt-Bu, Cs₂CO₃ (1.4-2) | Toluene, Dioxane | 80-110 |
General Catalytic Cycle and Troubleshooting
The success of these transformations hinges on the palladium catalytic cycle, which consists of three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Trends in carbazole synthesis – an update (2013–2023) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines [organic-chemistry.org]
- 11. Palladium-catalyzed cascade cyclization of allenamide with 2-iodoanilines to access functionalized indoloquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Bromo-2-iodo-4-methylaniline
Introduction: The Strategic Importance of Regioselective Sonogashira Couplings
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
A significant challenge and opportunity in synthetic chemistry lie in the selective functionalization of polyhalogenated aromatic compounds. The substrate at the heart of this guide, 5-Bromo-2-iodo-4-methylaniline, presents such a scenario. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under Sonogashira conditions allows for a highly regioselective coupling. The established reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-OTf > C-Br > C-Cl.[1][5] This inherent difference in bond lability enables the preferential oxidative addition of the palladium catalyst to the C-I bond, leaving the C-Br bond intact for subsequent transformations. This application note provides a detailed, field-proven protocol for the regioselective Sonogashira coupling of this compound, offering insights into the mechanistic underpinnings and practical execution of this powerful synthetic strategy.
Mechanistic Rationale: Engineering Selectivity
The success of the regioselective Sonogashira coupling hinges on the precise orchestration of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
Caption: Figure 1: Catalytic cycle of the Sonogashira coupling.
The palladium(0) catalyst initiates the reaction by undergoing oxidative addition with the aryl halide.[1][5] Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step occurs preferentially at the 2-iodo position of the aniline substrate. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[1] By maintaining mild reaction conditions, typically room temperature, the energy barrier for the oxidative addition to the C-Br bond is not overcome, ensuring high selectivity.
Experimental Protocol: Regioselective Synthesis of 5-Bromo-4-methyl-2-(alkynyl)anilines
This protocol details a robust and reproducible method for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents | Supplier Notes |
| This compound | C₇H₇BrIN | 311.94 | - | 1.0 | 1.0 | Synthesized via literature procedures or sourced commercially.[6][7] |
| Phenylacetylene | C₈H₆ | 102.13 | 0.93 g/mL | 1.2 | 1.2 | Freshly distilled if necessary. |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 0.02 | 0.02 | A reliable and commonly used palladium catalyst.[1][8] |
| CuI (Copper(I) iodide) | CuI | 190.45 | - | 0.04 | 0.04 | Use high-purity grade. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | - | Solvent | Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | - | Co-solvent | Anhydrous, inhibitor-free. |
Step-by-Step Procedure
Caption: Figure 2: Experimental workflow for Sonogashira coupling.
-
Reaction Setup and Inert Conditions: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (312 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Expert Insight: The use of Schlenk techniques is crucial as the palladium(0) species, formed in situ, is sensitive to oxygen. Deoxygenation is essential for maintaining catalyst activity.[9]
-
-
Solvent and Reagent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Causality: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. THF is used as a co-solvent to ensure complete dissolution of the aromatic halide.[5]
-
-
Initiation of Reaction: Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Trustworthiness: A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl halide.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The consumption of the starting aniline and the formation of a new, less polar product spot should be observed. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[5][10] Wash the Celite® pad with an additional portion of the solvent (10 mL).
-
Expert Insight: Filtering through Celite is a rapid and effective way to remove the insoluble palladium black and copper salts that form during the reaction, simplifying the subsequent purification.[9]
-
-
Aqueous Extraction: Combine the filtrates and wash sequentially with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL). The aqueous washes help to remove the triethylamine hydrochloride salt and any remaining copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-bromo-4-methyl-2-(phenylethynyl)aniline.[11]
Expected Results and Characterization
The expected product is 5-bromo-4-methyl-2-(phenylethynyl)aniline.
| Analysis | Expected Data |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons of both aniline and phenyl rings, a singlet for the methyl group, and a broad singlet for the amine protons. The characteristic ortho-coupling of the aniline protons will be altered compared to the starting material. |
| ¹³C NMR (CDCl₃) | Signals for the alkyne carbons (typically in the 80-100 ppm region), along with the aromatic and methyl carbons. |
| Mass Spec (ESI+) | Calculated m/z for C₁₅H₁₃BrN [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for M and M+2) should be observed. |
| IR (ATR) | A sharp, weak to medium intensity peak around 2200-2250 cm⁻¹ corresponding to the C≡C stretch, and N-H stretching bands in the region of 3300-3500 cm⁻¹. |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strict inert atmosphere. The quality of the palladium catalyst is also critical. Consider using a different palladium source like Pd(PPh₃)₄ if issues persist.[1]
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction, forming 1,4-diphenylbuta-1,3-diyne, is promoted by the presence of oxygen and an excess of the copper catalyst.[2] Ensure thorough deoxygenation of the reaction mixture. Copper-free Sonogashira protocols can also be employed to circumvent this issue.[12][13]
-
Reaction Stalls: If TLC indicates incomplete conversion after an extended period, gentle heating (e.g., to 40-50 °C) can be applied, but this may slightly compromise the selectivity by promoting reactivity at the C-Br bond.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective Sonogashira coupling of this compound. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-bromine bonds, this method allows for the precise installation of an alkynyl moiety at the 2-position, yielding a valuable synthetic intermediate. The resulting 5-bromo-2-alkynyl-4-methylaniline is primed for further diversification through subsequent cross-coupling reactions at the bromine position, opening avenues for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 5-Bromo-2-iodo-4-methylaniline in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of generating novel molecular entities with tailored pharmacological profiles. Among the vast array of available building blocks, halogenated anilines stand out for their versatility in forging complex molecular architectures. This guide provides an in-depth exploration of 5-Bromo-2-iodo-4-methylaniline , a trifunctional building block poised for sophisticated synthetic strategies, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a powerful platform for sequential and site-selective cross-coupling reactions, enabling the generation of diverse compound libraries for hit-to-lead and lead optimization campaigns.
The Power of Orthogonal Halogen Reactivity
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This disparity allows for a programmed, stepwise introduction of various substituents, a critical advantage in constructing molecules with precisely defined structures.
The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl > F.[1][2] This principle dictates that the C-I bond at the 2-position of this compound is significantly more susceptible to reaction under milder conditions than the C-Br bond at the 5-position. This inherent chemoselectivity is the foundation for the protocols detailed in this guide.
Core Applications in Medicinal Chemistry
Substituted anilines are privileged scaffolds in numerous therapeutic areas. They are frequently found as key hinge-binding motifs in kinase inhibitors, a cornerstone of modern oncology.[3][4][5][6][7] The ability to precisely decorate the aniline ring with diverse functionalities, as offered by this compound, is paramount for tuning inhibitor potency, selectivity, and pharmacokinetic properties.
Beyond oncology, derivatives of functionalized anilines have shown promise as anti-inflammatory, anti-cancer, and neurological agents.[8] The strategic placement of substituents on the aniline core allows for the optimization of interactions with biological targets and the modulation of physicochemical properties to enhance drug-like characteristics.
Synthetic Strategies and Protocols
The following sections provide detailed protocols for the sequential functionalization of this compound, leveraging the differential reactivity of its halogen substituents. These protocols are intended as a starting point, and optimization may be necessary for specific substrates.
Amine Protection: A Prerequisite for Versatility
Prior to engaging in cross-coupling reactions, protection of the aniline's amino group is often advisable to prevent undesired side reactions and improve solubility. A variety of protecting groups can be employed, with the choice depending on the planned downstream reaction conditions. A common and readily cleavable protecting group is tert-butoxycarbonyl (Boc).
Protocol 1: N-Boc Protection of this compound
| Reagent/Parameter | Condition/Amount |
| Starting Material | This compound (1.0 eq) |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) |
| Base | Triethylamine (Et₃N) (1.5 eq) or DMAP (cat.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or a catalytic amount of DMAP) to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Sequential Cross-Coupling: A Gateway to Molecular Diversity
The following protocols outline a two-step cross-coupling strategy, first targeting the more reactive C-I bond, followed by the functionalization of the C-Br bond.
Workflow for Sequential Cross-Coupling
Caption: Sequential Suzuki-Miyaura coupling workflow.
Protocol 2: Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective reaction at the more reactive C-I bond.
| Reagent/Parameter | Condition/Amount |
| Starting Material | N-Boc-5-Bromo-2-iodo-4-methylaniline (1.0 eq) |
| Boronic Acid/Ester | Arylboronic acid or ester (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-90 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a Schlenk flask, add N-Boc-5-Bromo-2-iodo-4-methylaniline, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling at the C-Br Position
Following the successful functionalization of the C-I position, the remaining C-Br bond can be targeted, often requiring slightly more forcing conditions.
| Reagent/Parameter | Condition/Amount |
| Starting Material | N-Boc-5-Bromo-2-aryl-4-methylaniline (1.0 eq) |
| Boronic Acid/Ester | Arylboronic acid or ester (1.5 eq) |
| Catalyst | Pd(dppf)Cl₂ (0.1 eq) or a more active catalyst system |
| Base | Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq) |
| Solvent | Dioxane or Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
Follow the same setup procedure as described in Protocol 2, using the product from the first Suzuki-Miyaura reaction as the starting material.
-
Employ the more robust catalyst and base system and higher temperature as indicated.
-
Monitor the reaction for the consumption of the starting material.
-
Perform an analogous workup and purification to isolate the di-arylated product.
Alternative Cross-Coupling Strategies: The Buchwald-Hartwig Amination
The C-I and C-Br bonds can also be functionalized through C-N bond-forming reactions, such as the Buchwald-Hartwig amination. Similar to the Suzuki-Miyaura coupling, the C-I bond will react preferentially.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Protocol 4: Regioselective Buchwald-Hartwig Amination at the C-I Position
| Reagent/Parameter | Condition/Amount |
| Starting Material | N-Boc-5-Bromo-2-iodo-4-methylaniline (1.0 eq) |
| Amine | Primary or secondary amine (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (0.02 eq) |
| Ligand | Xantphos (0.04 eq) or other suitable phosphine ligand |
| Base | Cs₂CO₃ (2.0 eq) or NaOtBu (2.0 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 90-100 °C |
| Reaction Time | 8-16 hours |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the N-Boc-5-Bromo-2-iodo-4-methylaniline and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The sequential functionalization of this compound provides a powerful platform for systematic SAR studies.
Workflow for SAR Studies
Caption: General workflow for SAR studies.
By systematically varying the substituents at the 2- and 5-positions, researchers can probe the specific interactions with a biological target. For instance, in the context of kinase inhibitors, the substituent at the 2-position can be designed to interact with the hinge region of the ATP binding pocket, while the group at the 5-position can extend into the solvent-exposed region to enhance potency or modulate physicochemical properties.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned halogen atoms with orthogonal reactivity allow for the controlled and sequential introduction of diverse chemical moieties. The protocols outlined in this guide provide a robust starting point for the synthesis of complex, poly-substituted aniline derivatives. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel compounds for the exploration of structure-activity relationships and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-iodo-4-methylaniline
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-iodo-4-methylaniline, a highly versatile and strategically important building block in modern medicinal chemistry. Its unique di-halogenation pattern, featuring iodine and bromine substituents with distinct reactivities, enables chemists to perform sequential and regioselective cross-coupling reactions. This document details the underlying principles of this selectivity and provides field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methodologies are foundational for the modular synthesis of complex molecular scaffolds, particularly those found in potent kinase inhibitors and other advanced pharmaceutical agents.
Introduction: The Strategic Value of Differential Reactivity
In the landscape of drug discovery and development, the ability to rapidly synthesize diverse yet related molecules is paramount. The starting material, this compound, is an exemplary scaffold for achieving this modularity.[1] Its power lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition by a Palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[2]
This reactivity hierarchy (C-I >> C-Br) allows for the selective functionalization of the C-2 position (iodine) under milder conditions, while leaving the C-5 position (bromine) intact for a subsequent, distinct chemical transformation. This one-pot or sequential approach is a cornerstone of efficient library synthesis, enabling researchers to systematically modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.[3]
Caption: Logical workflow for sequential cross-coupling reactions.
Foundational Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for three of the most powerful cross-coupling reactions in the medicinal chemist's toolkit, all leveraging the selective reactivity of the C-I bond in this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl scaffolds, a motif prevalent in a vast number of approved drugs, including kinase inhibitors.[4][5][6] The reaction's tolerance for a wide range of functional groups and the general stability of boronic acid reagents make it exceptionally robust.[7]
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and stability, promoting rapid oxidative addition at the C-I bond while minimizing side reactions.[4]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step without causing degradation of sensitive substrates.
-
Solvent System: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 312 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Inerting: Seal the flask, then evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Solvent Addition: Add a degassed mixture of DME (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Value/Reagent | Rationale |
| Palladium Source | Pd(dppf)Cl₂ | High efficiency for C-I activation.[4] |
| Ligand | dppf (in precatalyst) | Electron-rich, promotes oxidative addition. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective for transmetalation. |
| Solvent | DME/Water or Dioxane/Water | Biphasic system for reagent solubility. |
| Temperature | 80 - 100 °C | Sufficient energy for catalytic turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) active catalyst. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is an indispensable tool for forming C(sp²)–C(sp) bonds, creating aryl alkynes.[8] These rigid linkers are frequently used in pharmaceutical design to constrain molecular conformation and probe binding pockets. The reaction classically employs a dual-catalyst system of palladium and copper(I).[8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) for the main cross-coupling cycle and a copper(I) salt (CuI) to activate the terminal alkyne is standard.[9]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves as both the base and often as a co-solvent, scavenging the HX byproduct.
-
Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can promote the unwanted oxidative homocoupling of the alkyne (Glaser coupling).[10]
-
Setup: To a dry, oven-dried Schlenk flask, add this compound (1.0 mmol, 312 mg) and Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg).
-
Inerting: Seal the flask and thoroughly evacuate and backfill with argon three times.
-
Reagent Addition: Under positive argon flow, add degassed anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Add the terminal alkyne (1.1 mmol) via syringe.
-
Catalyst Addition: Finally, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 29 mg).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Caption: Step-by-step experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[11][12] This palladium-catalyzed reaction allows for the formation of C-N bonds under conditions that are far milder than classical methods like the Ullmann condensation.[13]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BrettPhos are excellent choices as they facilitate both the oxidative addition and the final, often rate-limiting, reductive elimination step.[12][14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active palladium-amido complex.[15]
-
Conditions: The reaction is extremely sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere to prevent catalyst deactivation.
-
Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add this compound (1.0 mmol, 312 mg), the desired primary or secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 14 mg), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23 mg) to a vial.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude material by flash column chromatography.
| Parameter | Value/Reagent | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, air-stable precatalysts.[15] |
| Ligand | Xantphos, BrettPhos | Bulky, electron-rich ligands are essential.[12] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base required. |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic, anhydrous solvent is critical. |
| Temperature | 100 - 110 °C | Drives the reaction, especially reductive elimination. |
| Atmosphere | Strictly Inert (Glovebox) | Prevents oxidation of catalyst and ligand. |
Application in Kinase Inhibitor Scaffolds
Substituted anilines are a cornerstone of modern kinase inhibitor design, often acting as "hinge-binders" that mimic the adenine portion of ATP.[3][16] The ability to sequentially functionalize this compound provides a powerful platform for building libraries of potential kinase inhibitors.[17][18] A common synthetic strategy involves an initial C-C bond formation at the C-2 position, followed by a C-N bond formation at the C-5 position to append a solubilizing group or another pharmacophoric element.
Caption: Retrosynthetic analysis of a generic kinase inhibitor core.
This modular approach allows for the rapid exploration of structure-activity relationships (SAR). By varying the boronic acid in the first step and the amine in the second, chemists can fine-tune the inhibitor's potency, selectivity against different kinases, and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of complex pharmaceutical intermediates. The significant difference in reactivity between its carbon-iodine and carbon-bromine bonds provides a reliable handle for regioselective, sequential cross-coupling reactions. The protocols detailed in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer robust and reproducible methods for constructing C-C and C-N bonds. This strategic approach is particularly valuable in the field of drug discovery, enabling the efficient generation of diverse molecular libraries for the optimization of lead compounds, especially in the development of next-generation kinase inhibitors.
References
- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. spuvvn.edu [spuvvn.edu]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. soci.org [soci.org]
- 17. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Versatile Building Block for Functional Materials
An Application Note on the Utility of 5-Bromo-2-iodo-4-methylaniline in Advanced Materials Science
This compound is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of advanced materials. Its unique substitution pattern, featuring a reactive amine group and two distinct halogens (bromine and iodine) on a methyl-substituted aniline core, offers chemists a versatile platform for creating complex molecular architectures. The differential reactivity of the C-I and C-Br bonds, coupled with the nucleophilicity of the amine, allows for sequential and site-selective cross-coupling reactions. This attribute is particularly valuable in the construction of conjugated polymers, organic light-emitting diode (OLED) materials, and other functional organic molecules where precise control over the final structure is paramount to achieving desired electronic and photophysical properties.
This application note provides an in-depth guide for researchers and scientists on the potential uses of this compound in materials science. It outlines detailed protocols for its application as a key intermediate in the synthesis of fluorescent materials and conjugated polymers, drawing upon established methodologies for analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrIN | [1] |
| Molecular Weight | 311.95 g/mol | [2] |
| CAS Number | 1643156-27-7 | [3] |
| Appearance | Typically a solid powder | [3] |
| InChI Key | GAHBWANSFWMHRT-UHFFFAOYSA-N | [1] |
Application in the Synthesis of Highly Fluorescent Materials
The development of novel fluorophores is a cornerstone of materials science, with applications ranging from bio-imaging to organic electronics. An isomer of the title compound, 5-bromo-4-iodo-2-methylaniline, has been identified as a crucial intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives.[4][5] The underlying principle of this application is the use of the dihalogenated aniline as a scaffold to build complex, rigid, and electronically active molecules. The same synthetic strategies can be applied to this compound to explore the properties of the resulting novel materials.
Protocol 1: Synthesis of a Carbazole-Aniline Derivative via Sequential Cross-Coupling
This protocol details a hypothetical two-step synthesis of a carbazole-substituted aniline derivative, a common building block for hole-transporting materials in OLEDs. The differential reactivity of the C-I and C-Br bonds is exploited, with the C-I bond being more reactive in palladium-catalyzed cross-coupling reactions.
Step 1: Suzuki Coupling at the Iodine Position
-
Rationale: The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the 2-position.
-
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), 9-phenyl-9H-carbazole-3-boronic acid (1.1 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 5-bromo-4-methyl-2-(9-phenyl-9H-carbazol-3-yl)aniline.
-
Step 2: Buchwald-Hartwig Amination at the Bromine Position
-
Rationale: With the more reactive iodine site functionalized, the remaining bromine can be targeted for a different type of cross-coupling, such as the formation of a carbon-nitrogen bond.
-
Procedure:
-
To a dried Schlenk flask, add the product from Step 1 (1.0 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 18 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with toluene, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final product.
-
References
- 1. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1643156-27-7 [sigmaaldrich.com]
- 4. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 5-Bromo-2-iodo-4-methylaniline for Biological Screening
Introduction: A Scaffold of Strategic Opportunity
In the landscape of medicinal chemistry, the intelligent design of molecular scaffolds is paramount. 5-Bromo-2-iodo-4-methylaniline represents a scaffold of significant strategic value, offering a trifecta of reactive sites that can be manipulated with a high degree of chemical precision. The presence of an amino group, a bromine atom, and an iodine atom on a single phenyl ring provides chemists with orthogonal handles for sequential, site-selective functionalization. This attribute is not merely a synthetic convenience; it is a powerful tool for building diverse molecular libraries from a single, common intermediate, enabling a systematic exploration of structure-activity relationships (SAR).
The core principle underpinning the strategic derivatization of this molecule is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This reactivity hierarchy (C-I > C-Br) is the cornerstone that allows for selective functionalization at the 2-position, while leaving the bromine at the 5-position intact for subsequent transformations.[1][2] The amino group at the 1-position provides a third, independent vector for modification through well-established N-functionalization chemistries. This application note provides a comprehensive guide to exploiting this reactivity, detailing robust protocols for derivatization and subsequent biological evaluation.
PART 1: Chemical Derivatization Strategies
The logical approach to derivatizing this compound involves a stepwise modification of its reactive sites. The typical and most controlled route involves initial functionalization of the highly reactive C-I bond, followed by modification of the C-Br bond, and independent N-functionalization at any stage.
Caption: Strategic pathways for the derivatization of this compound.
Selective C-2 Functionalization via Palladium-Catalyzed Cross-Coupling
The first and most crucial step is the selective reaction at the C-I bond. The greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond facilitate its preferential oxidative addition to the palladium catalyst.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[3][4][5][6] It involves the coupling of an organoboron reagent with an organic halide.
Rationale: This reaction is chosen for its exceptional functional group tolerance, the mildness of its conditions, and the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse aryl and heteroaryl moieties.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-methylaniline intermediate.
The Sonogashira reaction is the method of choice for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[7][8][9][10][11]
Rationale: This reaction introduces a linear alkyne functionality, a versatile handle for further chemistry (e.g., click chemistry, cyclizations) or a key structural element in many biologically active molecules. The reaction is typically high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
Terminal alkyne (1.2-2.0 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (co-catalyst, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (often used as solvent)
-
Co-solvent (e.g., THF, DMF, if needed)
Step-by-Step Protocol:
-
Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) to a dry Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF followed by the amine base (e.g., TEA). The amine often serves as both the base and part of the solvent system.
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC. Upon completion, a dense precipitate of the amine hydrohalide salt is typically observed.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the 2-alkynyl-5-bromo-4-methylaniline intermediate.
C-5 Functionalization of the Brominated Intermediate
With the C-2 position selectively functionalized, the C-Br bond is now available for a second cross-coupling reaction. This requires a new set of reaction conditions, often involving different ligands, to activate the less reactive C-Br bond.
The Buchwald-Hartwig amination is a landmark reaction for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[12][13][14][15][16]
Rationale: This reaction is critical for introducing diverse primary or secondary amines, anilines, or heterocycles, which can profoundly influence a compound's polarity, hydrogen bonding potential, and biological target interactions. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the challenging oxidative addition of the aryl bromide.[16]
Materials:
-
2-Substituted-5-bromo-4-methylaniline (from Protocol 1.1.1 or 1.1.2)
-
Amine coupling partner (1.1-1.5 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, BINAP) (1.2-3.6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Step-by-Step Protocol:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.6 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) to a dry Schlenk tube.
-
Add the 2-substituted-5-bromo-4-methylaniline (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield the final di-substituted product.
| Reaction Type | Position | Key Reagents | Rationale for Use |
| Suzuki-Miyaura | C-2 (Iodine) | Pd(PPh₃)₄, K₂CO₃, Arylboronic Acid | High functional group tolerance, introduces (hetero)aryl groups. |
| Sonogashira | C-2 (Iodine) | PdCl₂(PPh₃)₂, CuI, TEA, Terminal Alkyne | Introduces a versatile alkyne moiety for further reactions. |
| Buchwald-Hartwig | C-5 (Bromine) | Pd₂(dba)₃, Xantphos, NaOt-Bu, Amine | Forms C-N bonds, introducing diverse amine functionalities. |
PART 2: Biological Screening Protocols
After synthesis and purification, the new derivatives must be evaluated for biological activity. The following are standard, robust protocols for initial screening.
In Vitro Kinase Inhibition Assay
Rationale: Protein kinases are a major class of drug targets, particularly in oncology. This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. Luminescence-based assays like ADP-Glo™ are widely used for their high sensitivity and throughput.
Caption: Workflow of a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well white assay plate. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the kinase and its specific peptide substrate, diluted in assay buffer, to the wells.
-
Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at 30 °C for 1-2 hours.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[17][18][19][20][21]
-
Cell Viability/Cytotoxicity Assay (MTT/XTT)
Rationale: This assay is a primary screen to determine if a compound has anti-proliferative or cytotoxic effects, essential for cancer drug discovery. It measures the metabolic activity of cells, which correlates with the number of viable cells. Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., A549, HCT116) into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, add serial dilutions of the synthesized compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
Reagent Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis:
-
To determine the GI₅₀ (concentration for 50% G rowth I nhibition), a plate from time zero (T₀, right after compound addition) is also read.
-
Calculate the percentage growth: % Growth = 100 * ([Abs_Treated - Abs_T₀] / [Abs_Control - Abs_T₀]).[22][23][24]
-
A value of 50 corresponds to the GI₅₀, 0 corresponds to cytostasis, and values between 0 and -100 indicate cytotoxicity (cell killing).[22][23][25]
-
Plot % Growth versus log[concentration] and fit to a sigmoidal dose-response curve to calculate the GI₅₀.
-
Conclusion
This compound is a privileged scaffold that enables the rapid and systematic generation of novel chemical entities through strategic, sequential cross-coupling and N-functionalization reactions. The protocols detailed herein provide a robust and reliable framework for both the chemical synthesis of diverse compound libraries and their primary biological evaluation. By understanding and exploiting the inherent reactivity of this scaffold, researchers in drug development can efficiently navigate chemical space to identify and optimize new therapeutic leads.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. biorxiv.org [biorxiv.org]
- 24. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Scientist's Guide to the Scale-Up Synthesis of 5-Bromo-2-iodo-4-methylaniline Derivatives
Executive Summary & Strategic Overview
5-Bromo-2-iodo-4-methylaniline is a highly functionalized aromatic intermediate, pivotal in the synthesis of advanced materials and complex pharmaceutical agents, including asymmetric spirosilabifluorene derivatives for optoelectronics.[1] The strategic challenge in its synthesis lies in the regioselective introduction of two distinct halogen atoms onto an activated aniline ring. This guide presents a robust, scalable, and logically validated two-step synthetic sequence starting from the readily available commodity chemical, 4-methylaniline (p-toluidine).
Our strategic approach prioritizes control and selectivity by introducing the less reactive halogen (iodine) first, followed by the more aggressive bromination. This sequence leverages the powerful ortho-directing effect of the primary amine to install the iodine at the C-2 position. The subsequent bromination is then directed to the C-5 position by the cumulative activating and directing effects of the amine, methyl, and iodo substituents. This methodology is designed for scalability, providing high yield and purity while addressing the safety and handling challenges inherent in industrial halogenation chemistry.
Scientific Rationale & Mechanistic Causality
The synthesis of substituted anilines is a well-established field, but the creation of multi-halogenated derivatives requires a nuanced understanding of electrophilic aromatic substitution (SEAr) mechanisms.[2][3] The core of our protocol rests on modulating the electronic properties of the aniline scaffold to achieve predictable regiochemistry.
Step 1: Ortho-Iodination of 4-Methylaniline
The initial challenge is the selective iodination of 4-methylaniline at the C-2 position. Direct iodination of anilines can be problematic, often resulting in low yields and isomer mixtures.[4] To overcome this, we employ a copper(I)-catalyzed reaction with ammonium iodide, using oxygen as the terminal oxidant.[5]
-
Mechanistic Insight: This process is believed to involve the in-situ generation of a reactive iodine species facilitated by the Cu(I) catalyst. The strong ortho-, para-directing amino group is the primary controller of regioselectivity. With the para-position blocked by the methyl group, electrophilic attack is overwhelmingly directed to the ortho-position (C-2). The use of a sealed, oxygen-pressurized system ensures the continuous regeneration of the active iodinating agent, driving the reaction to completion with high efficiency. This method provides a reported yield of 82%, making it highly suitable for large-scale production.[5]
Step 2: Regioselective Bromination of 2-Iodo-4-methylaniline
With the C-2 position occupied by iodine, the second halogenation must be directed to the C-5 position. The substrate, 2-iodo-4-methylaniline, possesses three directing groups:
-
Amine (-NH₂): A powerful activating group with a strong ortho-, para-directing effect. The ortho-positions are C-2 (blocked) and C-6. The para-position is C-4 (blocked).
-
Methyl (-CH₃): A weakly activating group with an ortho-, para-directing effect.
-
Iodo (-I): A deactivating group that is paradoxically ortho-, para-directing.
-
Causality of Selectivity: The cumulative effect of these groups strongly favors electrophilic attack at C-5. This position is ortho to the methyl group and para to the iodo group. While it is meta to the powerful amine director, the other, more activated positions are sterically or electronically inaccessible. This convergence of directing effects makes the bromination highly regioselective. The reaction proceeds via a standard SEAr mechanism, where Br₂ is polarized by the solvent or a catalyst to form the electrophile that attacks the electron-rich aromatic ring.
Process Workflow & Visualization
The overall synthetic pathway is a linear, two-step process designed for efficiency and control.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Scale-Up Protocols
These protocols are designed for a 1-mole scale synthesis. All operations involving hazardous chemicals must be performed in a certified, walk-in fume hood with appropriate engineering controls and personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Iodo-4-methylaniline (Intermediate)
Safety Precaution: This reaction involves a pressurized system. Ensure the pressure reactor is properly rated and has been recently inspected. Benzene is a known carcinogen; substitute with toluene where feasible for improved safety, though re-optimization of the reaction may be required.
| Parameter | Value/Reagent | Moles | Quantity | Notes |
| Starting Material | 4-Methylaniline (p-Toluidine) | 1.00 | 107.15 g | Ensure purity >99% |
| Reagent 1 | Ammonium Iodide (NH₄I) | 1.55 | 225 g | |
| Reagent 2 | Copper(I) Iodide (CuI) | 0.04 | 7.6 g | |
| Reagent 3 | Ammonium Dihydrogenphosphate | 0.67 | 77 g | Buffer |
| Oxidant | Oxygen (O₂) | - | 3-8 kg/cm ² | High purity grade |
| Solvent 1 | Benzene (or Toluene) | - | 380 mL | Anhydrous grade |
| Solvent 2 | Deionized Water | - | 150 mL |
Step-by-Step Procedure:
-
Reactor Charging: To a 1-L pressure-proof glass autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, add 4-methylaniline (107.15 g), ammonium iodide (225 g), copper(I) iodide (7.6 g), and ammonium dihydrogenphosphate (77 g).
-
Solvent Addition: Add benzene (380 mL) and deionized water (150 mL) to the reactor.
-
System Purge: Seal the reactor and purge the headspace with nitrogen gas three times to remove ambient air.
-
Pressurization & Heating: Pressurize the reactor with oxygen to 8 kg/cm ² (gauge pressure). Begin vigorous stirring and heat the reaction mixture to an internal temperature of 70°C.
-
Reaction Monitoring: The reaction is exothermic and consumes oxygen. Maintain the temperature at 70°C. The oxygen pressure will decrease as the reaction proceeds. When the pressure drops to 3 kg/cm ², carefully re-pressurize the reactor to 8 kg/cm ² with oxygen.[5] Continue this process for approximately 3-4 hours.
-
Completion Check (Self-Validation): Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 9:1) or HPLC. The reaction is complete when the starting 4-methylaniline spot is fully consumed.
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess pressure. Transfer the biphasic mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of benzene (or toluene).
-
Washing & Drying: Combine all organic layers. Wash with 200 mL of 10% sodium thiosulfate solution (to remove any unreacted iodine), followed by 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexanes to yield 2-iodo-4-methylaniline as a solid.[6]
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Expected m.p. ~39°C).[7] Expected Yield: ~80-85%.
Protocol 2: Synthesis of this compound (Final Product)
Safety Precaution: Liquid bromine is extremely toxic, corrosive, and volatile.[8] This procedure MUST be performed in a high-efficiency fume hood. Wear heavy-duty nitrile or fluorinated rubber gloves, a chemical-resistant apron, and a full-face shield.[9] Have a neutralizing solution of sodium thiosulfate readily available for spills or quenching.[10][11]
| Parameter | Value/Reagent | Moles | Quantity | Notes |
| Starting Material | 2-Iodo-4-methylaniline | 1.00 | 233.08 g | From Protocol 1 |
| Reagent | Liquid Bromine (Br₂) | 1.05 | 167.8 g (53.8 mL) | Use with extreme caution |
| Quenching Agent | Sodium Thiosulfate | - | ~50 g in 500 mL H₂O | 10% w/v solution |
| Base | Saturated Sodium Bicarbonate | - | As needed | For neutralization |
| Solvent | Glacial Acetic Acid | - | 1.2 L |
Step-by-Step Procedure:
-
Dissolution: In a 3-L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermocouple, dissolve 2-iodo-4-methylaniline (233.08 g) in glacial acetic acid (1.2 L).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Bromine Addition: Slowly add liquid bromine (167.8 g) dropwise via the addition funnel over 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition to control the exotherm and minimize side-product formation.[12]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Completion Check (Self-Validation): Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 9:1) or HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a large beaker containing 2 L of ice and water with vigorous stirring. A precipitate should form.
-
Neutralization: Quench any excess bromine by slowly adding 10% sodium thiosulfate solution until the characteristic orange/brown color disappears. Then, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield this compound as a crystalline solid.[1]
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.[7] Expected Yield: ~85-92%.
References
- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 4. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyhalogenated Anilines
Introduction
Welcome to the Technical Support Center for the synthesis of polyhalogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important synthetic transformations. Polyhalogenated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, their preparation is often fraught with challenges, including issues with selectivity, yield, and purity.
This document moves beyond a simple recitation of protocols. As a virtual Senior Application Scientist, my goal is to provide you with a deeper understanding of the underlying chemical principles that govern these reactions. By explaining the "why" behind the "how," this guide will empower you to troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic goals with greater confidence and efficiency. We will explore common pitfalls and their mechanistic origins, offering field-tested solutions and preventative strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Control Over Halogenation - Formation of Polyhalogenated Byproducts
Q1: My reaction is producing a mixture of mono-, di-, and tri-halogenated anilines. How can I achieve selective monohalogenation?
A1: The Root of the Problem: Over-activation by the Amino Group
Aniline and its derivatives are highly susceptible to electrophilic aromatic substitution.[1] The amino group (-NH₂) is a potent activating group, donating significant electron density to the aromatic ring and making the ortho and para positions exceptionally reactive towards electrophiles like halogens.[1][2] This high reactivity often leads to uncontrollable over-halogenation, even in the absence of a traditional Lewis acid catalyst.[1][3] A classic example is the reaction of aniline with bromine water, which readily yields a precipitate of 2,4,6-tribromoaniline.[1][4]
The Solution: Taming Reactivity with a Protecting Group
To gain control over the reaction and favor monohalogenation, the activating influence of the amino group must be temporarily suppressed.[1] The most common and effective strategy is the protection of the amino group via acetylation to form an acetanilide.[1]
-
Mechanism of Control: The acetyl group (-COCH₃) is electron-withdrawing. While the nitrogen lone pair can still donate into the ring, it is also delocalized onto the adjacent carbonyl oxygen. This reduces the overall electron-donating ability of the substituent, thus "taming" the reactivity of the aromatic ring.[3] The resulting acetanilide is still an ortho, para-director, but the reaction becomes much more controllable.[1]
Experimental Protocol: Selective Monobromination of Aniline
This three-step protocol illustrates the protection-halogenation-deprotection strategy.
Part A: Acetylation of Aniline to Acetanilide [5]
-
Setup: In a suitable flask, dissolve aniline in glacial acetic acid. In a separate addition funnel, place a solution of acetic anhydride in glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the stirred aniline solution.
-
Isolation: After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes. Pour the warm solution into cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The product can be recrystallized from ethanol if necessary.
Part B: Bromination of Acetanilide [5]
-
Setup: Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath. Prepare a solution of bromine in glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the cooled and stirred acetanilide solution, ensuring the temperature remains below 10°C.
-
Isolation: After the addition is complete, allow the mixture to stir at room temperature for 15-20 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.
Part C: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline [5]
-
Setup: Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (e.g., 10% w/v) for 30-60 minutes.
-
Reaction: The acidic conditions will hydrolyze the amide bond.
-
Isolation: Cool the solution. Slowly add a concentrated sodium hydroxide solution until the mixture is basic to precipitate the 4-bromoaniline.
-
Purification: Collect the product by filtration, wash with water, and recrystallize if necessary.
Issue 2: Lack of Regioselectivity - Obtaining the Wrong Isomer
Q2: I've successfully achieved monohalogenation, but I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity?
A2: Understanding the Directing Effects
The protected amino group (acetamido group) directs incoming electrophiles to the ortho and para positions. The para position is generally favored due to steric hindrance from the bulky protecting group, which partially blocks the ortho positions.[1] However, achieving high selectivity for one isomer over the other often requires more specialized strategies.
Strategies for Enhancing Regioselectivity:
| Strategy | Principle | Application Notes |
| Steric Hindrance | Increasing the size of the protecting group on the nitrogen can further block the ortho positions, thus favoring para substitution. | Consider using a pivaloyl or other bulky protecting group instead of acetyl. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the reaction and, consequently, the isomeric ratio. | Nonpolar solvents may favor the less polar transition state leading to the para isomer. Hexafluoroisopropanol (HFIP) has been shown to promote high regioselectivity in the halogenation of arenes with N-halosuccinimides.[6] |
| Catalyst Control | Specialized catalysts can direct halogenation to a specific position. | Palladium-catalyzed methods using N-halosuccinimides can provide regioselectivity that is complementary to traditional electrophilic aromatic substitution.[7] Certain organocatalysts, such as secondary ammonium salts, have been developed for highly ortho-selective chlorination of anilines.[1] |
| Directed ortho Metalation (DoM) | A powerful technique for exclusive ortho functionalization. The aniline is first protected as a directed metalating group (e.g., a carbamate), which then directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. This lithiated species is then quenched with a halogen source.[1] | This method offers excellent control but requires anhydrous conditions and the use of strong bases. |
Issue 3: Reaction Failure and Byproduct Formation
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What's happening?
A3: The Culprit - Oxidation
Anilines are notoriously prone to oxidation, which can lead to the formation of intensely colored impurities and polymeric, tar-like materials.[1] Freshly purified aniline is a colorless oil, but it darkens upon exposure to air and light due to the formation of oxidized species.[1] This problem is exacerbated under harsh or acidic reaction conditions.
Preventative Measures:
-
Use Freshly Purified Starting Materials: Ensure your aniline starting material is pure and colorless. Distillation under reduced pressure is a common purification method.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize air oxidation.
-
Protecting Groups: As mentioned previously, acetylating the amino group not only controls its activating effect but also makes the substrate less susceptible to oxidation.[1]
-
Control Reaction Temperature: Avoid excessive heat, as this can accelerate decomposition and oxidation pathways.
Q4: I'm trying to perform a Friedel-Crafts reaction on my aniline, and it's not working. Why?
A4: Lewis Acid-Base Complexation
Friedel-Crafts alkylation and acylation reactions require a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[8] The amino group on aniline is a Lewis base and will readily react with the Lewis acid catalyst.[3] This acid-base reaction forms a complex where the nitrogen atom becomes positively charged. The resulting -NH₂R⁺ group is a strong deactivating group, which shuts down the electrophilic aromatic substitution reaction.[1]
The Workaround:
The same protection strategy used for halogenation applies here. By converting the aniline to an acetanilide, the Lewis basicity of the nitrogen is reduced, preventing the deactivating complex formation with the Lewis acid catalyst. The Friedel-Crafts reaction can then proceed, followed by deprotection to yield the desired product.
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling the synthesis of halogenated anilines.
Caption: Reaction control via amino group protection.
The diagram above illustrates the mechanistic difference between the uncontrolled halogenation of highly reactive aniline and the controlled monohalogenation of the less reactive acetanilide.
References
- 1. benchchem.com [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
How to improve the yield of reactions with 5-Bromo-2-iodo-4-methylaniline
Starting Research Now
I've initiated comprehensive Google searches to gather foundational data on 5-Bromo-2-iodo-4-methylaniline. My initial focus includes exploring its reactivity and common reactions like Suzuki and Buchwald-Hartwig. This early groundwork will inform my subsequent investigation into more specific aspects of this compound.
Investigating Key Factors
I'm now diving into the search results, dissecting factors that impact reaction yields. I'm focusing on catalyst and ligand effects, base selection, solvent polarity, and temperature. This will help formulate troubleshooting questions and answers. Next, I'll structure the technical support center logically, moving from general to specific reaction challenges. Detailed protocols and diagrams are in the pipeline.
Developing Comprehensive Protocols
I'm now drafting detailed, step-by-step experimental protocols for representative reactions. I'm prioritizing best practices for reagent purification, inert atmosphere techniques, and reaction monitoring, explaining the rationale for each selected condition. I'm also planning to create visual diagrams to illustrate reaction mechanisms, troubleshooting workflows, and optimization processes.
Formulating a Q&A
I'm now focusing on structuring a Q&A format for the technical support guide. My goal is to address common challenges researchers face when working with this compound, particularly related to yield improvement. I'll prioritize practical solutions and insights relevant to drug development professionals.
Defining Key Reactions
I've broken down the molecule's structure and identified its crucial features. This helps understand its reactivity. My focus now is on pinpointing the most common reactions involving this compound. I'm prioritizing palladium-catalyzed cross-coupling reactions, considering the differing reactivities of the C-I and C-Br bonds. The goal is to highlight these key reactions for the guide.
Investigating Selectivity Challenges
Currently, I'm focusing on the main challenge: achieving selective functionalization of this compound. I'm exploring how to frame this in a Q&A format, targeting researchers. Specific reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, are under scrutiny. I'm prioritizing providing actionable guidance on catalyst choice, ligand selection, and reaction conditions. Also, I'm analyzing the potential interference of the aniline group and the need for protection strategies, especially in the Buchwald-Hartwig amination. The guide will include tables and diagrams for clarity.
Prioritizing Practical Solutions
I've formulated a Q&A section focused on Suzuki-Miyaura coupling, tackling challenges like achieving selectivity and improving reaction yields with this compound. I'm focusing on providing practical solutions through catalyst and ligand selection, reaction condition optimization, and preventing unwanted debromination or deiodination. I plan on including tables of common conditions, and diagrams to help clarify complex issues. My goal is to equip researchers with actionable advice.
Refining Guide Structure
I'm now revising the guide's structure, focusing on a logical progression of information. I've broken down the molecule's key features and identified palladium-catalyzed cross-coupling as the core reaction type. The aim is to address user concerns in a clear and structured manner. I'll start with general principles before diving into specific reactions and troubleshooting sections. I'll add citations and diagrams, following the Senior Application Scientist instructions. I'm prioritizing clarity for researchers.
Organizing Guide Content
I'm now in the process of structuring the technical guide, prioritizing a clear Q&A format. My focus is on addressing the main concerns researchers have, especially yield and selectivity with this compound. I'm aiming for actionable advice and have broken the guide into sections on general principles, troubleshooting specific reactions, protocols, and data visualization. I'll include citations and diagrams to back up the information, as requested. I'm referencing the Senior Application Scientist's comments to make sure everything's correct.
Developing Content Plan
I've started drafting the Q&A structure, focusing on a clear, user-friendly format. The guide will include sections addressing general principles, Suzuki coupling, Buchwald-Hartwig amination, protocols, and data visualization. I'm prioritizing actionable guidance and ensuring accurate technical content. Tables of catalyst/ligand systems and Graphviz diagrams for troubleshooting will also be incorporated.
Refining Content and Visuals
I'm now focusing on drafting the actual content for the technical guide, particularly the Q&A section. I've begun writing concise answers to general FAQs, such as challenges during cross-coupling reactions, the reactivity of halides, and aniline group effects. I'm prioritizing accuracy, clarity, and practical insights, drawing on the gathered scientific data and applying my experience as a Senior Application Scientist. Also, I plan on adding visual aids to help explain complex topics, especially in the Troubleshooting sections.
Prioritizing Practical Guidance
Now, I'm developing detailed troubleshooting sections for both Suzuki-Miyaura and Buchwald-Hartwig reactions, focusing on practical strategies to enhance yield and selectivity with this compound. I'm actively integrating tables and diagrams to offer clear visual aids and optimize information delivery to guide researchers.
Prioritizing Actionable Insights
I'm now focusing on the key reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig, to provide specific solutions for achieving high yields and selectivity with this compound. I'm actively working on structuring the content to provide practical guidance, incorporating tables and diagrams for clarity. I'm aiming for a guide that researchers can immediately apply in their labs.
Storage and handling guidelines for 5-Bromo-2-iodo-4-methylaniline
Technical Support Center: 5-Bromo-2-iodo-4-methylaniline
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 1643156-27-7). Our goal is to provide not just procedural steps but also the underlying scientific rationale to ensure experimental success, safety, and material integrity. This document is structured in a question-and-answer format to directly address potential challenges and frequently asked questions.
Section 1: Compound Properties at a Glance
For quick reference, the key physicochemical and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1643156-27-7 | [1][2] |
| Molecular Formula | C₇H₇BrIN | [3] |
| Molecular Weight | 311.95 g/mol | [2][4] |
| Physical Form | Powder | [1][2] |
| Signal Word | Warning | [1][2] |
| Key Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1][2] |
| H315 (Causes skin irritation) | [1][2] | |
| H319 (Causes serious eye irritation) | [1][2] | |
| H335 (May cause respiratory irritation) | [1][2] |
Section 2: Storage & Stability FAQs
Proper storage is the first and most critical step in ensuring the reproducibility of your experiments. Degradation of starting materials is a common, yet often overlooked, source of experimental failure.
Q1: What are the optimal storage conditions for this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7][8] For long-term stability and to maintain product quality, it is highly recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5][8] The container should be stored in a locked cabinet or area accessible only to authorized personnel.[5][9]
Expert Insight: The recommendation for an inert atmosphere and light protection stems from the general reactivity of halogenated anilines.[10] The aniline functional group can be susceptible to slow oxidation over time, which is often accelerated by light and air. This degradation can introduce impurities that may interfere with subsequent reactions, leading to lower yields or unexpected side products.
Q2: I've noticed the powder has changed color slightly. Can I still use it?
A: A change in color (e.g., darkening from a pale powder to a brownish hue) is a potential indicator of degradation. While it might still be usable for some applications, its purity is compromised. It is strongly recommended to run a purity check (e.g., TLC, LC-MS, or ¹H NMR) against a reference standard before use in a critical synthesis step.
Expert Insight: Aniline compounds can form colored oxidation products.[10] Using a degraded starting material can be detrimental, especially in sensitive catalytic reactions (like Suzuki or Buchwald-Hartwig couplings) where even trace impurities can poison the catalyst or alter the reaction pathway.
Q3: What is the expected shelf-life of this compound?
A: When stored under the recommended optimal conditions (cool, dry, dark, inert atmosphere), the compound is expected to be stable for an extended period. However, manufacturers do not always provide a specific expiry date. Best practice dictates re-analyzing the material's purity if it has been in storage for more than a year or if suboptimal storage conditions are suspected.
Section 3: Safe Handling & Personal Protective Equipment (PPE)
Handling this compound requires strict adherence to safety protocols due to its hazardous properties.
Q1: What is the minimum required PPE for handling this compound?
A: At a minimum, you must wear chemical-resistant gloves (consult manufacturer compatibility charts; butyl or neoprene are often preferred for anilines over standard nitrile for prolonged contact), a fully buttoned lab coat, and chemical splash goggles or a face shield for eye protection.[5][6][9][11]
Q2: Do I need to handle this compound in a fume hood?
A: Yes, absolutely. All handling of the solid powder, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[5][12] This is to prevent inhalation of the dust, which is harmful and may cause respiratory irritation.[1][2][5]
Expert Insight: The dual hazards of inhalation toxicity and respiratory irritation make engineering controls non-negotiable.[13] A fume hood provides a contained workspace that protects the user from airborne particulates and vapors, which is the primary route of exposure for this compound.
Q3: How should I properly remove my gloves after handling this chemical?
A: After handling, and before leaving the laboratory, always wash your hands thoroughly with soap and water.[5][6] Remove gloves using a technique that avoids skin contact with the contaminated exterior. Never reuse disposable gloves.
Caption: Workflow for ensuring proper safety controls.
Section 4: Troubleshooting Experimental Inconsistencies
Q1: My reaction yield is consistently lower than expected. Could the starting material be the issue?
A: Yes. Assuming other reaction parameters (reagents, solvent, temperature, atmosphere) are optimized, low yield is frequently traced back to the purity of the starting material. As discussed in Section 2, this compound can degrade if not stored properly. Oxidized impurities may not participate in the desired reaction or could generate byproducts, consuming your other reagents and lowering the overall yield.
Troubleshooting Steps:
-
Verify Purity: Analyze your stock of this compound using an appropriate method (e.g., NMR, LC-MS) to confirm its identity and purity.
-
Use a Fresh Bottle: If possible, perform a control experiment using a newly purchased, unopened bottle of the compound.
-
Review Storage: Confirm that your lab's storage protocol aligns with the optimal conditions described in Section 2.
Q2: I am seeing unexpected spots on my TLC plate or peaks in my crude LC-MS. What could be the cause?
A: This can be caused by several factors:
-
Starting Material Impurities: As above, degradation can introduce new compounds that carry through the reaction.
-
Incompatible Reagents: This compound is incompatible with strong oxidizing agents and strong acids.[5][7] If your reaction conditions involve such reagents, you may be creating unintended side products. For example, strong acids can protonate the aniline, altering its reactivity.
-
Reaction with Air/Moisture: Anilines can be sensitive to air.[8] If your reaction is not performed under an inert atmosphere, you may be observing products of oxidative side reactions.
Expert Insight: this compound is a useful building block because the iodine and bromine atoms have differential reactivity in many cross-coupling reactions. Impurities or side reactions involving the aniline moiety can complicate purification and impact the regioselectivity of your intended transformation.
Section 5: Emergency Procedures & Spill Management
Accidents can happen. Being prepared is essential for safety.
Q1: What is the first aid procedure for skin or eye contact?
A:
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from a poison center or doctor.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[5]
Q2: What should I do if someone inhales the powder?
A: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If the person feels unwell or has difficulty breathing, call a poison center or doctor for medical advice.[5] If they are not breathing, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5]
Q3: How do I clean up a small spill of the solid powder?
A: For a small spill contained within a chemical fume hood:
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3 (goggles, lab coat, gloves).
-
Prevent Dust Formation: Do NOT use a dry paper towel or compressed air, as this will aerosolize the powder.[9]
-
Contain & Collect: Gently sweep or shovel the spilled solid into a suitable, clearly labeled container for hazardous waste disposal.[5][9] If available, use a vacuum cleaner equipped with a HEPA filter and designed for hazardous dust.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Waste: All cleanup materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For large spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[11]
Section 6: Disposal Guidelines
Q1: How must I dispose of waste this compound and its containers?
A: This material and its container must be disposed of as hazardous waste.[5][8] It is also considered toxic to aquatic life with long-lasting effects, so it must not be allowed to enter drains or the environment.[5] Collect all waste material (including contaminated consumables) in a designated, sealed, and properly labeled hazardous waste container. Follow all local, regional, and national regulations for chemical waste disposal.[5]
References
- 1. This compound | 1643156-27-7 [sigmaaldrich.com]
- 2. This compound | 1643156-27-7 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 4. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. angenechemical.com [angenechemical.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Bromo-2-iodo-4-methylaniline
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving the versatile building block, 5-Bromo-2-iodo-4-methylaniline. As your Senior Application Scientist, my goal is to equip you with the insights and practical steps needed to overcome common challenges and achieve robust, reproducible results.
The unique structure of this compound, featuring two different halogen atoms on an aniline scaffold, offers a powerful platform for sequential and regioselective cross-coupling reactions. However, this very feature necessitates careful optimization of catalyst loading and reaction conditions to control selectivity and maximize yield. This guide is structured to address the most pressing issues you may encounter, from low conversion rates to catalyst deactivation, providing explanations grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when designing your experiment with this compound.
Q1: What is the typical catalyst loading range for cross-coupling reactions with this compound?
A1: For palladium-catalyzed reactions, a general starting point for catalyst loading is between 0.5 and 5 mol%. For routine screening and initial optimization, a loading of 1-2 mol% of the palladium precatalyst is often a good compromise between reaction efficiency and cost. In well-optimized and highly efficient reactions, catalyst loading can sometimes be lowered to as little as 0.0025 mol%.[1][2] Conversely, for particularly challenging transformations or when dealing with catalyst inhibition, loadings might need to be increased.[3]
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling, the bromo or the iodo group?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in oxidative addition to a palladium(0) center, which is typically the first and rate-determining step in many cross-coupling catalytic cycles.[4] The general order of reactivity for aryl halides is I > OTf > Br > Cl.[4] This differential reactivity allows for selective coupling at the iodo-substituted position by carefully controlling the reaction conditions, particularly the temperature.[4][5]
Q3: Can the aniline group in this compound interfere with the catalyst?
A3: Yes, the nitrogen atom of the aniline moiety, being a Lewis base, can coordinate to the palladium center.[6][7] This coordination can sometimes act as a catalyst poison by forming stable, inactive complexes that hinder the catalytic cycle.[6][7] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic steps.[8]
Q4: How does the choice of phosphine ligand impact the catalyst loading and reaction efficiency?
A4: The phosphine ligand is critical as it stabilizes the active Pd(0) species, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties.[7][9][10] Bulky, electron-rich ligands, such as Buchwald or Josiphos-type ligands, are often necessary for activating less reactive C-Br bonds and can improve catalyst turnover, potentially allowing for lower catalyst loadings.[7][11] The ligand-to-palladium ratio is also a key parameter to optimize; however, excessively high ratios can sometimes inhibit the reaction.[3]
Q5: What are the most common palladium precatalysts, and does the choice matter?
A5: Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladacycles.[8][12] While Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they are Pd(II) sources that require in situ reduction to the active Pd(0) species.[12] This reduction step can sometimes be inefficient. For challenging substrates, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active palladacycle can bypass this step and lead to better results at potentially lower loadings.[8][13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a frequent challenge. A logical, step-by-step investigation is key to identifying the root cause.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Possible Causes & Solutions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The palladium precatalyst may be old, have been improperly stored, or failed to reduce to the active Pd(0) form.[14] | - Use a fresh batch of palladium precatalyst. - Consider a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more active palladacycle precatalyst.[13] - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[7][14] |
| Ineffective Ligand: The chosen ligand may not be suitable for activating the C-I or C-Br bond in the presence of the aniline group.[11] | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands.[7][8] | |
| Insufficiently Active Base: The base may not be strong enough to facilitate the transmetalation or related steps in the catalytic cycle.[14] | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[8][14] - Ensure the base is finely powdered and anhydrous, as water content can be critical.[8] | |
| Low Reaction Temperature: The energy of activation for the oxidative addition step, particularly for the C-Br bond, may not be reached. | - Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for any signs of decomposition.[14] | |
| Poor Reagent Quality: Impurities in the this compound or the coupling partner can act as catalyst poisons.[14] | - Purify the starting materials, for example, by recrystallization or column chromatography. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
Catalytic Cycle and Deactivation Pathway
Caption: The catalytic cycle and the pathway to catalyst deactivation.
Possible Causes & Solutions
-
Cause: Insufficient ligand stabilization, presence of oxygen, or excessively high temperatures can cause the active Pd(0) species to agglomerate into inactive palladium black.[7][9]
-
Solution 1: Enhance Ligand Protection: Increase the ligand-to-palladium ratio or switch to a bulkier ligand that provides better steric shielding around the metal center.[7]
-
Solution 2: Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7][14]
-
Solution 3: Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.[7]
Issue 3: Significant Side Product Formation
The presence of undesired products, such as homocoupled or dehalogenated species, reduces the yield of the target molecule.
Common Side Reactions
| Side Reaction | Description | Primary Causes | Mitigation Strategies |
| Homocoupling | The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide. | Presence of oxygen; high concentration of the copper co-catalyst in Sonogashira coupling.[4][14] | - Rigorously degas all reagents and solvents.[14] - For Sonogashira, reduce the amount of CuI or consider copper-free conditions.[4] - Consider using a Pd(0) source to bypass the in-situ reduction of Pd(II), which can sometimes promote homocoupling.[14] |
| Dehalogenation | Replacement of a halogen atom (bromo or iodo) with a hydrogen atom. | Can be influenced by the choice of ligand and base; presence of water or other proton sources.[6] | - Optimize the ligand and base combination through screening. - Use anhydrous solvents and reagents. - A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation in some cases.[15] |
| Lack of Regioselectivity | Coupling occurs at both the bromo and iodo positions when only mono-substitution at the iodo position is desired. | Reaction temperature is too high, providing sufficient energy to activate the less reactive C-Br bond.[4] | - Perform the reaction at or near room temperature to strongly favor reaction at the more reactive C-I bond.[4] - Carefully control the stoichiometry, using only a slight excess (1.05-1.1 equivalents) of the coupling partner. |
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling
This protocol is designed for a selective reaction at the C-I position of this compound.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the boronic acid (1.1 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[14][16]
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[7][17][18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. vapourtec.com [vapourtec.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-iodo-4-methylaniline
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-iodo-4-methylaniline. This guide provides in-depth, experience-driven answers to common challenges encountered during its use in synthesis, with a specific focus on the critical role of solvent selection. The inherent reactivity difference between the C-I and C-Br bonds makes this substrate a powerful but nuanced building block, where the reaction medium is often the deciding factor between success and failure.
This center is structured to help you troubleshoot experimental issues and deepen your understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the interplay between solvent choice and the reactivity of this compound.
Q1: Why is solvent selection so critical for reactions involving this compound?
A: The choice of solvent is paramount because this compound possesses two distinct reactive sites for cross-coupling: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-bromine (C-Br) bond. The solvent directly influences nearly every aspect of the reaction, including:
-
Chemoselectivity: The solvent can alter the relative rates of oxidative addition at the C-I versus the C-Br bond, determining whether you achieve selective mono-arylation or non-selective di-arylation.
-
Reaction Rate: The ability of the solvent to dissolve reactants, stabilize the active catalyst, and mediate the formation of key intermediates dictates the overall speed of the transformation.[1]
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing the stability and electronic properties of the active catalytic species.[2] In some cases, polar solvents can help generate highly active anionic palladium complexes.[3]
-
Prevalence of Side Reactions: Undesired pathways, most notably hydrodehalogenation (replacement of a halogen with hydrogen), are often directly promoted by the solvent system, particularly protic solvents like alcohols.[4]
Q2: What are the general roles of different solvent classes in palladium-catalyzed cross-coupling with this substrate?
A: Solvents are typically categorized into three main classes, each imparting different properties to the reaction environment.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess large dipole moments and are excellent at dissolving polar reagents and many inorganic salts (like bases).[5][6] They can stabilize charged or polar transition states, which often occur during the oxidative addition step.[3][7] This stabilization can accelerate the reaction but may also alter chemoselectivity.[7] For instance, solvents like DMF and acetonitrile have been shown in some systems to favor reaction at a less reactive site by stabilizing a more polar transition state.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding and possess a labile proton.[5][8] While their high polarity can be beneficial for solubility, they are a known risk factor for promoting hydrodehalogenation.[4] The alcohol can be oxidized at the palladium center to generate a palladium-hydride species, which then reductively eliminates with the aryl halide to form the undesired dehalogenated arene.[9]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and are less interactive.[10] They are often a good first choice for achieving high chemoselectivity for the more reactive C-I bond, as they are less likely to promote competing side reactions or aggressively stabilize transition states that could lead to C-Br activation.[7] However, reactant and base solubility can sometimes be a limiting factor.
Q3: How does solvent polarity specifically influence the oxidative addition at the C-I and C-Br bonds?
A: Oxidative addition is the first and often rate-determining step in the catalytic cycle, where the aryl-halide bond is broken and two new bonds to the palladium center are formed.[2][11] The C-I bond is weaker and more polarizable than the C-Br bond, making it kinetically favored for oxidative addition.
Solvent polarity plays a complex role that goes beyond simple dielectric constant trends.[7] Highly polar solvents can stabilize the charge separation that develops in the transition state of the oxidative addition.[12] This can lead to an overall rate enhancement. In some systems, particularly with substrates containing halides and triflates, polar solvents like DMF or MeCN can even switch the selectivity to favor the less reactive site by disproportionately stabilizing its more polar oxidative addition transition state.[3][7] While the C-I bond on this compound is already highly reactive, choosing a highly polar aprotic solvent could potentially lower the activation barrier for the C-Br bond as well, increasing the risk of di-substitution if the reaction is not carefully controlled.
Section 2: Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low to No Product Yield
-
Q: My Suzuki-Miyaura coupling reaction is sluggish, showing very low conversion even after extended time. What are the first solvent-related issues to check?
-
A: When faced with low or no yield, the solvent is a primary suspect.
-
Check Solubility: The most common issue is poor solubility of your starting material, boronic acid, or base in the chosen solvent. Visually inspect the reaction mixture. If significant amounts of solid material remain undissolved, the reaction is likely limited by mass transport.
-
Solution: Switch to a solvent with better solubilizing power. For instance, if you are using Toluene and your base (e.g., K₃PO₄) is not dissolving, consider switching to a more polar system like 1,4-Dioxane or THF, often with a small amount of water to aid base dissolution.[13] DMF is also an excellent solvent for a wide range of organic compounds and inorganic salts.[2]
-
-
Verify Solvent Quality: Palladium catalysts are sensitive to impurities.[14]
-
Solution: Ensure you are using anhydrous and degassed solvents. Moisture and oxygen can rapidly deactivate the active Pd(0) catalyst.[14] It is best practice to use freshly distilled solvents or those purchased in sealed bottles under an inert atmosphere.
-
-
Problem 2: Significant Dehalogenation Side Product
-
Q: I'm observing a major byproduct that corresponds to the starting material with the iodine or bromine replaced by a hydrogen. What is causing this and how can I prevent it?
-
A: This side reaction is hydrodehalogenation and is a classic problem in cross-coupling chemistry.[4] The solvent is often the direct culprit.
-
Identify the Hydride Source: The primary cause is the generation of a palladium-hydride (Pd-H) intermediate. Alcoholic solvents, such as methanol, ethanol, or isopropanol, are a well-documented source of these hydride species.[4][9] The base used in the reaction can deprotonate the alcohol, which then interacts with the palladium center.
-
Solution 1 (Best): Immediately switch from a protic solvent to a polar aprotic or nonpolar solvent. Toluene, 1,4-Dioxane, or THF are excellent alternatives that eliminate this dehalogenation pathway.
-
Solution 2 (If Protic Solvent is Unavoidable): If you must use an alcohol for solubility reasons, try changing the base. A weaker base may be less effective at generating the problematic hydride source. However, the most robust solution is to avoid alcoholic solvents altogether.
-
-
Problem 3: Poor Chemoselectivity / Formation of Di-substituted Product
-
Q: My goal is to selectively perform a coupling at the C-I position, but I am getting a significant amount of the di-substituted product where both the iodine and bromine have reacted. How can the solvent help control this?
-
A: Achieving mono-selectivity requires carefully tuning the reaction conditions to favor oxidative addition at the C-I bond while leaving the C-Br bond untouched.
-
Reduce Reaction Polarity and Temperature: Highly polar solvents and high temperatures can provide enough energy to overcome the activation barrier for the C-Br bond, especially after the first coupling has occurred.
-
Solution: Switch to a less polar solvent like Toluene or Cyclohexane. These solvents are less likely to aggressively stabilize the transition state for C-Br activation.[15] Concurrently, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) to kinetically favor the more reactive C-I site.
-
-
Consider the Halide Byproduct Effect: In some cases, the halide salt produced as a byproduct (e.g., KBr from the first coupling) can interact with the catalyst. In polar, oxygen-containing solvents like THF, this can sometimes lead to unexpected changes in catalyst behavior and selectivity.[15]
-
Solution: If you observe poor selectivity in THF or Dioxane, screening a non-coordinating aromatic solvent like Toluene is a logical step. This minimizes complex interactions between the solvent, catalyst, and ionic byproducts.[15]
-
-
Section 3: Experimental Protocols & Data
To effectively troubleshoot, a systematic approach is necessary. Below is a general protocol for screening solvents in a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: Parallel Solvent Screening for Suzuki-Miyaura Coupling
This protocol allows for the direct comparison of different solvents under identical conditions.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
A set of reaction vials with stir bars
-
Anhydrous, degassed solvents to be tested (e.g., Toluene, THF, DMF, 1,4-Dioxane/H₂O)
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the this compound, arylboronic acid, palladium catalyst, and base to each reaction vial. Ensure each vial contains the exact same amount of these solids.
-
Solvent Addition: Add a pre-determined volume of each degassed solvent to its respective vial to achieve a consistent concentration (e.g., 0.1 M). For biphasic systems like Dioxane/H₂O, use a standard ratio (e.g., 4:1).
-
Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer plate. Run all reactions at the same temperature (e.g., 80 °C) and for the same duration (e.g., 12 hours).
-
Quenching & Analysis: After the reaction time has elapsed, cool the vials to room temperature. Quench each reaction by adding water and extract with an organic solvent like ethyl acetate. Analyze a small aliquot of the organic layer from each reaction by GC-MS or LC-MS to determine conversion, product distribution (mono- vs. di-substituted), and the presence of any dehalogenated byproduct.
Data Presentation: Representative Solvent Screening Results
The table below illustrates hypothetical but realistic outcomes from such a screening experiment, highlighting how solvent choice impacts the reaction.
| Solvent System | Temp (°C) | Yield of Mono-Coupled Product (%) [a] | Di-Coupled Byproduct (%) [a] | Dehalogenation (%) [a] | Key Observation |
| Toluene | 80 | 92 | < 2 | < 1 | Excellent selectivity and yield, minimal side reactions. |
| THF | 80 | 85 | 10 | < 2 | Good yield, but reduced selectivity compared to Toluene.[15] |
| DMF | 80 | 75 | 20 | 5 | High reactivity leading to over-reaction and some dehalogenation.[2] |
| Isopropanol | 80 | 40 | 5 | 50 | Severe hydrodehalogenation, making it an unsuitable solvent.[4] |
[a] Yields are hypothetical and determined by GC-MS analysis of the crude reaction mixture.
Section 4: Visual Guides
Diagrams can simplify complex decision-making processes and mechanistic concepts.
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision tree to guide the initial choice of solvent based on the primary experimental goal.
Diagram 2: Mechanism of Solvent-Mediated Dehalogenation
Caption: The catalytic cycle and the competing dehalogenation pathway mediated by an alcohol solvent.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theorango.com [theorango.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 5-Bromo-2-iodo-4-methylaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 5-Bromo-2-iodo-4-methylaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering explanations grounded in chemical principles and practical laboratory experience.
Part 1: Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities in your crude material. The synthesis of this compound, typically involving electrophilic halogenation of a substituted aniline, can result in a variety of byproducts.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-methylaniline, 5-bromo-4-methylaniline, or 2-iodo-4-methylaniline may be present if the halogenation reactions do not go to completion.
-
Regioisomers: Electrophilic substitution on the aniline ring can sometimes lead to the formation of isomers with bromine and iodine atoms at different positions.[1]
-
Over- or Under-halogenated Species: You might find species with two bromine or two iodine atoms, or the starting aniline itself. For instance, the high activating effect of the amino group can lead to polyhalogenation if not properly controlled.[1][2][3]
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, particularly upon exposure to air and light.[1]
-
Residual Reagents and Solvents: Impurities from the reaction workup, such as residual acids, bases, or solvents, may also be present.
Q2: My crude product is a dark, oily substance. What causes this, and how can I address it?
A2: The dark coloration is a common issue with aniline derivatives and is typically due to the presence of oxidized, polymeric byproducts.[1] These impurities are often highly polar and can be addressed through a decolorization step during recrystallization. The oily nature suggests the presence of impurities that depress the melting point of the final product or that the product itself has not yet crystallized.
Part 2: Purification Strategies and Troubleshooting
The selection of an appropriate purification strategy is critical for obtaining high-purity this compound. The most common and effective methods are recrystallization, column chromatography, and acid-base extraction.
Troubleshooting Purification Challenges
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent dark color in crystals | Oxidized impurities are co-crystallizing with the product. | During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4] |
| "Oiling out" during recrystallization | The compound is separating from the solution as a liquid instead of a solid. This can be due to a high concentration of impurities, too rapid cooling, or an inappropriate solvent choice. | 1. Re-heat and dilute: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly. 2. Solvent modification: Try a different solvent system. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes promote crystallization.[5] 3. Seed crystals: If a small amount of pure solid is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization. |
| Multiple spots on TLC after purification | The chosen purification method is not providing adequate separation of impurities with similar polarities to the product. | 1. Optimize column chromatography: If using column chromatography, adjust the eluent polarity. For halogenated anilines, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is often effective. Aim for an Rf of 0.2-0.3 for your target compound on TLC for optimal separation.[6][7] 2. Consider acid-base extraction: This can be very effective for removing non-basic impurities. |
| Product seems to be degrading on the silica gel column | The slightly acidic nature of silica gel can cause degradation of some sensitive compounds, including certain anilines. | 1. Deactivate the silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites. 2. Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[6] |
Experimental Protocols
This protocol is a general guideline for the recrystallization of this compound.
-
Solvent Selection: Based on literature for similar dihalogenated anilines, suitable solvents to screen include methanol, ethanol, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.[5][8] An ideal solvent should dissolve the crude product at high temperatures but have low solubility at room temperature.[9][10]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for the recrystallization of this compound.
This protocol provides a general procedure for the purification of this compound by column chromatography.
-
TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for halogenated anilines is a mixture of hexanes and ethyl acetate.[6][11] Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the solvent system developed in step 1, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
This method is particularly useful for removing non-basic or weakly basic impurities from the aniline product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated aniline from the organic layer which now contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is basic. The this compound will precipitate out of the solution.
-
Extraction: Extract the now neutral aniline back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.
Part 3: Physicochemical Data
The following table summarizes key physicochemical properties of this compound and potential related impurities. These values can aid in the selection of appropriate purification techniques and conditions.
| Compound | Molecular Weight ( g/mol ) | Predicted XlogP | General Polarity |
| This compound | 311.95 | 2.9 | Moderately Polar |
| 4-Methylaniline | 107.15 | 1.4 | More Polar |
| 5-Bromo-4-methylaniline | 186.05 | 2.2 | Polar |
| 2-Iodo-4-methylaniline | 233.05 | 2.3 | Polar |
| 2,5-Dibromo-4-methylaniline | 264.95 | 2.8 | Less Polar |
| 2,5-Diiodo-4-methylaniline | 358.95 | 3.3 | Least Polar |
XlogP is a measure of hydrophobicity; a higher value indicates lower polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
Stabilizing 5-Bromo-2-iodo-4-methylaniline against degradation
Welcome to the technical support center for 5-Bromo-2-iodo-4-methylaniline (CAS 1643156-27-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for stabilizing this highly reactive intermediate against degradation. Our goal is to ensure the integrity of your experiments and the reproducibility of your results.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring an amine, a methyl group, and two different halogens, offers multiple points for synthetic modification. However, this structural complexity also renders the molecule susceptible to several degradation pathways. The electron-rich nature of the aniline ring, combined with the lability of the carbon-iodine bond, makes it sensitive to oxidation, dehalogenation, and photodegradation.
Discoloration, typically from a light-yellow solid to a brown or dark tar-like substance, is a primary indicator of degradation.[1] This chemical instability can lead to the formation of impurities that may poison catalysts, generate unexpected side products, and ultimately result in lower yields and failed reactions.[1] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned brown. Is it still usable?
A: The brown discoloration is a clear sign of oxidation.[1] For experiments requiring high purity, such as catalytic cross-coupling reactions, using a discolored reagent is strongly discouraged. The oxidized impurities can interfere with the reaction, potentially leading to lower yields or the formation of unforeseen byproducts.[1] If the material is only slightly discolored, purification by column chromatography or recrystallization may be possible, but it is crucial to reassess its purity by NMR or LC-MS before use. For best results, always start with a fresh, unoxidized batch.
Q2: What are the primary causes of degradation for this compound?
A: The degradation of this compound is primarily driven by three mechanisms:
-
Oxidation: The electron-rich aniline ring is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and heat, leading to the formation of colored polymeric impurities.[1][2]
-
Dehalogenation: The carbon-iodine bond is weaker than the carbon-bromine bond and can be cleaved under various conditions, including in the presence of certain bases, catalysts (like palladium in Suzuki couplings), or reducing agents.[3] This results in the formation of 5-bromo-4-methylaniline as a significant impurity. Reductive dehalogenation of polyhalogenated anilines is a known transformation.[4]
-
Photodegradation: Aromatic amines and iodo-aromatics can be sensitive to UV light. Exposure can promote both oxidation and dehalogenation pathways.[5][6]
Q3: What are the ideal storage conditions for long-term stability?
A: To ensure maximum stability, this compound should be stored with rigorous exclusion of air, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric O₂.[1][7] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation pathways. |
| Light | Amber vial or stored in the dark | Prevents light-induced oxidation and photodegradation.[1] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen.[1] |
For ultimate long-term storage, sealing the compound in an ampoule under an inert atmosphere is the most effective method.[1]
Q4: Can I use an antioxidant to stabilize the compound in solution?
A: Yes, using an antioxidant can be an effective strategy, especially if the compound needs to be stored in solution for a period of time. Aromatic amine or hindered phenol antioxidants are commonly used to stabilize materials against thermal and oxidative degradation by scavenging free radicals.[8][9][10] A small amount (e.g., <0.1 mol%) of a stabilizer like butylated hydroxytoluene (BHT) or a diphenylamine derivative could be added to a stock solution, provided it does not interfere with downstream reactions. Always run a small-scale control reaction to ensure the antioxidant is compatible with your chemistry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of the Solid Reagent Upon Handling
-
Observation: The compound, initially a light-colored powder, quickly darkens when exposed to air on the benchtop.
-
Root Cause: This indicates high sensitivity to atmospheric oxygen. The surface of the solid is rapidly oxidizing.
-
Solution Workflow:
-
Mandatory Inert Atmosphere Handling: All weighing and transfer operations must be performed under an inert atmosphere.
-
Glovebox Method (Preferred): Place the reagent container, spatulas, and a tared vial inside a glovebox. Allow sufficient time for the antechamber to be fully purged before transferring items into the main chamber.[7]
-
Schlenk Line Method (Alternative): If a glovebox is unavailable, use a Schlenk line. Place the reagent in a Schlenk flask. Evacuate and backfill the flask with argon or nitrogen at least three times. Perform transfers under a positive pressure of inert gas.[7][11]
-
-
Issue 2: Low Yield and Dehalogenation in Suzuki Coupling Reactions
-
Observation: A Suzuki coupling reaction using this compound as the substrate results in low yield of the desired product, with significant amounts of the de-iodinated starting material (5-bromo-4-methylaniline) observed by LC-MS or NMR.
-
Root Cause Analysis: This is a common problem with unprotected anilines in palladium-catalyzed reactions.
-
Catalyst Inhibition: The free amine can coordinate to the palladium center, hindering its catalytic activity.
[3] 2. Reductive De-iodination: This is a known side reaction in Suzuki couplings, often promoted by the base, solvent, or impurities acting as hydride sources. [3]The C-I bond is particularly susceptible.
-
Protodeboronation: The boronic acid/ester can degrade before cross-coupling occurs.
[12]
-
Troubleshooting Protocol:
-
Protect the Amine: The most robust solution is to protect the amine group, for example, as a Boc or Cbz carbamate. The amide is less coordinating and less activating, which can also prevent other side reactions like poly-substitution.
[2][3] 2. Optimize the Base: Some bases are more prone to causing dehalogenation. Switch from stronger, more nucleophilic bases to milder, non-coordinating bases.
-
Screening Order: Start with K₂CO₃ or Cs₂CO₃. If dehalogenation persists, consider using a weaker base like K₃PO₄, which sometimes requires a small amount of water to be effective.
[13] 3. Thoroughly Degas: Oxygen can damage the active Pd(0) catalyst and promote side reactions. [3]Degas your solvent and reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the palladium catalyst.
-
Choose the Right Catalyst/Ligand System: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) that are known to promote efficient cross-coupling with ortho-substituted anilines.
[14]
Troubleshooting workflow for Suzuki coupling.
Issue 3: Formation of Insoluble, Tar-like Material in Solution
-
Observation: When dissolving the compound, especially in protic or non-degassed solvents, a dark, insoluble material forms.
-
Root Cause: This is likely due to oxidative polymerization. Aniline derivatives can undergo complex oxidation and coupling reactions to form polymeric, often insoluble, materials. [2]The presence of acid or base can sometimes catalyze this process. The pH can significantly influence the oxidation kinetics of anilines.
[15]* Preventative Measures:
-
Use High-Purity, Degassed Solvents: Always use freshly distilled or sparged solvents to minimize dissolved oxygen.
-
Maintain a Neutral pH: Unless your reaction requires acidic or basic conditions, work at a neutral pH. The stability of halogenated compounds can be pH-dependent, with dehalogenation sometimes increasing at higher pH.
[16] 3. Work at Low Temperatures: If possible, prepare stock solutions at low temperatures (e.g., 0 °C) to minimize the rate of degradation.
-
Add a Stabilizer: As mentioned in the FAQ, for stock solutions that need to be stored, consider adding a radical scavenger like BHT.
[8][9][10]
Summary of Best Practices
Category Best Practice Storage Store at 2-8°C under an inert atmosphere (Ar or N₂), protected from light. Handling Weigh and transfer the solid inside a glovebox or using a Schlenk line. Solvents Use high-purity, anhydrous, and degassed solvents for all reactions and stock solutions. Reaction Setup Always ensure reaction vessels are free of moisture and oxygen. Degas the reaction mixture before adding catalysts. Catalytic Reactions Consider protecting the amine group (e.g., with Boc) to prevent catalyst inhibition and side reactions. Monitoring Regularly check the purity of your stock material by TLC or LC-MS if it has been stored for an extended period.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. performanceadditives.us [performanceadditives.us]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Characterization of 5-Bromo-2-iodo-4-methylaniline by LC-MS
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 5-Bromo-2-iodo-4-methylaniline, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. We will demonstrate the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for providing unambiguous identification, purity assessment, and impurity profiling, supported by a detailed experimental protocol and comparative data against alternative techniques.
The Analytical Imperative: Why Robust Characterization Matters
This compound (C₇H₇BrIN) is a halogenated aromatic amine whose purity is critical for the safety and efficacy of downstream products.[1][2] The presence of isomers, starting material residues, or degradation products can significantly impact reaction yields and introduce potentially toxic components. Therefore, a highly sensitive and specific analytical method is not just preferable—it is essential for quality control and regulatory compliance. This guide establishes why LC-MS is the gold standard for this application.
LC-MS: The Synergy of Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a molecule like this compound, this combination is exceptionally effective.
-
The Power of Separation (LC): Reversed-phase chromatography separates the target analyte from impurities based on polarity. This is crucial for resolving structurally similar compounds that might otherwise interfere with analysis.
-
The Certainty of Detection (MS): The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio (m/z). This provides a highly specific fingerprint for identification. High-resolution mass spectrometry can yield mass accuracy within parts-per-million (ppm), enabling confident elemental composition determination.
Causality in Method Selection: Why LC-MS is Superior
The primary amine group on the aniline ring makes the molecule basic and readily protonated. This makes it an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that typically generates an intact protonated molecular ion ([M+H]⁺).[3][4] This is a significant advantage over techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which often require chemical derivatization for polar amines to improve their volatility and chromatographic behavior.[5][6]
Expected Mass Spectrum and Isotopic Signature
The molecular formula C₇H₇BrIN has a monoisotopic mass of approximately 310.88 Da.[7][8] In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 311.89.
A key confirmatory feature arises from the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units (an M⁺ and M+2 peak). This signature provides a high degree of confidence in identifying the analyte and its bromine-containing fragments.[9][10]
Comparative Analysis: LC-MS vs. Alternative Techniques
While other analytical techniques can be employed, they each possess significant limitations compared to LC-MS for this specific application.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | NMR Spectroscopy |
| Specificity | Very High (Mass & Fragmentation) | High (Mass & Library Matching) | Low to Medium | Very High (Structural) |
| Sensitivity | Very High (pg-ng/mL)[11] | High (ng/mL) | Medium (µg/mL) | Low (mg/mL) |
| Sample Prep | Simple (Dilute and Shoot) | Often requires derivatization[5] | Simple | Requires high purity & quantity |
| Impurity ID | Excellent | Good, if in library | Poor (co-elution issues) | Possible, if >1-5% concentration |
| Volatility Req. | Not required | Required | Not required | Not required |
| Key Advantage | Unambiguous ID of unknowns | Established EI libraries | Robust quantification | Definitive structure elucidation |
| Key Limitation | Higher instrument cost | Potential thermal degradation | Cannot identify unknown peaks | Poor sensitivity for trace analysis |
As the table illustrates, LC-MS/MS provides the optimal balance of specificity and sensitivity, making it uniquely suited for detecting and identifying trace-level impurities that would be missed or misidentified by HPLC-UV and are challenging to analyze by GC-MS without extra steps.[12][13][14]
Detailed Experimental Protocol for LC-MS Analysis
This protocol is a self-validating system designed for robust and reproducible characterization of this compound.
A. Sample & Standard Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Create a working solution for injection by diluting the stock solution to 5 µg/mL using a 50:50 mixture of water and acetonitrile.
-
Prepare a "blank" sample consisting of only the 50:50 water:acetonitrile diluent.
B. Liquid Chromatography (LC) Parameters
-
System: Agilent 1290 Infinity II LC or equivalent.[15]
-
Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Rationale: A C18 column provides excellent retention for aromatic compounds. The formic acid in the mobile phase acidifies the eluent, promoting the protonation of the analyte's amine group, which is critical for efficient ESI ionization and good peak shape.[15][16]
C. Mass Spectrometry (MS) Parameters
-
System: Agilent 6470A Triple Quadrupole LC/MS or equivalent high-resolution instrument (e.g., Q-Exactive Orbitrap).[15][17]
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 100–500. This range covers the expected molecular ion and potential impurities or fragments.
-
-
Scan Mode 2 (Tandem MS/MS - Product Ion Scan):
-
Precursor Ion: m/z 311.9 (and 313.9 to confirm Br pattern).
-
Collision Energy: Stepped (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.[17]
-
-
Key Source Parameters:
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
-
Rationale: Running in both Full Scan and MS/MS mode provides a comprehensive dataset. The full scan detects all ionizable species eluting from the column, while the MS/MS scan confirms the identity of the target analyte by generating characteristic fragment ions, providing structural proof.
Visualization of Workflows and Logic
Caption: A streamlined workflow for the LC-MS analysis of this compound.
Caption: Logical decision-making process for data interpretation in LC-MS characterization.
Conclusion and Authoritative Recommendation
The comprehensive characterization of this compound is most effectively and reliably achieved using Liquid Chromatography-Mass Spectrometry. The method's high sensitivity, unparalleled specificity, and ability to provide structural confirmation through fragmentation make it the authoritative choice for researchers, scientists, and drug development professionals.[11] While other techniques like GC-MS and NMR have their place in chemical analysis, LC-MS offers a complete solution for both identification and trace-level impurity profiling in a single, robust workflow, ensuring the highest standards of quality and safety.
References
- 1. This compound | 1643156-27-7 [sigmaaldrich.com]
- 2. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-bromo-2-iodo-6-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. eurofins.it [eurofins.it]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
Interpreting the Mass Spectrum of 5-Bromo-2-iodo-4-methylaniline: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. This guide offers an in-depth interpretation of the mass spectrum of 5-Bromo-2-iodo-4-methylaniline, a halogenated aromatic amine of interest in medicinal chemistry and materials science. By dissecting its predicted fragmentation, we will provide a framework for its identification and differentiation from structurally related compounds.
The Molecular Ion: A Tale of Two Isotopes
The initial and most informative data point in a mass spectrum is the molecular ion (M⁺), which represents the intact molecule with one electron removed. For this compound (C₇H₇BrIN), the presence of bromine significantly influences the appearance of the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.5% and 49.5%, respectively).[1][2][3] This results in a characteristic M/M+2 isotopic pattern, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).[1][4][5][6]
Conversely, iodine is monoisotopic, consisting of 100% ¹²⁷I.[2][7][8][9] Therefore, it does not contribute to an M+2 peak but adds a significant mass to the molecule. The monoisotopic mass of this compound is approximately 310.88065 Da.[10][11]
The expected molecular ion region for this compound will therefore exhibit a pair of peaks of nearly equal intensity at:
-
M⁺: corresponding to [C₇H₇⁷⁹BrIN]⁺
-
M+2⁺: corresponding to [C₇H₇⁸¹BrIN]⁺
This distinct 1:1 doublet is a hallmark of a monobrominated compound and is a primary diagnostic feature in its mass spectrum.[1][6]
Deciphering the Fragmentation Cascade
Electron ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules, imparts significant energy into the analyte, leading to characteristic fragmentation. The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Aromatic systems are generally stable, often resulting in a prominent molecular ion.[7][12] However, the presence of substituents provides facile cleavage points.
The weakest bond in the molecule is typically the C-I bond, making its cleavage a highly probable fragmentation event. The C-Br bond is stronger than C-I but weaker than the C-C and C-N bonds of the aromatic ring.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted fragmentation pathway for this compound.
Key fragmentation steps include:
-
Loss of an Iodine Radical: Cleavage of the C-I bond is a primary fragmentation pathway due to its lower bond energy compared to other bonds in the molecule. This would result in a fragment ion [C₇H₇BrN]⁺. This fragment will still exhibit the characteristic 1:1 isotopic pattern for bromine.
-
Loss of a Bromine Radical: While less favorable than C-I bond cleavage, the loss of a bromine radical to form [C₇H₇IN]⁺ is also a possible fragmentation. This fragment would appear as a single peak, as iodine is monoisotopic.
-
Loss of a Methyl Radical: Benzylic cleavage, the loss of the methyl group from the aromatic ring, can also occur. This would lead to the formation of a [C₆H₄BrIN]⁺ ion. This fragment would also show the M/M+2 pattern.
-
Formation of Halogen Ions: It is also possible to observe peaks corresponding to the halogen ions themselves, [Br]⁺ (as a 1:1 doublet at m/z 79 and 81) and [I]⁺ (at m/z 127).[7][8] The peak at m/z 127 is a strong indicator of an iodine-containing compound.[7][8]
Comparative Analysis: Distinguishing Isomers and Analogs
The fragmentation pattern is a molecular fingerprint. To illustrate the diagnostic power of mass spectrometry, let's compare the expected spectrum of this compound with a structural isomer, 2-Bromo-5-iodo-4-methylaniline.
| Feature | This compound | 2-Bromo-5-iodo-4-methylaniline | Rationale for Differences |
| Molecular Ion (M⁺) | M⁺/M+2 doublet of ~1:1 intensity | M⁺/M+2 doublet of ~1:1 intensity | Identical molecular formula leads to identical molecular ion masses. |
| Primary Fragmentation | Predominant loss of Iodine (I•) | Predominant loss of Iodine (I•) | The C-I bond is generally the weakest, regardless of its position. |
| Secondary Fragmentation | Relative intensities of subsequent fragment ions will differ. | Relative intensities of subsequent fragment ions will differ. | The positions of the halogens and the methyl group influence the stability of the resulting fragment ions, leading to different relative abundances. For example, steric interactions in one isomer might favor a particular fragmentation pathway over another. |
| Characteristic Ions | [I]⁺ at m/z 127, [Br]⁺ at m/z 79/81 | [I]⁺ at m/z 127, [Br]⁺ at m/z 79/81 | Presence of halogens will be evident in both. |
While the major fragments may be similar, the relative intensities of these fragments will provide the key to distinguishing between isomers.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To obtain a reliable mass spectrum for this compound, the following experimental setup is recommended:
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferable for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.
-
Electron Ionization (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns for small molecules.
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Data Acquisition:
-
Acquire data over a mass range that encompasses the molecular ion and expected fragments (e.g., m/z 50-400).
-
Ensure proper calibration of the mass spectrometer to guarantee accurate mass assignments.
The following diagram outlines the general workflow for this analysis:
Caption: General workflow for mass spectrometric analysis.
Conclusion
The mass spectrum of this compound is predicted to be highly characteristic, primarily due to the distinct isotopic pattern of bromine and the facile cleavage of the carbon-iodine bond. A comprehensive analysis of the molecular ion region and the fragmentation pattern allows for its unambiguous identification. By comparing the obtained spectrum with the principles outlined in this guide, researchers can confidently elucidate the structure of this and other related halogenated compounds, a critical step in the advancement of drug development and chemical research.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. GCMS Section 6.5 [people.whitman.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. tutorchase.com [tutorchase.com]
- 7. whitman.edu [whitman.edu]
- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. PubChemLite - this compound (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - 5-bromo-2-iodo-n-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to Purity Determination of 5-Bromo-2-iodo-4-methylaniline by HPLC
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity determination of 5-Bromo-2-iodo-4-methylaniline, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind method development, present detailed experimental protocols, and compare performance metrics to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially leading to the formation of undesired by-products in the final API. These impurities can impact the safety, efficacy, and stability of the drug product. Therefore, a robust and validated analytical method for purity determination is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it the gold standard for separating the main component from structurally similar impurities.
Mechanism of Separation in Reverse-Phase HPLC
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the C18 stationary phase and will therefore elute later than more polar impurities. The precise elution order and resolution are controlled by the composition of the mobile phase.
Proposed HPLC Method and Rationale
Given the structure of this compound, a C18 column is an excellent starting point for method development due to its hydrophobicity, which will provide good retention of the analyte. A gradient elution with a mobile phase consisting of acetonitrile and water will allow for the effective separation of impurities with a wide range of polarities. UV detection is suitable as the aromatic ring and halogen substituents provide strong chromophores.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
Time (min) %B 0 50 20 95 25 95 25.1 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis
Caption: Workflow for the purity determination of this compound by HPLC.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own advantages and limitations. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis. The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which can be invaluable for impurity identification.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.
Performance Comparison
| Parameter | HPLC | GC-MS | UPLC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Liquid-solid partitioning |
| Typical Run Time | 20-30 min | 15-25 min | 2-5 min |
| Resolution | Good to Excellent | Excellent | Superior |
| Sensitivity (LOD/LOQ) | Low ng | Low pg | High pg |
| Impurity Identification | Requires standards or hyphenation (LC-MS) | Excellent (MS fragmentation) | Requires standards or hyphenation (UPLC-MS) |
| Instrumentation Cost | Moderate | High | High |
| Primary Advantage | Robustness and versatility | Definitive impurity identification | Speed and resolution |
Conclusion
For the routine quality control and purity determination of this compound, reverse-phase HPLC offers a robust, reliable, and cost-effective solution. It provides the necessary resolution to separate the main component from process-related impurities. While UPLC offers significant advantages in terms of speed and resolution, the higher initial investment may not be justifiable for all laboratories. GC-MS serves as a powerful complementary technique, particularly for the definitive identification of unknown volatile impurities. The choice of analytical technique should be based on the specific requirements of the analysis, including the need for speed, sensitivity, and structural elucidation of impurities.
A Comparative Reactivity Analysis of 5-Bromo-2-iodo-4-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloanilines, such as 5-Bromo-2-iodo-4-methylaniline, are particularly valuable building blocks, offering two distinct reactive sites for sequential modification. This guide provides an in-depth comparison of the reactivity of this substrate against other haloanilines in key palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and actionable experimental protocols.
The Fundamental Principles of Haloaniline Reactivity
The utility of a haloaniline in cross-coupling chemistry is fundamentally dictated by the nature of its carbon-halogen (C-X) bond. In the catalytic cycles of prevalent reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The efficiency of this step is inversely proportional to the C-X bond dissociation energy. This establishes a clear and predictable reactivity hierarchy among haloanilines.[1]
Reactivity Order of Aryl Halides: Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride [1]
This differential reactivity is the key to achieving chemoselectivity in polyhalogenated systems. It allows a chemist to functionalize a more reactive halogen (iodine) while leaving a less reactive one (bromine) intact for a subsequent transformation.[1] this compound is a prime substrate for such a strategy, enabling the stepwise introduction of diverse functionalities at the C2 and C5 positions.
In addition to the halogen's identity, electronic and steric factors from other ring substituents play a crucial role. The aniline's amino group (-NH₂) is a strong activating group, increasing the electron density of the aromatic ring.[2] Conversely, the methyl group (-CH₃) at the 4-position provides a modest electron-donating effect, while the halogens themselves withdraw electron density via induction.[2] In this compound, the iodine atom is positioned ortho to the strongly activating amino group, which can influence catalyst coordination and reaction kinetics.
Caption: Relative reactivity of Carbon-Halogen bonds in oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
The predictable reactivity of the C-I versus the C-Br bond in this compound allows for highly selective transformations. Under carefully controlled conditions, the C-I bond can be targeted exclusively.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The significantly higher reactivity of the C-I bond allows for selective coupling at the 2-position of this compound.[3] To achieve this, milder reaction conditions (lower temperatures, specific catalyst systems) are employed, which are insufficient to activate the more stable C-Br bond.
| Aryl Halide Substrate | Halogen Reactivity | Typical Catalyst System | Conditions | Outcome |
| This compound | C-I >> C-Br | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 80-90 °C | Selective coupling at C-2 (Iodo position)[3][4] |
| 4-Bromoaniline | C-Br | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100-110 °C | Coupling at C-4 (Bromo position)[5] |
| 4-Chloroaniline | C-Cl | Pd₂ (dba)₃ / XPhos | K₃PO₄, t-BuOH, 100 °C | Requires more active catalyst/ligand and often higher temperatures[6] |
The Sonogashira coupling is invaluable for installing alkyne moieties. The reaction is particularly sensitive to the identity of the halogen. Aryl iodides are highly reactive and can often be coupled at or near room temperature, whereas aryl bromides typically require elevated temperatures.[7][8] This provides a wide temperature window to ensure selective alkynylation at the C-I bond of this compound.
| Aryl Halide Substrate | Halogen Reactivity | Typical Catalyst System | Conditions | Outcome |
| This compound | C-I >> C-Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, Room Temp to 40 °C | Highly selective coupling at C-2[7] |
| 4-Bromoaniline | C-Br | Pd(OAc)₂ / P(t-Bu)₃ | Et₃N, 60-80 °C | Coupling at C-4 requires heating[9] |
| 4-Chloroaniline | C-Cl | Pd(OAc)₂ / SPhos | Cs₂CO₃, Dioxane, 120 °C | Very challenging; requires specialized, highly active catalysts and high temperatures[10] |
For C-N bond formation, the Buchwald-Hartwig amination also displays a strong dependence on the C-X bond strength.[11][12] This allows for the selective introduction of a primary or secondary amine at the 2-position of our target substrate, preserving the bromine for subsequent diversification. Modern, sterically hindered phosphine ligands have broadened the scope of this reaction significantly.[13]
| Aryl Halide Substrate | Halogen Reactivity | Typical Ligand | Conditions | Outcome |
| This compound | C-I >> C-Br | XPhos or RuPhos | NaOt-Bu or K₃PO₄, Toluene, 80-100 °C | Selective amination at C-2[2][6] |
| 4-Bromoaniline | C-Br | BINAP or Xantphos | NaOt-Bu, Toluene, 100-110 °C | Standard conditions for aryl bromides[11] |
| 4-Chloroaniline | C-Cl | Buchwald G3/G4 Precatalysts | K₂CO₃, t-AmOH, 110 °C | Requires advanced catalyst systems to achieve high yields[14] |
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems, incorporating best practices for inert atmosphere, reaction monitoring, and purification.
This protocol details the selective coupling of an arylboronic acid at the C-I bond of this compound, adapted from established procedures for dihalopyridines.[3]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-iodo-4-methylaniline in Key Syntheses
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic campaign. 5-Bromo-2-iodo-4-methylaniline stands as a valuable and versatile building block, particularly recognized for its role as a key intermediate in the synthesis of targeted therapeutics like the MEK inhibitor Trametinib. The distinct reactivity of its two halogen substituents—the more labile iodine and the less reactive bromine—allows for sequential, regioselective functionalization through various palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical comparison of viable alternative reagents to this compound. We will explore the nuances of their reactivity in cornerstone C-C and C-N bond-forming reactions, supported by experimental data and detailed protocols, to empower you in making informed decisions for your specific synthetic challenges.
The Reactivity Paradigm of Dihaloanilines in Cross-Coupling Reactions
The utility of dihalogenated anilines in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) center. The C-X bond strength follows the trend C-I < C-Br < C-Cl, which dictates the general reactivity order: iodoarenes > bromoarenes > chloroarenes.[1] This inherent difference in reactivity is the synthetic chemist's lever for achieving selectivity.
In a molecule like this compound, the C-I bond will preferentially undergo oxidative addition under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing reaction. This guide will examine how this principle applies to structurally similar alternatives and what advantages or disadvantages they may present.
Logical Flow of Regioselective Cross-Coupling
Caption: General workflow for sequential cross-coupling of a dihaloaniline.
Comparative Analysis of Alternative Reagents
This section will delve into specific alternatives to this compound, evaluating their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Alternative 1: 2-Bromo-5-iodo-4-methylaniline
This isomer presents an interesting alternative with the positions of the bromine and iodine atoms swapped relative to the amino group. This can influence the electronic environment and steric accessibility of the halogen atoms, potentially altering reactivity and selectivity.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of the C-I bond is expected to dominate in both the target compound and this alternative.
| Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90°C, 12h | ~90-95% (at C-I) | [1][2] |
| 2-Bromo-5-iodo-4-methylaniline | Phenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O, 80°C, 8h | ~88-93% (at C-I) | [3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-4-methylaniline
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-iodo-4-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-phenyl-4-methylaniline.
Alternative 2: 5-Bromo-2-chloro-4-methylaniline
Replacing the iodine with a less reactive chlorine atom significantly alters the reactivity profile. This alternative is generally less expensive but requires more forcing conditions for the first coupling reaction at the C-Br bond. The subsequent coupling at the C-Cl bond will be even more challenging.
Sonogashira Coupling: Reactivity Comparison
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The difference in reactivity between C-Br and C-Cl bonds is pronounced in this reaction.
| Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF, rt, 4h | >95% (at C-I) | [4][5][6] |
| 5-Bromo-2-chloro-4-methylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF, 80°C, 12h | ~80-85% (at C-Br) | [7] |
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-chloro-4-methylaniline
-
Reaction Setup: In a flame-dried Schlenk tube under argon, combine 5-Bromo-2-chloro-4-methylaniline (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base: Add degassed triethylamine (3 mL) and DMF (3 mL) via syringe.
-
Reaction: Stir the mixture at 80°C for 12 hours.
-
Work-up: After cooling, dilute with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain 2-chloro-4-methyl-5-(phenylethynyl)aniline.
Sonogashira Reaction Workflow
Caption: Key components of the Sonogashira coupling reaction.
Alternative 3: 2-Chloro-4-iodo-5-methylaniline
This isomer offers a combination of a highly reactive iodine and a less reactive chlorine. This provides a large reactivity window for selective functionalization, making it an excellent candidate for sequential cross-coupling reactions.
Buchwald-Hartwig Amination: A Comparative Look
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. The reactivity difference between the C-I and C-Cl bonds allows for selective amination at the iodo-substituted position.
| Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100°C, 12h | ~85-90% (at C-I) | [1][8][9] |
| 2-Chloro-4-iodo-5-methylaniline | Aniline | Pd(OAc)₂ / SPhos / K₃PO₄ | Dioxane, 110°C, 16h | ~80-88% (at C-I) | [8][10][11] |
Experimental Protocol: Selective Buchwald-Hartwig Amination of 2-Chloro-4-iodo-5-methylaniline
-
Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (1.5 mmol), 2-Chloro-4-iodo-5-methylaniline (1.0 mmol), and a stir bar.
-
Reagent Addition: Add aniline (1.2 mmol) and anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110°C with stirring for 16 hours.
-
Work-up: After cooling, dilute with ethyl acetate, filter through a pad of Celite, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield N-phenyl-2-chloro-4-amino-5-methyl-iodobenzene.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Summary and Recommendations
The choice of dihaloaniline building block will ultimately depend on the specific requirements of the synthesis, including cost, desired regioselectivity, and tolerance to reaction conditions.
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| This compound | Well-established reactivity, excellent for sequential couplings. | Higher cost compared to chloro-analogues. | Syntheses requiring a reliable and predictable platform for sequential functionalization, such as in the development of Trametinib analogues. |
| 2-Bromo-5-iodo-4-methylaniline | Similar reactivity profile to the target compound, offering an alternative substitution pattern. | May exhibit subtle differences in electronic and steric effects. | Exploring structure-activity relationships where the positions of the halogens relative to the amine are varied. |
| 5-Bromo-2-chloro-4-methylaniline | Lower cost. The C-Br bond is still reactive for many couplings. | Requires more forcing conditions. Subsequent C-Cl bond functionalization is challenging. | Cost-sensitive syntheses where only the bromine is to be functionalized, or where harsh conditions for the second coupling are acceptable. |
| 2-Chloro-4-iodo-5-methylaniline | Large reactivity difference between C-I and C-Cl, allowing for a wide window for selective reactions. | C-Cl bond functionalization requires specialized and often more expensive catalyst systems. | Complex syntheses requiring high chemoselectivity and the introduction of diverse functionalities at two distinct positions. |
This guide serves as a foundational resource for navigating the selection of dihalogenated anilines in your research. By understanding the inherent reactivity of these building blocks and leveraging the appropriate catalytic systems, you can strategically design and execute efficient and selective syntheses of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 5-Bromo-2-iodo-4-methylaniline and Its Derivatives: A Comparative Analysis for Researchers
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. Halogenated anilines, in particular, serve as versatile building blocks for a wide array of functional molecules. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-iodo-4-methylaniline and its derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and predict the spectroscopic behavior of this important class of compounds.
The Foundational Structure: Spectroscopic Profile of 4-Bromo-2-iodo-N-methylaniline
The strategic placement of bromo, iodo, and methyl groups on the aniline scaffold creates a unique electronic environment, which is reflected in its spectroscopic data. Understanding this baseline is crucial for interpreting the shifts and changes observed in its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 4-Bromo-2-iodo-N-methylaniline, the following data has been reported[1]:
-
¹H NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 2.0 Hz, 1H), 7.39 – 7.31 (m, 1H), 6.40 (t, J = 19.1 Hz, 1H), 4.24 (s, 1H), 2.88 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): Chemical shift data for this compound was also provided in the supporting information of the cited study[1].
Expert Interpretation:
-
The downfield chemical shifts of the aromatic protons are indicative of the deshielding effects of the electronegative halogen substituents. The singlet at 2.88 ppm corresponds to the N-methyl protons.
-
The carbon spectrum is influenced by the "heavy atom effect" of iodine and the electronegativity of bromine, which can lead to characteristic shifts in the carbon signals. The presence of these halogens can also impact the relaxation times of the carbon nuclei.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.
-
GC-MS (m/z): 310.88 (calc. 310.95)[1].
Expert Interpretation:
-
The presence of bromine is often identifiable by a characteristic M+2 isotopic pattern, where the peak for the ion containing the ⁸¹Br isotope is nearly as intense as the peak for the ion with the ⁷⁹Br isotope.
-
Fragmentation of halogenated anilines can proceed through the loss of the halogen atoms or through cleavage of the alkyl group on the nitrogen. The loss of HCN is a common fragmentation pathway for anilines[2].
Comparative Spectroscopic Analysis of Derivatives
The true power of spectroscopy lies in comparative analysis. By systematically altering the substituents on the aniline ring, we can observe predictable changes in the spectra, providing a deeper understanding of structure-property relationships.
Effect of N-Alkylation and Demethylation
Comparing the N-methylated compound with its non-methylated analog, 5-Bromo-2-iodoaniline , reveals the influence of the methyl group.
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | MS (m/z) |
| 4-Bromo-2-iodo-N-methylaniline | δ 2.88 (s, 3H, N-CH₃)[1] | Data available[1] | 310.88[1] |
| 5-Bromo-2-iodoaniline | δ 4.14 (s, 2H, -NH₂) | 148.1, 140.1, 123.2, 123.0, 117.2, 82.0 | [M+H]⁺ 297.8728 |
Causality of Spectral Changes:
-
NMR: The presence of the N-methyl group in 4-Bromo-2-iodo-N-methylaniline introduces a singlet around 2.88 ppm in the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum. The protons of the -NH₂ group in 5-Bromo-2-iodoaniline typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
MS: The molecular ion peak for the N-methylated derivative will be 14 mass units higher than that of the parent aniline. The fragmentation pattern will also differ, with the N-methyl derivative showing a potential loss of a methyl radical.
Influence of Halogen Substitution
Replacing or altering the position of the halogen atoms significantly impacts the electronic structure and, consequently, the spectroscopic output.
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) | MS (m/z) |
| 4-Bromo-2-iodo-N-methylaniline | δ 7.76 (d, J=2.0 Hz, 1H), 7.39-7.31 (m, 1H)[1] | Data available[1] | 310.88[1] |
| 2-Bromo-N,4-dimethylaniline | δ 7.29 – 7.23 (m, 1H), 7.18 (d, J = 2.3 Hz, 1H) | 146.14, 132.15, 129.56, 123.87, 110.46, 108.31, 30.64, 17.04 | 198.99 |
| 4-iodo-N-methylaniline | δ 7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H)[1] | 148.92, 137.76, 129.30, 114.74, 30.67[1] | 232.97[1] |
| 4-bromo-N-methylaniline | δ 7.13 (d, J = 7.9 Hz, 2H), 6.34 (d, J = 8.0 Hz, 2H)[1] | 148.34, 131.88, 113.98, 108.76, 30.72[1] | 184.98[1] |
Causality of Spectral Changes:
-
NMR: The electronegativity and anisotropic effects of the halogens play a significant role in determining the chemical shifts of nearby protons and carbons. Generally, electronegative substituents deshield adjacent nuclei, shifting their signals downfield. The effect of halogens on ¹³C NMR shifts is complex, involving paramagnetic and spin-orbit coupling contributions, especially for heavier halogens like bromine and iodine[3][4].
-
UV-Vis: The electronic transitions of benzene derivatives are sensitive to substitution. Electron-donating groups like -NH₂ and -CH₃ tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups can have the opposite effect[5][6][7]. The relative positions of substituents also influence the electronic transitions[8].
-
IR: The vibrational frequencies of the aromatic ring and the C-H bonds are influenced by the mass and electronic effects of the substituents. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C=C stretching in the ring appears at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[9][10]. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone bands in the 2000-1665 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region[9].
Experimental Protocols: A Self-Validating Approach
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy
References
- 1. rsc.org [rsc.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijermt.org [ijermt.org]
- 6. m.youtube.com [m.youtube.com]
- 7. UV SPECTROSCOPY [ULTRA-VIOLET SPECTROSCOPY] | PPTX [slideshare.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. davuniversity.org [davuniversity.org]
A Senior Application Scientist's Guide to Isosteric Replacement Strategies for Aniline-Based Compounds
Introduction: The Aniline Dilemma in Drug Discovery
The aniline motif is a cornerstone in medicinal chemistry, prized for its synthetic tractability and its role as a versatile pharmacophore. However, its presence in drug candidates often raises a significant red flag.[1] Aniline and its derivatives are classified as "structural alerts" due to their propensity for metabolic bioactivation.[1][2] The electron-rich aromatic ring is a prime target for cytochrome P450-mediated oxidation, leading to the formation of reactive metabolites such as nitrosoarenes and quinone-imines.[2] These electrophilic species can covalently modify endogenous macromolecules like proteins and DNA, a mechanism linked to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and carcinogenicity.[1] Consequently, the strategic replacement of the aniline moiety with a metabolically robust isostere represents a critical optimization step in modern drug discovery.
This guide provides an in-depth comparison of common isosteric replacement strategies for aniline-based compounds, with a focus on saturated carbocyclic scaffolds. We will delve into the impact of these replacements on key physicochemical and pharmacological properties, supported by experimental data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of key isosteres and for the evaluation of their metabolic stability and cytotoxicity, empowering researchers to apply these strategies in their own drug development programs.
The Rationale for Isosteric Replacement: Moving Beyond the Flatland
Isosteric replacement aims to substitute a functional group with another that possesses similar steric and electronic properties, with the goal of retaining or improving biological activity while optimizing physicochemical and pharmacokinetic (ADME) properties.[3] In the context of aniline, the primary motivation is to mitigate metabolic liabilities. Saturated carbocyclic isosteres have emerged as a particularly effective strategy.[2][3] These three-dimensional scaffolds lack the oxidizable aromatic ring of aniline, rendering them more resistant to metabolism.[2] This shift towards greater sp³ character, often termed "escaping flatland," can also confer other desirable properties such as improved solubility and novel intellectual property.[2]
This guide will focus on the following prominent saturated carbocyclic isosteres of aniline:
-
1-Aminobicyclo[1.1.1]pentane (aminoBCP)
-
1-Aminonorbornane (aminoNB)
-
1-Aminobicyclo[2.2.2]octane (aminoBCO)
-
1-Aminocubane (aminoCUB)
Figure 1: Conceptual overview of isosteric replacement of the aniline moiety.
Comparative Analysis of Aniline Isosteres
The selection of an appropriate aniline isostere is a multifactorial decision that depends on the specific goals of the lead optimization campaign. Key properties to consider include the basicity (pKa) of the amino group, lipophilicity (logP), and metabolic stability. The following table provides a comparative overview of these properties for aniline and its saturated carbocyclic isosteres.
| Compound | Structure | pKa (Conjugate Acid) | cLogP | Metabolic Stability (HLM, % remaining after 45 min) |
| Aniline | 4.6 | 0.9 | Highly variable, often low[4] | |
| 1-Aminobicyclo[1.1.1]pentane (aminoBCP) | ~10.5 | ~1.3 | Generally high[5] | |
| 1-Aminonorbornane (aminoNB) | ~10.7 | ~1.8 | High (55-75%)[4] | |
| 1-Aminobicyclo[2.2.2]octane (aminoBCO) | ~10.8 | ~2.1 | Generally high[1] | |
| 1-Aminocubane (aminoCUB) | ~10.4 | ~1.5 | Generally high[5] |
Data compiled from multiple sources and should be considered as approximate values.[1][4][5]
As the table illustrates, the saturated isosteres exhibit significantly higher pKa values compared to aniline, making them more basic. This can have profound effects on their interaction with biological targets and their pharmacokinetic properties. The lipophilicity, as indicated by cLogP, is also modulated, which can influence solubility, permeability, and plasma protein binding. Most importantly, these saturated analogs generally demonstrate significantly improved metabolic stability in human liver microsomes (HLM).[4]
Figure 2: A decision-making workflow for considering aniline isosteric replacement.
Experimental Protocols
Synthesis of Aniline Isosteres
The synthesis of these three-dimensional scaffolds often requires specialized methodologies. Below are representative protocols for the synthesis of 1-aminonorbornane and 1-aminocubane.
Protocol 1: Photochemical Synthesis of 1-Aminonorbornanes
This protocol is adapted from a method utilizing visible light photoredox catalysis to convert aminocyclopropanes to 1-aminonorbornanes.[4]
Materials:
-
Aminocyclopropane precursor
-
--INVALID-LINK-- photocatalyst
-
Anhydrous acetonitrile (MeCN)
-
Zinc chloride (ZnCl2) solution (1.0 M in diethyl ether)
-
Blue LEDs (4.4 W)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aminocyclopropane precursor in anhydrous MeCN to a concentration of 0.1 M.
-
Add the iridium photocatalyst (0.02 equivalents) to the solution.
-
Add the ZnCl2 solution (0.2 equivalents) to the reaction mixture.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiate the stirred reaction mixture with blue LEDs at room temperature for 12 hours.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and 1 M NaOH.
-
Extract the product with a 1:1 mixture of diethyl ether and hexanes.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Aminocubane via Curtius Rearrangement
This protocol outlines a general approach for the synthesis of 1-aminocubane starting from cubane-1-carboxylic acid.[6]
Materials:
-
Cubane-1-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Sodium azide (NaN3)
-
Anhydrous toluene
-
tert-Butanol
-
Hydrochloric acid (HCl)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend cubane-1-carboxylic acid in an anhydrous solvent like toluene. Add an excess of oxalyl chloride or thionyl chloride and a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain the crude cubanecarbonyl chloride.
-
Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C. Stir for 1-2 hours. Extract the resulting cubanecarbonyl azide with an organic solvent like diethyl ether.
-
Curtius Rearrangement: Carefully concentrate the organic extract containing the azide. Caution: Organic azides can be explosive and should be handled with care. Dissolve the crude azide in anhydrous toluene and heat the solution to reflux. The azide will undergo rearrangement to the isocyanate.
-
Carbamate Formation: To the solution of the isocyanate, add tert-butanol and continue to reflux to form the Boc-protected amine.
-
Deprotection: After cooling, remove the solvent and treat the residue with an excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid, to cleave the Boc group and afford 1-aminocubane hydrochloride.
Evaluation of Metabolic Stability and Cytotoxicity
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by liver enzymes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37 °C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is a common method to assess the cytotoxicity of a compound.
Materials:
-
A suitable human cell line (e.g., HepG2, a liver-derived cell line)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can then be determined.
Conclusion and Future Outlook
The isosteric replacement of the aniline moiety with saturated carbocyclic scaffolds is a powerful and proven strategy to mitigate metabolic liabilities and de-risk drug candidates. As demonstrated, these three-dimensional isosteres can significantly improve metabolic stability while modulating key physicochemical properties. The choice of isostere should be guided by a thorough analysis of the structure-activity and structure-property relationships of the chemical series.
The synthetic accessibility of these complex scaffolds has historically been a barrier to their widespread adoption. However, recent advances in synthetic methodology, such as the use of photoredox catalysis, are making these valuable building blocks more readily available.[4] As our understanding of the interplay between three-dimensional structure and ADME properties continues to grow, we can expect to see the even more creative and effective application of aniline isosteres in the design of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating the Structure of Novel Compounds Synthesized from 5-Bromo-2-iodo-4-methylaniline: A Comparative Guide
<
Introduction: The Strategic Importance of 5-Bromo-2-iodo-4-methylaniline in Complex Molecule Synthesis
In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired functionalities. This compound stands out as a highly versatile and valuable building block. Its distinct substitution pattern, featuring two different halogen atoms at ortho and para positions to the activating amino group, offers a unique platform for sequential and site-selective functionalization. This guide provides an in-depth comparison of synthetic strategies and a rigorous framework for the structural validation of novel compounds derived from this key intermediate, tailored for researchers, scientists, and drug development professionals.
The presence of both bromine and iodine on the aniline ring is of particular synthetic utility. The greater reactivity of the carbon-iodine bond allows for selective cross-coupling reactions, leaving the bromine atom intact for subsequent transformations. This differential reactivity is the cornerstone of efficient and controlled molecular assembly. This guide will explore the nuances of leveraging this reactivity and the critical importance of robust analytical techniques to unequivocally confirm the structure of the resulting complex molecules.
Synthetic Pathways: A Comparative Analysis of Cross-Coupling Strategies
The introduction of new functionalities to the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most common and powerful methods, Suzuki-Miyaura and Sonogashira couplings, offer distinct advantages and are suited for the introduction of different types of molecular fragments.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Alkyl Groups
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[1][2] In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or alkyl groups at the 2-position by selectively targeting the more reactive C-I bond.[1][3]
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields and preventing side reactions.[1] A phosphine-based ligand, such as SPhos, is often employed to enhance the catalytic activity.[2] The base, typically potassium carbonate, plays a crucial role in the transmetalation step of the catalytic cycle.[2][4] The solvent system, often a mixture of water and an organic solvent like acetonitrile, facilitates the dissolution of both the organic and inorganic reagents.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)
-
SPhos (0.005 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water:Acetonitrile (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the introduction of terminal alkynes to aryl halides, creating a carbon-carbon bond between an sp² and an sp carbon atom.[5][6] This reaction is invaluable for synthesizing precursors for "click" chemistry or for creating rigid, linear extensions in a molecule.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[6][7] The amine base, such as triethylamine, serves both as a base and as a solvent in some cases. The reaction is usually carried out under anhydrous and anaerobic conditions to prevent side reactions and deactivation of the catalyst.[5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N) (2.0 equivalents)
Procedure:
-
In a flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]
Structural Validation: A Multi-Technique Approach to Unambiguous Characterization
The synthesis of a novel compound is only complete upon its unambiguous structural validation. A combination of spectroscopic and analytical techniques is essential to confirm the molecular structure, purity, and identity of the synthesized compound.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[10][11][12] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[10]
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms and their chemical environment.[12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.[10][12]
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular structure.[11]
Experimental Protocol: General NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Transfer the solution to an NMR tube.
-
Acquire the desired 1D and 2D NMR spectra.
Data Presentation: NMR Data for a Hypothetical Product
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.50 | d | 1H | 2.0 | Ar-H | |
| 7.30-7.20 | m | 5H | Ar-H (Phenyl) | ||
| 7.00 | d | 1H | 2.0 | Ar-H | |
| 4.00 | s | 2H | NH₂ | ||
| 2.20 | s | 3H | CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| 145.0 | C-NH₂ | |
| 140.0 | C-Br | |
| 138.0 | C-Ph | |
| 135.0 | C-I | |
| 130.0-128.0 | Ar-C (Phenyl) | |
| 125.0 | Ar-CH | |
| 120.0 | Ar-CH | |
| 115.0 | C-CH₃ | |
| 20.0 | CH₃ |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[13][14] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[13]
Experimental Protocol: General ESI-MS Sample Preparation
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[13]
-
An acid such as formic acid (0.1%) can be added to aid in protonation for positive ion mode analysis.[13]
-
Infuse the sample directly into the electrospray ionization (ESI) source or inject it onto a liquid chromatography (LC) column coupled to the mass spectrometer.
X-ray Crystallography: The Definitive 3D Structure
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic structure.[15][16][17] This technique offers precise measurements of bond lengths, bond angles, and stereochemistry, providing the ultimate confirmation of the proposed structure.[15][18]
Experimental Protocol: Crystal Growth and Data Collection
-
Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Crystals should ideally be at least 20 µm in all dimensions.[17]
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using specialized software.
Comparative Summary of Validation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms (C-H framework), stereochemistry.[10][12] | Provides the most comprehensive structural information in solution. | Requires soluble compounds, can be complex for very large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments.[13] | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[15][18] | Unambiguous and definitive structural determination. | Requires a single, high-quality crystal, structure is in the solid state. |
Alternative Starting Materials: A Brief Comparison
While this compound is an excellent starting material, other di-halogenated anilines can be considered depending on the desired substitution pattern and reactivity.
| Starting Material | Key Features | Synthetic Utility |
| 2-Bromo-4-iodoaniline | Different placement of halogens. | Allows for functionalization at the 4-position first. |
| 4-Bromo-2-iodoaniline | Isomeric to the primary topic. | Offers a different regiochemical outcome for subsequent reactions. |
| 2,4-Dibromoaniline | Contains two bromine atoms. | Requires more forcing conditions for the second coupling reaction, allowing for stepwise functionalization. |
| 2,4-Diiodoaniline | Contains two iodine atoms. | Both positions are highly reactive, making selective functionalization challenging. |
Conclusion
The synthesis of novel compounds from this compound offers a powerful strategy for accessing complex molecular architectures. A judicious choice of synthetic methodology, particularly between Suzuki-Miyaura and Sonogashira couplings, allows for the controlled and site-selective introduction of diverse functionalities. However, the synthesis is only one part of the equation. A rigorous and multi-faceted approach to structural validation, employing a combination of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, is absolutely essential to ensure the scientific integrity of the research. This comprehensive guide provides the foundational knowledge and experimental frameworks to empower researchers in their pursuit of novel chemical entities.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: A comprehensive workflow for structural validation.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. benchchem.com [benchchem.com]
- 11. use of nmr in structure ellucidation | PDF [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rigaku.com [rigaku.com]
- 16. excillum.com [excillum.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
Comparative study of palladium catalysts for 5-Bromo-2-iodo-4-methylaniline couplings
An In-Depth Comparative Guide to Palladium Catalysts for Selective Cross-Coupling of 5-Bromo-2-iodo-4-methylaniline
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound is a highly valuable and versatile building block, offering two distinct halogen atoms—iodine and bromine—for sequential and site-selective palladium-catalyzed cross-coupling reactions.[1] The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise approach to molecular construction, where the more labile C-I bond can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations. This orthogonal reactivity is critical for the efficient synthesis of complex molecules, such as kinase inhibitors and advanced organic materials.[2]
This guide provides a comparative analysis of three distinct classes of palladium catalysts for cross-coupling reactions with this compound. We will explore the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and offer expert recommendations to guide researchers in choosing the optimal catalytic system for their specific synthetic goals.
Pillar of Selectivity: Exploiting the C-I vs. C-Br Reactivity Gradient
The success of any sequential coupling strategy hinges on the predictable reactivity differences between the aryl halides. In palladium-catalyzed reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which means the C-I bond is weaker and therefore reacts much faster. The general order of reactivity is I > OTf > Br >> Cl.[3][4]
By carefully selecting the palladium catalyst and tuning the reaction conditions, one can exploit this reactivity gradient to achieve high selectivity for coupling at the C-2 iodo position. A less reactive catalyst system will preferentially activate the C-I bond, while a more potent, highly active catalyst might be required for the subsequent, more challenging C-Br bond activation.
Catalyst System 1: The Classic Workhorse - Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
Overview: Pd(PPh₃)₄ is a commercially available, air-sensitive but widely used palladium(0) catalyst. It is often the first choice for standard Suzuki, Stille, and Sonogashira couplings involving reactive aryl iodides and bromides due to its reliability and cost-effectiveness.[3][5][6]
Mechanistic Rationale: The triphenylphosphine (PPh₃) ligands are moderately electron-donating and create a sterically accessible palladium center. This electronic and steric profile is well-suited for the oxidative addition into the weak C-I bond of this compound. The catalyst's moderate reactivity is its key advantage here, as it is generally insufficient to activate the stronger C-Br bond under conditions optimized for the C-I coupling, thus ensuring high selectivity.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To selectively couple phenylboronic acid at the C-2 position of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), aqueous solution (2M)
-
Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add this compound and phenylboronic acid.
-
Add the Pd(PPh₃)₄ catalyst under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent (e.g., Toluene), followed by the aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-methyl-2-phenylaniline.
Catalyst System 2: The Robust Performer - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dppf)
Overview: PdCl₂(dppf) is a stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[9] The dppf ligand is a chelating diphosphine that confers high stability and activity to the catalyst, making it effective for a broad range of cross-coupling reactions, including those with less reactive aryl bromides.[10][11]
Mechanistic Rationale: The dppf ligand's "wide bite angle" and electron-rich nature promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle. While highly effective for aryl bromides, its reactivity can be modulated by temperature. For the di-halogenated substrate, using PdCl₂(dppf) at moderate temperatures (e.g., 80-90 °C) can still achieve excellent selectivity for the C-I bond. Its robustness makes it a reliable choice when Pd(PPh₃)₄ gives sluggish or incomplete conversion. For the subsequent C-Br coupling, this catalyst is a prime candidate.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-Br Position (on a pre-functionalized substrate)
Objective: To couple 4-methoxyphenylboronic acid at the C-5 bromine position of a substrate where the C-2 iodo position has already been functionalized (e.g., 2-Alkyl-5-bromo-4-methylaniline).
Reagents:
-
2-Alkyl-5-bromo-4-methylaniline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane/H₂O (10:1)
Procedure:
-
Combine the bromo-aniline substrate, boronic acid, PdCl₂(dppf)·CH₂Cl₂, and base in a reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Perform a standard aqueous work-up: wash with water, then brine.
-
Dry the organic phase, concentrate, and purify by flash chromatography to isolate the desired biaryl product.
Catalyst System 3: The Modern Powerhouse - Buchwald Biarylphosphine Ligands
Overview: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[12][13] Ligands like XPhos and SPhos, when combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, generate exceptionally active catalysts.[12] These systems are capable of coupling unreactive aryl chlorides and enable reactions at lower temperatures with lower catalyst loadings.[14][15]
Mechanistic Rationale: The steric bulk of ligands like XPhos promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition into strong C-Br (and even C-Cl) bonds.[12] The electron-rich nature of the phosphine accelerates this step. This high activity makes Buchwald-type catalysts the system of choice for the second, more difficult coupling at the C-Br position. While their high reactivity could potentially compromise selectivity in the initial C-I coupling, it is indispensable for activating the remaining C-Br bond, especially on sterically hindered or electron-rich substrates.
Experimental Protocol: Buchwald-Hartwig Amination at the C-Br Position
Objective: To couple morpholine at the C-5 bromine position of a pre-functionalized substrate (e.g., 2-Alkyl-5-bromo-4-methylaniline).
Reagents:
-
2-Alkyl-5-bromo-4-methylaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry, sealable reaction tube.
-
Add the bromo-aniline substrate.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
Visualization of Key Processes
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical laboratory workflow for a palladium-catalyzed coupling reaction.
Comparative Performance Summary
| Feature | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / XPhos |
| Catalyst Type | Pd(0) Complex | Pd(II) Precatalyst | In Situ Generated Pd(0) |
| Ligand | Monodentate Phosphine | Chelating Diphosphine | Bulky Biarylphosphine |
| Air Stability | Low | High | Precursors are stable, but mixture is sensitive |
| Typical Loading | 3 - 5 mol% | 2 - 4 mol% | 1 - 4 mol% |
| Primary Use Case | Selective C-I Coupling: High reactivity of iodide allows for mild conditions. | Robust C-I or C-Br Coupling: Versatile for both, depending on conditions. | Demanding C-Br Coupling: High activity is ideal for the less reactive halide. |
| Selectivity (C-I) | Excellent | Very Good to Excellent | Good (may require careful optimization to avoid over-reaction) |
| Pros | - Cost-effective- Commercially available- Excellent C-I selectivity | - Air-stable precatalyst- Broad substrate scope- Reliable and reproducible | - Extremely high activity- Couples challenging substrates- Low catalyst loadings |
| Cons | - Air-sensitive- Lower activity for C-Br bonds | - Higher cost than Pd(PPh₃)₄- Can be less active than Buchwald systems | - Ligand cost is high- Requires inert atmosphere for setup |
Discussion and Recommendations
The choice of a palladium catalyst for the functionalization of this compound is a strategic decision dictated by the synthetic goal.
-
For Initial, Selective C-I Coupling: Pd(PPh₃)₄ is often the most logical and economical starting point. Its moderate reactivity is perfectly tuned for selective activation of the aryl iodide bond, providing a clean transformation while preserving the valuable bromine handle for a subsequent step.
-
For Increased Reliability and Broader Scope: If the C-I coupling with Pd(PPh₃)₄ proves sluggish, or if the substrate contains challenging functional groups, PdCl₂(dppf) is an excellent alternative. Its stability and robust performance provide a higher probability of success and it serves as a strong candidate for the subsequent C-Br coupling if extremely high activity is not required.
-
For the Second, Challenging C-Br Coupling: To activate the more resilient C-Br bond, especially after a bulky group has been installed at the C-2 position, a high-activity catalyst is essential. The Buchwald-type systems (e.g., with XPhos) are unparalleled in this regard. Their ability to form highly reactive monoligated Pd(0) species is critical for overcoming the higher activation barrier of the C-Br oxidative addition, enabling reactions like Buchwald-Hartwig aminations or couplings of sterically hindered partners that would otherwise fail.
Ultimately, a sequential functionalization strategy is the most powerful approach for this substrate. A researcher would first employ a milder catalyst like Pd(PPh₃)₄ to selectively react the iodo position, and then, after purification, subject the resulting 5-bromo-2-substituted-4-methylaniline to a more potent catalyst, such as a Buchwald system, to functionalize the bromo position. This orthogonal, two-step process maximizes the synthetic utility of this versatile building block.
References
- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald Ligands [sigmaaldrich.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
Introduction: The Critical Role of Starting Material Purity in Drug Discovery
An Application Scientist's Guide to the Purity Assessment of 5-Bromo-2-iodo-4-methylaniline from Different Suppliers
In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a matter of compliance; it is a cornerstone of scientific validity and project success. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology. The presence of even trace impurities, such as regioisomers, residual starting materials, or solvent residues, can have cascading negative effects, leading to the formation of unwanted side products, reduced yields, and, most critically, downstream biological and toxicological complications.
Experimental Design: An Orthogonal Approach to Purity Verification
A single analytical method is often insufficient to declare a compound "pure." Different techniques offer different selectivity and sensitivity for various potential impurities. Therefore, we employ an orthogonal approach, where each method provides a unique and complementary piece of the purity puzzle.
Our comparative study was designed as follows:
-
Sample Acquisition: Three batches of this compound were procured from three distinct commercial suppliers (Supplier A, Supplier B, and Supplier C). All samples were stored under identical, controlled conditions upon receipt.
-
Visual and Physical Inspection: A preliminary assessment of physical properties (color, crystallinity) was performed.
-
Purity and Impurity Profiling by HPLC-UV: This is our primary technique for quantifying the main component and detecting non-volatile organic impurities.
-
Volatile and Semi-Volatile Impurity Analysis by GC-MS: This method is crucial for identifying residual solvents and other low-boiling-point impurities that may not be detected by HPLC.
-
Structural Confirmation and Isomeric Purity by ¹H NMR: NMR spectroscopy provides unambiguous structural confirmation and is highly effective for detecting and quantifying isomeric impurities that may be difficult to resolve chromatographically.
The overall workflow for the assessment is depicted below.
Caption: Overall workflow for the comparative purity assessment.
Results: A Comparative Analysis
The following sections summarize the data obtained from the analysis of samples from Suppliers A, B, and C.
Physical Inspection
All three samples were received as off-white to light-tan crystalline powders, which is consistent with the expected appearance of this compound. No significant visual differences were noted.
HPLC-UV Purity and Impurity Profile
The primary assay for purity was performed using a reverse-phase HPLC method. This technique separates compounds based on their polarity. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Table 1: HPLC-UV Purity and Impurity Profile Summary
| Supplier | Purity by Area % | Number of Impurities Detected (>0.05%) | Key Impurity Profile |
| Supplier A | 99.85% | 2 | Impurity 1 (RRT 0.85): 0.08%Impurity 2 (RRT 1.15): 0.07% |
| Supplier B | 98.61% | 4 | Impurity 3 (RRT 0.92): 0.75%Impurity 4 (RRT 1.25): 0.40% |
| Supplier C | 99.20% | 3 | Impurity 1 (RRT 0.85): 0.55%Impurity 5 (RRT 1.40): 0.15% |
| RRT = Relative Retention Time |
Analysis: Supplier A demonstrated the highest purity by HPLC, with only two minor impurities detected at levels below 0.1%. Supplier B showed significantly lower purity, with a major impurity (0.75%) that would be of concern for subsequent synthetic steps. Supplier C's material was of good purity but contained a notable amount of Impurity 1, which was also present in Supplier A's material, albeit at a much lower level.
GC-MS Residual Solvent Analysis
Residual solvents are a common process-related impurity. Their presence can affect not only reaction chemistry but also the safety and toxicological profile of the final product.
Table 2: GC-MS Residual Solvent Analysis
| Supplier | Toluene (ppm) | Dichloromethane (ppm) | Total Residual Solvents (ppm) |
| Supplier A | < 50 | < 50 | < 100 |
| Supplier B | 850 | 120 | 970 |
| Supplier C | 150 | < 50 | 150 |
| ppm = parts per million |
Analysis: Supplier A's material was exceptionally clean with respect to residual solvents. Supplier C's material contained a minor amount of toluene. Supplier B's material, however, contained significant levels of both toluene and dichloromethane, exceeding typical ICH (International Council for Harmonisation) limits for many applications.
¹H NMR for Structural Confirmation and Isomeric Purity
¹H NMR is invaluable for confirming the chemical structure and for detecting isomers, which often have very similar properties and can be difficult to separate by chromatography. For this compound, a key potential impurity is the regioisomer 2-Bromo-5-iodo-4-methylaniline.
Table 3: ¹H NMR Analysis Summary
| Supplier | Structural Confirmation | Isomeric Impurity Detected (2-Bromo-5-iodo isomer) |
| Supplier A | Confirmed | Not Detected (<0.1%) |
| Supplier B | Confirmed | ~0.8% |
| Supplier C | Confirmed | Not Detected (<0.1%) |
Analysis: All three samples were confirmed to be the correct primary structure. However, the sample from Supplier B was found to contain approximately 0.8% of the 2-Bromo-5-iodo regioisomer. This impurity is particularly problematic as its similar chemical reactivity could lead to the formation of an isomeric final product that is difficult to separate. The absence of this isomer in the materials from Suppliers A and C is a significant quality advantage. It is plausible that the major HPLC impurity (0.75%) observed in Supplier B's material corresponds to this regioisomer.
Discussion and Recommendations
Synthesizing the data from all three orthogonal methods provides a clear and comprehensive picture of product quality.
-
Supplier A: Consistently demonstrated the highest quality across all tests. The material showed high purity by HPLC (99.85%), was virtually free of residual solvents, and had no detectable isomeric impurities. This material is recommended for all applications, especially for use in cGMP (current Good Manufacturing Practice) synthesis where purity and consistency are paramount.
-
Supplier C: Provided material of good quality. While the HPLC purity (99.20%) was lower than that of Supplier A, it was free from problematic isomeric impurities and had low solvent content. This material could be suitable for research and development purposes where cost may be a factor and the main impurity can be tolerated or removed.
-
Supplier B: The material from this supplier is of significantly lower quality. The combination of lower HPLC purity (98.61%), high levels of residual solvents, and the presence of a critical regioisomeric impurity makes it unsuitable for most pharmaceutical applications without significant repurification.
Detailed Experimental Protocols
The following protocols are provided as a reference for establishing a robust quality control workflow for this compound.
Protocol 1: HPLC-UV Purity Assay
This method is designed to provide high-resolution separation of the main component from potential non-volatile impurities.
Caption: HPLC-UV experimental workflow.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of ~1.0 mg/mL in Acetonitrile.
-
Rationale: A C18 column is a standard choice for reverse-phase chromatography of moderately polar aromatic compounds. The TFA in the mobile phase helps to sharpen peaks by ion-pairing with the aniline moiety, and the gradient elution ensures that both early and late-eluting impurities are effectively separated and detected.
Protocol 2: GC-MS Residual Solvent Analysis
This protocol uses static headspace injection, which is a highly sensitive and robust technique for analyzing volatile organic compounds in a solid matrix.
-
Instrumentation: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler, or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 min.
-
-
Headspace Parameters:
-
Vial Equilibration Time: 15 min.
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial and add 1 mL of Dimethyl sulfoxide (DMSO).
-
Rationale: A DB-624 column is specifically designed for the analysis of volatile organic compounds and residual solvents. Static headspace sampling minimizes matrix effects by only introducing the volatile components into the GC system, protecting the instrument and providing clean chromatograms for easy identification and quantification against a spectral library.
Protocol 3: ¹H NMR Analysis
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of CDCl₃.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds.
-
-
Analysis: The resulting spectrum should be compared against a reference standard or predicted spectrum to confirm the structure. Integration of unique signals corresponding to the main compound and any isomeric impurities allows for quantification.
-
Rationale: The long relaxation delay (5s) is critical for obtaining accurate quantitative data, as it allows all protons to fully relax between pulses, ensuring that the signal integrations are directly proportional to the number of protons they represent. CDCl₃ is a standard solvent that is unlikely to react with the analyte.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-2-iodo-4-methylaniline
This guide provides comprehensive, procedurally-focused instructions for the safe handling and proper disposal of 5-Bromo-2-iodo-4-methylaniline (CAS No. 1643156-27-7). As a halogenated aromatic amine, this compound presents specific health and environmental hazards that necessitate rigorous adherence to safety protocols and waste management regulations. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined are designed to ensure personnel safety and regulatory compliance, reflecting the principles of responsible chemical stewardship.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to handling it safely. Its toxicological profile and chemical reactivity dictate the stringent control measures required for its disposal.
Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are associated with its toxicity and irritant properties upon exposure.[1]
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: The compound causes skin irritation and serious eye irritation.[1][3] It may also cause respiratory irritation, particularly if the powder is inhaled.[1][2][3]
-
Class-Specific Hazards: As a primary aromatic amine, it belongs to a class of chemicals known for potential long-term health effects, including carcinogenicity and mutagenicity.[4] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4][5]
These hazards underscore the necessity of preventing all direct contact and aerosol generation. Disposal procedures are therefore designed to contain the material securely from the point of collection to its final destruction.
Physical & Chemical Hazards
This compound is a solid powder at room temperature.[1] Its primary chemical hazard lies in its incompatibility with certain substances.
-
Incompatibilities: Like other anilines, this compound is incompatible with strong acids and strong oxidizing agents.[6][7][8] Contact with these materials can lead to vigorous or explosive reactions and the release of toxic fumes.[4] Consequently, it is imperative that this chemical waste is segregated from acidic or oxidizing waste streams.
Regulatory Framework
In the United States, the disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] As the generator of the waste, the laboratory is legally responsible for its management from "cradle-to-grave," ensuring it is properly identified, stored, transported, and disposed of at a permitted facility.[11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including written safety plans, employee training, and the use of personal protective equipment (PPE) to protect personnel from exposure during handling and disposal activities.[12][13][14]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following engineering controls and PPE are mandatory when working with or preparing this compound for disposal.
Mandatory Engineering Controls
All handling of this compound, including weighing, transferring, and packaging for waste, must be conducted within a properly functioning certified chemical fume hood to prevent the inhalation of dust.[15][16] An easily accessible safety shower and eyewash station are required.[16]
Required Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent chemical exposure. Different tasks may require different levels of protection.
| Task | Minimum Required PPE | Rationale |
| Routine Handling & Waste Collection | Standard lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., Butyl, Viton, or Neoprene).[6] | Protects against incidental splashes and skin contact. Nitrile gloves are not recommended for prolonged contact with anilines.[6] |
| Spill Cleanup & Waste Consolidation | Chemical-resistant apron over a lab coat, chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves, and respiratory protection (e.g., an N95 respirator for dust or a respirator with organic vapor cartridges).[2][6][17] | Provides enhanced protection against significant splashes, high concentrations of dust, and vapors during emergency or high-quantity handling situations. |
Step-by-Step Waste Collection & Disposal Protocol
The primary goal for a researcher is not to treat the chemical, but to safely collect, label, and store it for pickup by a licensed hazardous waste disposal contractor.
Waste Identification and Classification
All this compound waste, including pure unused chemical, contaminated labware (pipette tips, vials), and spill cleanup debris, must be classified and disposed of as hazardous waste.[11][18] Do not dispose of this chemical down the drain or in the regular trash.[6][19]
Waste Segregation
Due to its chemical reactivity, this waste must be kept separate.
-
DO: Collect in a dedicated, compatible waste container.
-
DO NOT: Mix with acidic waste, oxidizing waste, or other incompatible chemicals.[7][8]
Containerization and Labeling
-
Select a Container: Choose a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid.[6] The container must be in good condition with no leaks or cracks.
-
Label the Container: Before adding any waste, affix a hazardous waste label, available from your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label: Clearly write the full chemical name ("this compound"), the approximate quantity of waste, and the accumulation start date. List all components if it is a mixture. Vague names or formulas are not acceptable.[20]
On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]
-
The storage area should be cool, dry, and away from incompatible materials.[2]
Arranging for Final Disposal
Contact your institution's EH&S office to schedule a pickup of the full waste container. They will manage the manifest system and ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[18]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup Protocol (e.g., <5 grams inside a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[2] Avoid generating dust.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the waste container. Some protocols for aromatic amines suggest using a specialized decontamination solution to ensure complete removal.[21][22]
-
Seal & Label: Securely close the waste container and ensure the label is complete.
Large Spill Response (>5 grams or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the area.
-
NOTIFY: Alert others to leave the area and notify your supervisor. Pull the fire alarm if there is any risk of fire.
-
SECURE: Prevent entry into the contaminated area.
-
CALL FOR HELP: Contact your institution's emergency number or EH&S department for response by trained professionals.[6] Do not attempt to clean up a large spill yourself.
Personnel Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[17][23] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste and spills of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety, utilize appropriate personal protective equipment, and consult with your institution's Environmental Health & Safety department to ensure your procedures align with federal, state, and local regulations.
References
- 1. This compound | 1643156-27-7 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Bromo-4-iodoaniline | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. fishersci.com [fishersci.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. echemi.com [echemi.com]
- 18. epa.gov [epa.gov]
- 19. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 20. medical-systems.com [medical-systems.com]
- 21. skcltd.com [skcltd.com]
- 22. international.skcinc.com [international.skcinc.com]
- 23. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-iodo-4-methylaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 5-Bromo-2-iodo-4-methylaniline is a halogenated aromatic amine, a class of compounds known for its utility in synthesis as well as its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) choice and operational step. Our objective is to move beyond a simple checklist and cultivate a mindset of inherent safety.
Part 1: A Hazard-Based Rationale for PPE Selection
The selection of appropriate PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards posed by a substance. The molecular structure of this compound informs our entire safety protocol.
-
The Aromatic Amine Core: Aniline and its derivatives are a well-studied class of compounds with known toxicological profiles. They can be readily absorbed through the skin, and exposure can lead to systemic effects.[1][2] Aromatic amines are often treated as suspect occupational carcinogens, necessitating stringent measures to minimize all routes of exposure.[3][4]
-
The Halogen Substituents (Bromo and Iodo): The presence of bromine and iodine atoms classifies this compound as a halogenated organic. This is of critical importance for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper environmental treatment and disposal, often through high-temperature incineration.[5][6][7][8]
-
The Physical Form (Powder): As a solid powder, this compound presents a significant inhalation hazard.[9][10] Fine powders can easily become airborne during handling, such as weighing or transfer, leading to respiratory exposure and widespread contamination of work surfaces.[11][12]
A summary of the hazards as indicated by its GHS (Globally Harmonized System) classifications provides a clear imperative for our safety measures.[9][10]
| Hazard Statement | GHS Classification Code | Implication for Handling |
| Harmful if swallowed | H302 | Avoid ingestion; mandates strict personal hygiene (e.g., hand washing). |
| Harmful in contact with skin | H312 | Requires appropriate gloves and a lab coat to prevent skin absorption. |
| Causes skin irritation | H315 | Reinforces the need for robust glove selection and immediate washing upon contact. |
| Causes serious eye irritation | H319 | Mandates the use of chemical safety goggles or a face shield. |
| Harmful if inhaled | H332 | Requires all handling of the powder to be done in a certified chemical fume hood or other ventilated enclosure. |
| May cause respiratory irritation | H335 | Further emphasizes the need for engineering controls to prevent inhalation. |
Part 2: A Multi-Layered Protocol for Safe Handling
Effective safety is a system of overlapping controls. Our primary defense is always engineering controls, which are supplemented by a meticulous PPE regimen and safe work practices.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment must be correctly prepared.
-
Chemical Fume Hood: All manipulations involving this compound powder, including weighing, transfer, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][12][13][14] This is the most critical engineering control for preventing inhalation of the hazardous powder.[13]
-
Designated Work Area: Demarcate an area specifically for this work. Cover the work surface with disposable, absorbent bench paper to contain any spills and simplify cleanup.[11]
-
Proximity to Safety Equipment: Ensure unobstructed access to a safety shower and an eyewash station before beginning work.[14][15]
The Safe Handling Workflow
The following diagram outlines the logical flow of operations, from initial preparation to final disposal, emphasizing the integration of safety measures at every stage.
Caption: Workflow for Safely Handling this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls reduce the ambient concentration of hazards, PPE is essential to protect against direct contact from spills, splashes, or residual contamination.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[16][17] When transferring solutions or handling larger quantities where splashing is a risk, a face shield should be worn over the safety goggles.
-
Skin and Body Protection:
-
Gloves: Due to the risk of skin absorption and irritation, double-gloving with nitrile gloves is the recommended best practice.[15] Nitrile provides good chemical resistance for incidental contact. Always inspect gloves for tears or holes before use and wash them before removal.[18]
-
Lab Coat: A clean, buttoned, full-length lab coat must be worn to protect skin and personal clothing.[15]
-
Apparel: Long pants and fully enclosed shoes are mandatory.[13][18][19] Sandals, perforated shoes, or shorts offer no protection and are not permitted in the laboratory.[18][19]
-
-
Respiratory Protection: The chemical fume hood is the primary method for respiratory protection.[13] If a procedure with a high potential for aerosolization must be performed outside of a containment device (a situation that should be avoided), a risk assessment must be conducted by Environmental Health and Safety (EHS) to determine the appropriate respirator (e.g., a full-face respirator with organic vapor cartridges).[17]
Part 3: Operational and Disposal Plans
Step-by-Step Weighing Procedure
-
Don all required PPE as described above.
-
Inside the chemical fume hood, place a weigh boat on an analytical balance. Tare the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create a dust cloud. Keep the stock bottle as close to the weigh boat as possible to minimize travel distance.[11]
-
Securely close the stock bottle immediately after dispensing.
-
If preparing a solution, add the solvent directly to the powder in the weigh boat or receiving flask while still inside the fume hood.[11] This "wets" the powder, eliminating the risk of it becoming airborne.
Disposal Plan: Managing Halogenated Waste
Proper segregation of waste is a legal and ethical requirement. All materials that come into contact with this compound must be treated as hazardous halogenated waste.[5]
| Waste Stream | Description | Disposal Container and Labeling |
| Solid Halogenated Waste | Contaminated gloves, weigh boats, bench paper, spatulas, and any solid material that has contacted the chemical. | A designated, sealed container clearly labeled: "HAZARDOUS WASTE: Halogenated Organic Solids " and list the chemical name.[5][14] |
| Liquid Halogenated Waste | Unused solutions, reaction mixtures, and solvent rinsates from cleaning contaminated glassware. | A designated, sealed, and secondarily contained container clearly labeled: "HAZARDOUS WASTE: Halogenated Organic Liquids " and list the chemical constituents.[5][7][20] |
Part 4: Emergency Response Protocols
Preparedness is paramount. In the event of an exposure, immediate and correct action is critical.[16]
-
Skin Exposure: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][16][21] Seek medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][21][22] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.
By integrating this comprehensive understanding of the hazards of this compound with robust engineering controls and a disciplined approach to PPE, researchers can confidently and safely utilize this valuable compound in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1643156-27-7 [sigmaaldrich.com]
- 10. This compound | 1643156-27-7 [sigmaaldrich.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. echemi.com [echemi.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 20. uakron.edu [uakron.edu]
- 21. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 22. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
